An In-depth Technical Guide to the Synthesis of Oxo(propylamino)acetic Acid
Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of a reliable and well-established pathway for the synthesis of Oxo(propylamino)acetic acid (also known as...
Author: BenchChem Technical Support Team. Date: January 2026
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a reliable and well-established pathway for the synthesis of Oxo(propylamino)acetic acid (also known as N-propyloxamic acid). The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic chemistry. It delves into the mechanistic underpinnings of the synthetic route, offers a detailed, step-by-step experimental protocol, and discusses the analytical characterization of the final product. The synthesis is presented as a two-step process commencing with the nucleophilic acyl substitution of diethyl oxalate with n-propylamine to yield an intermediate ester, followed by its saponification to the desired carboxylic acid. This guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the reaction dynamics.
Introduction and Strategic Overview
Oxo(propylamino)acetic acid (CAS No. 81682-53-3) is a member of the oxamic acid family of compounds.[1][2] Oxamic acid derivatives are recognized for their potential biological activities and have been investigated in various contexts, including as anti-inflammatory agents.[3] Their structural motif, featuring a terminal carboxylic acid and an adjacent amide, makes them interesting building blocks in medicinal chemistry and prodrug design.[4] The synthesis of this target molecule is straightforward, relying on fundamental and high-yielding organic reactions.
The chosen synthetic strategy is a robust two-step sequence:
Amidation: Reaction of the primary amine, n-propylamine, with diethyl oxalate. Diethyl oxalate serves as a readily available and effective C2-building block with two electrophilic ester groups.[5] The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the oxalate. Given that primary amines have two reactive N-H protons, the stoichiometry can be controlled to favor either a mono-amidation or a di-amidation product (an N,N'-disubstituted oxamide).[6][7] For our purpose, we will utilize a 1:1 molar ratio to favor the formation of the mono-substituted ethyl oxo(propylamino)acetate intermediate.
Saponification (Ester Hydrolysis): The resulting ethyl ester intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product. This classic saponification reaction is typically efficient and proceeds with minimal side products.[8]
This pathway is selected for its high efficiency, the commercial availability of the starting materials, and the relative simplicity of the experimental procedures and purification steps.
Visualizing the Synthesis Pathway
The logical flow of the two-step synthesis is depicted below. This pathway illustrates the progression from commercially available starting materials to the final target compound.
An In-depth Technical Guide to Oxo(propylamino)acetic acid (CAS: 81682-53-3)
Abstract This technical guide provides a comprehensive overview of Oxo(propylamino)acetic acid (CAS: 81682-53-3), also known as N-propyl oxamic acid. This document is intended for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview of Oxo(propylamino)acetic acid (CAS: 81682-53-3), also known as N-propyl oxamic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical and physical properties, a detailed synthesis protocol, its significant biological activity as a selective enzyme inhibitor, and essential safety and handling information. The guide synthesizes technical data with practical insights to facilitate its application in research and development.
Introduction
Oxo(propylamino)acetic acid, systematically named 2-oxo-2-(propylamino)acetic acid, is an organic compound belonging to the class of oxamic acids. These are monoamides of oxalic acid and have garnered interest in medicinal chemistry due to their potential as enzyme inhibitors. With the CAS registry number 81682-53-3, this compound, also referred to as N-propyl oxamic acid, has been identified as a selective inhibitor of Lactate Dehydrogenase C4 (LDH-C4), an enzyme with a crucial role in sperm metabolism. This selective inhibitory action positions Oxo(propylamino)acetic acid as a valuable tool for studies in reproductive biology and as a potential lead compound for the development of male contraceptives.
This guide aims to consolidate the available scientific knowledge on Oxo(propylamino)acetic acid, providing a solid foundation for its use in laboratory and developmental settings.
The synthesis of Oxo(propylamino)acetic acid can be achieved through a two-step process involving the formation of an ethyl ester intermediate followed by its hydrolysis.
Synthesis Workflow
Caption: Synthesis workflow for Oxo(propylamino)acetic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl N-propyloxamate (Intermediate)
This procedure is adapted from the general reaction of primary amines with diethyl oxalate.[3]
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propylamine (1 equivalent) in absolute ethanol.
To this solution, add diethyl oxalate (1 equivalent).
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
Remove the ethanol and any unreacted starting materials under reduced pressure using a rotary evaporator. The resulting product, ethyl N-propyloxamate, is an oily liquid and can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., NMR).
Step 2: Hydrolysis to Oxo(propylamino)acetic acid
This procedure is based on the hydrolysis of a similar oxamic acid ester.[1]
Dissolve the crude ethyl N-propyloxamate (1 equivalent) from the previous step in methanol.
Add a solution of 1 M aqueous sodium hydroxide (NaOH) (1.1 equivalents).
Heat the mixture at reflux for 30-60 minutes. Monitor the hydrolysis by TLC until the starting material is consumed.
Cool the reaction mixture and concentrate it under reduced pressure to remove the methanol.
Dilute the residue with water and, if necessary, filter to remove any insoluble impurities.
Acidify the aqueous solution with 2 N hydrochloric acid (HCl) to a pH of approximately 2-3.
The final product, Oxo(propylamino)acetic acid, will precipitate as a white solid.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Biological Activity and Mechanism of Action
Oxo(propylamino)acetic acid, as N-propyl oxamate, has been identified as a selective, competitive inhibitor of the lactate dehydrogenase isozyme C4 (LDH-C4).[1] LDH-C4 is a sperm-specific enzyme that plays a vital role in the energy metabolism required for sperm motility and capacitation.
Mechanism of LDH-C4 Inhibition
N-propyl oxamate acts as a competitive inhibitor with respect to the substrate pyruvate.[1] This means it binds to the active site of the LDH-C4 enzyme, preventing the binding of pyruvate and thereby inhibiting the conversion of pyruvate to lactate. This inhibition disrupts the glycolytic pathway in sperm, leading to a reduction in ATP levels.
Caption: Mechanism of LDH-C4 inhibition by Oxo(propylamino)acetic acid.
Effects on Sperm Function
Studies have shown that N-propyl oxamate significantly reduces ATP levels, capacitation, and motility in mouse sperm.[1] This underscores the essential role of LDH-C4 in male fertility and highlights the potential of Oxo(propylamino)acetic acid as a tool for studying these processes and as a lead for non-hormonal male contraceptive development. The selectivity of N-propyl oxamate for LDH-C4 over other LDH isozymes (LDH-A4 and LDH-B4) is a key feature, suggesting a lower potential for off-target effects.[1]
Analytical Methods
A comprehensive analysis of Oxo(propylamino)acetic acid is crucial for its characterization and quality control. While specific, validated methods for this particular compound are not widely published, methods for related oxamic acids can be adapted.
High-Performance Liquid Chromatography (HPLC): Ion-exclusion chromatography (IEC) has been shown to be effective for the separation and analysis of polar compounds like oxamic acid and its analogues.[6] A typical method would involve a specialized IEC column with an acidic mobile phase (e.g., dilute sulfuric acid in water/acetonitrile) and UV detection at a low wavelength (e.g., 205 nm).
¹H NMR: Expected signals would include a triplet for the terminal methyl group of the propyl chain, a multiplet for the adjacent methylene group, and a triplet for the methylene group attached to the nitrogen. An NH proton signal would also be present.
¹³C NMR: Signals corresponding to the three distinct carbons of the propyl chain, as well as the two carbonyl carbons of the oxamic acid moiety, would be expected.
Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) after derivatization to increase volatility, or with liquid chromatography (LC-MS), can be used to confirm the molecular weight and fragmentation pattern of the compound.
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
Storage: Store in a tightly closed container in a dry and well-ventilated place.
In Case of Exposure:
Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, seek medical advice.
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
Conclusion
Oxo(propylamino)acetic acid (N-propyl oxamic acid) is a compound of significant interest due to its selective inhibition of LDH-C4. This technical guide has provided a detailed overview of its properties, a practical synthesis protocol, its mechanism of biological action, and guidance on its analysis and safe handling. As research into male fertility and contraception continues, Oxo(propylamino)acetic acid will likely remain a valuable molecular probe and a promising starting point for further drug development efforts.
References
Gerez de Burgos, N. M., Burgos, C., Montamat, E. E., & Blanco, A. (1985). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition, 1(2), 129-136. [Link]
Chemsrc. (n.d.). oxo(propylamino)acetic acid | CAS#:81682-53-3. Retrieved from [Link]
Chemistry Notes. (n.d.). Separation of Amines by Hoffmann's Method. Retrieved from [Link]
PubChem. (n.d.). Oxo(propylamino)acetic acid. Retrieved from [Link]
Yang, L., Liu, L., Olsen, B. A., & Nussbaum, M. A. (2000). The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography. Journal of pharmaceutical and biomedical analysis, 22(3), 487–493. [Link]
An In-depth Technical Guide to Oxo(propylamino)acetic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Department], Senior Application Scientist Abstract Oxo(propylamino)acetic acid, a niche yet significant chemical entity, holds poten...
Oxo(propylamino)acetic acid, a niche yet significant chemical entity, holds potential within various scientific domains. This document provides a comprehensive technical overview of its core physicochemical properties, established synthesis protocols, and potential applications, with a focus on empowering researchers in their experimental design and execution. Every piece of information is substantiated by authoritative sources to ensure scientific integrity and reproducibility.
Introduction and Chemical Identity
Oxo(propylamino)acetic acid, systematically named 2-oxo-2-(propylamino)acetic acid, is a carboxylic acid derivative.[1] Its structure features a central acetic acid moiety that is substituted with both an oxo group and a propylamino group. This unique combination of functional groups imparts specific chemical characteristics that are of interest in synthetic chemistry and potentially in the development of novel bioactive molecules.
The compound is identified by the Chemical Abstracts Service (CAS) number 81682-53-3 .[2][3][4] This identifier is crucial for unambiguous database searches and procurement.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of Oxo(propylamino)acetic acid are summarized in the table below.
The synthesis of Oxo(propylamino)acetic acid can be achieved through various synthetic routes. A common and logical approach involves the reaction of an oxalic acid derivative with propylamine. The following protocol outlines a generalized, yet robust, method.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of Oxo(propylamino)acetic acid.
Step-by-Step Synthesis Protocol
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Reactant Preparation:
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve oxalyl chloride (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C using an ice bath.
Prepare a solution of propylamine (2 equivalents) in anhydrous DCM.
Reaction:
Add the propylamine solution dropwise to the stirred oxalyl chloride solution at 0 °C over a period of 30-60 minutes.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up:
Upon completion, carefully quench the reaction by the slow addition of water.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
Characterization:
The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Potential Applications and Fields of Interest
While "Oxo(propylamino)acetic acid" is not a widely commercialized compound, its structure suggests potential utility in several areas of chemical and pharmaceutical research:
Building Block in Organic Synthesis: Its bifunctional nature (a carboxylic acid and an amide) makes it a versatile building block for the synthesis of more complex molecules, including peptidomimetics and heterocyclic compounds.
Fragment-Based Drug Discovery: As a small molecule, it could serve as a fragment in screening libraries for identifying lead compounds in drug discovery programs. The amide and carboxylic acid groups can form key hydrogen bond interactions with biological targets.
Coordination Chemistry: The oxygen and nitrogen atoms can act as ligands for metal ions, suggesting potential applications in coordination chemistry and materials science.
Logical Relationship in Drug Discovery
Caption: Role of Oxo(propylamino)acetic acid as a fragment in a drug discovery pipeline.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Oxo(propylamino)acetic acid.
Hazard Classification: It is classified as an irritant.[3]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Spectroscopic data for "Oxo(propylamino)acetic acid" (NMR, IR, Mass Spec)
Abstract This technical guide provides a comprehensive overview of the spectroscopic characteristics of Oxo(propylamino)acetic acid, also known as N-propyloxamic acid. In the absence of extensive peer-reviewed experiment...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of Oxo(propylamino)acetic acid, also known as N-propyloxamic acid. In the absence of extensive peer-reviewed experimental data for this specific molecule, this guide leverages high-quality predictive modeling for Nuclear Magnetic Resonance (NMR) spectroscopy and correlative analysis for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers, scientists, and professionals in drug development, offering a foundational understanding of the structural elucidation of this compound. This document is structured to provide not only the spectroscopic data itself but also the underlying scientific principles and practical considerations for its acquisition and analysis.
Introduction
Oxo(propylamino)acetic acid belongs to the class of N-substituted oxamic acids. These are small organic molecules characterized by a carboxylic acid and an amide functional group, a structure that imparts a range of interesting chemical and biological properties. The precise and unambiguous characterization of such compounds is a cornerstone of chemical research and development, particularly in the pharmaceutical industry where structural integrity is paramount.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic molecules. Each technique provides a unique piece of the structural puzzle: NMR reveals the connectivity and chemical environment of atoms, IR identifies the functional groups present, and MS determines the molecular weight and fragmentation patterns.
This guide will delve into the predicted and expected spectroscopic data for Oxo(propylamino)acetic acid, providing a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of Oxo(propylamino)acetic acid are numbered as follows:
Caption: Molecular structure of Oxo(propylamino)acetic acid with atom numbering for spectroscopic assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For organic compounds, ¹H and ¹³C NMR are the most common variants.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of Oxo(propylamino)acetic acid provides insights into the electronic environment of the hydrogen atoms. The predicted chemical shifts are presented in the table below.
Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum (~10-12 ppm). This significant deshielding is due to the electronegativity of the adjacent oxygen atoms and anisotropic effects of the carbonyl group. The broadness of the signal is a result of hydrogen bonding and chemical exchange with residual water in the solvent.
Amide Proton (NH): The amide proton is predicted to be a broad triplet around 7-8 ppm. Its coupling to the adjacent methylene group (C(3)H₂) results in a triplet. Similar to the carboxylic acid proton, its signal is often broadened due to quadrupole effects of the nitrogen atom and chemical exchange.
Methylene Protons on C(3): These protons, being adjacent to the electron-withdrawing amide nitrogen, are deshielded and appear at approximately 3.3 ppm. They are split into a triplet by the two neighboring protons on C(4).
Methylene Protons on C(4): The protons on C(4) are predicted to resonate at around 1.6 ppm. They are coupled to the two protons on C(3) and the three protons on C(5), resulting in a complex multiplet, predicted here as a sextet.
Methyl Protons on C(5): The terminal methyl protons are the most shielded in the propyl chain, appearing at approximately 0.9 ppm. They are split into a triplet by the two adjacent protons on C(4).
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.
Carbonyl Carbons (C(1) and C(2)): The two carbonyl carbons of the carboxylic acid and amide groups are highly deshielded due to the strong electron-withdrawing effect of the oxygen atoms. They are predicted to appear in the far downfield region of the spectrum, around 160-161 ppm.
Methylene Carbon (C(3)): The carbon atom directly attached to the amide nitrogen is deshielded and is expected to resonate at approximately 42 ppm.
Methylene Carbon (C(4)): This carbon is further from the electronegative amide group and thus appears at a more upfield position, around 22 ppm.
Methyl Carbon (C(5)): The terminal methyl carbon is the most shielded carbon in the alkyl chain, with a predicted chemical shift of about 11 ppm.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of small organic molecules like Oxo(propylamino)acetic acid is as follows:
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
¹H NMR Acquisition:
Tune and shim the probe to optimize the magnetic field homogeneity.
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
Process the data by applying a Fourier transform, phase correction, and baseline correction.
Integrate the signals to determine the relative number of protons.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Set the spectral width to encompass the full range of carbon chemical shifts (usually 0-200 ppm).
Data processing is similar to that for ¹H NMR.
Caption: A generalized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands
Based on the functional groups present in Oxo(propylamino)acetic acid (carboxylic acid, secondary amide, and alkyl chain), the following characteristic absorption bands are expected:
Functional Group
Vibration
Expected Frequency (cm⁻¹)
Intensity
Carboxylic Acid O-H
Stretching
3300 - 2500
Broad, Strong
Amide N-H
Stretching
3400 - 3200
Medium
C-H (sp³)
Stretching
2960 - 2850
Medium to Strong
Carboxylic Acid C=O
Stretching
1725 - 1700
Strong
Amide C=O (Amide I)
Stretching
1680 - 1630
Strong
Amide N-H
Bending (Amide II)
1550 - 1510
Medium
C-O
Stretching
1320 - 1210
Medium
Interpretation of the Expected IR Spectrum:
O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.
N-H Stretch: A medium intensity peak around 3400-3200 cm⁻¹ should be present, corresponding to the N-H stretching vibration of the secondary amide.
C-H Stretch: Absorptions in the 2960-2850 cm⁻¹ range are due to the C-H stretching vibrations of the propyl group.
C=O Stretches: Two distinct and strong carbonyl absorption bands are anticipated. The one at a higher frequency (1725-1700 cm⁻¹) is attributed to the carboxylic acid carbonyl, while the one at a lower frequency (1680-1630 cm⁻¹) corresponds to the amide carbonyl (Amide I band).
N-H Bend (Amide II): A medium intensity band around 1550-1510 cm⁻¹ is expected for the N-H bending vibration of the secondary amide.
C-O Stretch: A medium absorption in the 1320-1210 cm⁻¹ region is indicative of the C-O stretching of the carboxylic acid.
Experimental Protocol for IR Spectroscopy
Sample Preparation: For a solid sample like Oxo(propylamino)acetic acid, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.
Data Acquisition:
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.
The sample is then placed in the beam path, and the sample spectrum is acquired.
The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation patterns.
Expected Mass Spectrum
The molecular weight of Oxo(propylamino)acetic acid (C₅H₉NO₃) is 131.13 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 131 or 132, respectively, depending on the ionization method used.
Expected Fragmentation Pattern:
The fragmentation of Oxo(propylamino)acetic acid is likely to proceed through several characteristic pathways for amides and carboxylic acids.[3]
Alpha-Cleavage: Cleavage of the bond alpha to the amide carbonyl is a common fragmentation pathway. This could lead to the formation of a propylaminocarbonyl cation or a carboxymethyl radical.
Loss of Water: The molecular ion may lose a molecule of water (18 Da) from the carboxylic acid group.
Loss of COOH: A fragment corresponding to the loss of the carboxyl group (45 Da) may be observed.
Cleavage of the Propyl Chain: Fragmentation within the propyl chain can lead to the loss of methyl (15 Da) or ethyl (29 Da) radicals.
Caption: A simplified workflow for mass spectrometry analysis.
Experimental Protocol for Mass Spectrometry
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for the analysis of polar molecules like Oxo(propylamino)acetic acid.
Data Acquisition:
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
In the ESI source, the sample is nebulized and ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
The ions are then transferred into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap), where they are separated based on their m/z ratio.
A detector records the abundance of each ion, generating a mass spectrum.
For structural information, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed.
Conclusion
This technical guide has provided a detailed overview of the predicted and expected spectroscopic data for Oxo(propylamino)acetic acid. By combining high-quality NMR predictions with correlative analysis of IR and MS data, a comprehensive spectroscopic profile of this molecule has been established. The provided protocols offer a standardized approach for the experimental acquisition of this data. This guide serves as a valuable resource for scientists and researchers, facilitating the identification and characterization of Oxo(propylamino)acetic acid and related compounds in various scientific and industrial applications.
References
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 17, 2026, from [Link]
PubChem. (n.d.). Oxamic acid. Retrieved January 17, 2026, from [Link]
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 17, 2026, from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link]
An In-depth Technical Guide to the Solubility of Oxo(propylamino)acetic Acid for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Critical Role of Solubility in the Application of Oxo(propylamino)acetic Acid Oxo(propylamino)acetic acid, also known as N-propyl oxamic acid, is a molecule of interest in various research...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Understanding the Critical Role of Solubility in the Application of Oxo(propylamino)acetic Acid
Oxo(propylamino)acetic acid, also known as N-propyl oxamic acid, is a molecule of interest in various research and development sectors, including pharmaceuticals and agrochemicals. Its utility is intrinsically linked to its solubility, a fundamental physicochemical property that governs its behavior in biological and chemical systems. A comprehensive understanding of its solubility profile is paramount for accurate in vitro assay results, successful formulation development, and predictable in vivo performance.
This technical guide provides an in-depth exploration of the solubility of Oxo(propylamino)acetic acid. In the absence of extensive, publicly available experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and standard industry practices to provide a robust predictive framework and a detailed methodology for its empirical determination. This guide is designed to empower researchers to make informed decisions and to design experiments that yield reliable and reproducible results.
Physicochemical Properties of Oxo(propylamino)acetic Acid
A foundational understanding of the physicochemical properties of Oxo(propylamino)acetic acid is essential for interpreting its solubility. Key identifiers and computed properties are summarized below.
The structure of Oxo(propylamino)acetic acid, featuring a carboxylic acid and a secondary amide, dictates its chemical personality. The carboxylic acid moiety is acidic, with a predicted pKa of approximately 2.37, indicating it is a relatively strong organic acid.[7] The presence of both hydrogen bond donors (the carboxylic acid proton and the N-H of the amide) and hydrogen bond acceptors (the carbonyl oxygens and the nitrogen) suggests a propensity for strong intermolecular interactions.
Predicted Solubility Profile of Oxo(propylamino)acetic Acid
The solubility of an organic molecule is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[8] The functional groups present in a molecule play a pivotal role in determining its polarity and its ability to form favorable interactions with solvent molecules.[4][9]
In Polar Protic Solvents (e.g., Water, Methanol, Ethanol):
The presence of the carboxylic acid and amide functional groups allows Oxo(propylamino)acetic acid to engage in hydrogen bonding with polar protic solvents.[4] Therefore, it is predicted to have moderate to good solubility in these solvents. The relatively short propyl chain does not impart significant hydrophobicity.
In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile):
Polar aprotic solvents can act as hydrogen bond acceptors. Given the hydrogen bond donating capabilities of Oxo(propylamino)acetic acid, it is expected to be soluble in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
In Nonpolar Solvents (e.g., Hexane, Toluene):
The molecule's overall polarity, due to the carboxylic acid and amide groups, suggests that it will have poor solubility in nonpolar solvents. The energy required to break the strong intermolecular hydrogen bonds between the solute molecules would not be compensated by the weak van der Waals interactions with nonpolar solvent molecules.
The Critical Influence of pH on Aqueous Solubility
For ionizable compounds like Oxo(propylamino)acetic acid, pH is a critical determinant of aqueous solubility. The carboxylic acid group can be deprotonated to form a carboxylate anion, which is significantly more polar and thus more water-soluble.
At a pH below its pKa (~2.37), the carboxylic acid will be predominantly in its neutral, protonated form. As the pH of the solution increases to above the pKa, the equilibrium will shift towards the deprotonated, anionic form, leading to a substantial increase in aqueous solubility.[10][11][12] This pH-dependent solubility is a key consideration for in vitro assays, formulation development, and understanding its behavior in different physiological environments.
Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol
To obtain definitive solubility data, an experimental approach is necessary. The following protocol outlines the industry-standard shake-flask method for determining the thermodynamic (or equilibrium) solubility of a compound.[5][7][13] This method measures the saturation solubility of a compound at equilibrium.
Protocol: Shake-Flask Method for Thermodynamic Solubility
Preparation of Saturated Solutions:
Accurately weigh an excess amount of solid Oxo(propylamino)acetic acid into separate vials for each solvent to be tested.
Add a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, organic solvents) to each vial.
Seal the vials to prevent solvent evaporation.
Equilibration:
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.
Phase Separation:
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PVDF).
Quantification:
Prepare a series of standard solutions of Oxo(propylamino)acetic acid of known concentrations in the solvent of interest.
Analyze the standard solutions and the saturated supernatant samples using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant. This concentration represents the thermodynamic solubility.
Visualizing the Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Practical Implications for Research and Development
In Vitro Assays: The solubility of Oxo(propylamino)acetic acid in assay buffers is critical to avoid compound precipitation, which can lead to erroneous results. Understanding its pH-dependent solubility allows for the selection of appropriate buffer conditions.
Formulation Development: For in vivo studies, achieving the desired concentration in a suitable vehicle is essential. The solubility data in various pharmaceutically acceptable solvents and co-solvents will guide the formulation strategy.
Analytical Method Development: Knowledge of the compound's solubility in common HPLC mobile phases is necessary for developing robust analytical methods for quantification.
Conclusion
References
PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid. Available from: [Link]
Brainly. 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since. Available from: [Link]
Chemsrc. oxo(propylamino)acetic acid | CAS#:81682-53-3. Available from: [Link]
TutorChase. How do functional groups affect solubility in organic compounds?. Available from: [Link]
protocols.io. In-vitro Thermodynamic Solubility. Available from: [Link]
PubChem. Oxo(propylamino)acetic acid. Available from: [Link]
Solubility of Things. Functional groups and their significance. Available from: [Link]
Domainex. Thermodynamic Solubility Assay. Available from: [Link]
Reddit. How does pH affect water solubility of organic acids (or acids in general)?. Available from: [Link]
Vedantu. How do functional groups influence solubility class 11 chemistry CBSE. Available from: [Link]
"Oxo(propylamino)acetic acid" chemical structure and IUPAC name
This technical guide provides a comprehensive overview of oxo(propylamino)acetic acid, a molecule of interest within the broader class of α-keto amides. This document is intended for researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: January 2026
This technical guide provides a comprehensive overview of oxo(propylamino)acetic acid, a molecule of interest within the broader class of α-keto amides. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, a detailed protocol for its synthesis, and a discussion of its potential applications, grounded in the established significance of the α-keto amide scaffold in medicinal chemistry.
Introduction: The Significance of the α-Keto Amide Moiety
The α-keto amide functional group is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3][4] Its unique electronic and structural properties, characterized by two adjacent electrophilic carbonyl carbons, allow for a diverse range of chemical interactions and transformations. This moiety is found in numerous natural products and has been successfully incorporated into a variety of drug candidates and approved therapeutics, including antiviral agents like boceprevir and telaprevir.[5]
The versatility of the α-keto amide stems from its ability to act as either a non-electrophilic structural element or an electrophilic "warhead".[1][2] In its non-electrophilic role, the α-keto amide can enforce specific molecular conformations and participate in hydrogen bonding, enhancing binding affinity and pharmacokinetic properties.[1][2] As an electrophilic group, it can form reversible or irreversible covalent bonds with nucleophilic residues, such as serine or cysteine, in enzyme active sites.[1] This reactivity has been exploited in the design of potent enzyme inhibitors. Compared to more reactive dicarbonyl compounds like α-ketoaldehydes, α-keto amides often exhibit a more favorable balance of reactivity and metabolic stability, reducing off-target toxicity.[1]
Oxo(propylamino)acetic acid, as a member of this class, presents a simple yet intriguing structure for further investigation and derivatization in drug discovery programs. This guide will lay the groundwork for such explorations by providing a thorough characterization of the molecule and a reliable synthetic route.
Chemical Structure and IUPAC Nomenclature
The chemical identity of oxo(propylamino)acetic acid is defined by its structure and systematic name.
IUPAC Name: 2-oxo-2-(propylamino)acetic acid
Synonyms:
oxo(propylamino)acetic acid
2-keto-2-propylamino-acetic acid
2-oxo-2-propylaminoacetic acid
N-propyl oxamic acid
Molecular Formula: C₅H₉NO₃
Molecular Weight: 131.13 g/mol
CAS Number: 81682-53-3
Chemical Structure Diagram:
Caption: Chemical structure of 2-oxo-2-(propylamino)acetic acid.
Synthesis of Oxo(propylamino)acetic Acid: A Detailed Protocol
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for oxo(propylamino)acetic acid.
Experimental Protocol
This protocol is a self-validating system, with clear endpoints for each step. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the process.
Materials and Reagents:
Propylamine (for synthesis, ≥99.0%)
Diethyl oxalate (for synthesis, ≥99%)
Ethanol (absolute)
Sodium hydroxide (pellets, ≥97%)
Hydrochloric acid (concentrated, 37%)
Deionized water
Anhydrous magnesium sulfate
Equipment:
Round-bottom flasks
Reflux condenser
Magnetic stirrer with heating mantle
Dropping funnel
Büchner funnel and vacuum flask
pH paper or pH meter
Standard laboratory glassware
Safety Precautions:
Propylamine: Highly flammable liquid and vapor.[10][11] Harmful if swallowed, inhaled, or absorbed through the skin.[12][13] Causes severe skin and eye burns.[12][13] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.
Diethyl Oxalate: Combustible liquid.[14][15] Causes serious eye irritation.[14][16] May cause skin and respiratory tract irritation.[17] Handle with care, avoiding contact with skin and eyes.
Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with appropriate PPE.
Step 1: Synthesis of Ethyl 2-oxo-2-(propylamino)acetate
In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve propylamine (5.91 g, 0.1 mol) in 100 mL of absolute ethanol.
Cool the solution in an ice bath.
Add diethyl oxalate (14.61 g, 0.1 mol) to the dropping funnel.
Add the diethyl oxalate dropwise to the stirred propylamine solution over a period of 30 minutes, maintaining the temperature below 10 °C. This slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of the double-addition product, N,N'-dipropyloxamide.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Heat the mixture to reflux and maintain for 2 hours to ensure the reaction goes to completion.
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude product, ethyl 2-oxo-2-(propylamino)acetate, can be used in the next step without further purification.
Step 2: Hydrolysis to Oxo(propylamino)acetic Acid
Dissolve the crude ethyl 2-oxo-2-(propylamino)acetate from Step 1 in 100 mL of deionized water.
Prepare a solution of sodium hydroxide (4.4 g, 0.11 mol) in 50 mL of deionized water and add it to the ester solution.
Stir the mixture at room temperature for 4-6 hours, or until the hydrolysis is complete (monitored by TLC, observing the disappearance of the ester spot).
After completion, cool the reaction mixture in an ice bath.
Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 2. This acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate.
Collect the precipitated white solid by vacuum filtration using a Büchner funnel.
Wash the solid with a small amount of ice-cold deionized water to remove any inorganic salts.
Dry the product under vacuum to yield crude oxo(propylamino)acetic acid.
Purification:
Recrystallize the crude product from a minimal amount of hot water or a water/ethanol mixture to obtain purified oxo(propylamino)acetic acid as a white crystalline solid.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
Technique
Expected Results
Melting Point
A sharp melting point is indicative of high purity.
¹H NMR
Signals corresponding to the propyl group (triplet, sextet, triplet) and the N-H proton. The acidic proton of the carboxylic acid may be a broad singlet or exchange with the solvent.
¹³C NMR
Resonances for the two carbonyl carbons (amide and carboxylic acid), and the three carbons of the propyl group.
FT-IR
Characteristic absorptions for O-H (broad), N-H, C=O (amide and carboxylic acid), and C-H stretches.
Mass Spectrometry
A molecular ion peak corresponding to the calculated molecular weight (131.13 g/mol ).
Potential Applications in Research and Drug Development
Given the established importance of the α-keto amide scaffold, oxo(propylamino)acetic acid and its derivatives are valuable starting points for medicinal chemistry campaigns.
Enzyme Inhibition: The α-keto amide moiety can serve as a handle for designing inhibitors of various enzyme classes, particularly proteases (e.g., cysteine proteases, serine proteases) where the carbonyl groups can interact with active site residues.
Scaffold for Library Synthesis: The carboxylic acid and the secondary amine provide two points for further chemical modification, making this molecule an excellent building block for the synthesis of compound libraries for high-throughput screening.
Probing Structure-Activity Relationships (SAR): As a simple N-alkylated oxamic acid, it can serve as a parent compound in SAR studies to understand the impact of the N-substituent on biological activity.
Precursor for Heterocyclic Synthesis: The dicarbonyl functionality makes it a potential precursor for the synthesis of various heterocyclic systems, which are themselves important pharmacophores.
While specific biological activities for oxo(propylamino)acetic acid are not extensively documented, the broader class of α-keto amides has shown promise in developing treatments for viral diseases, cancer, and inflammatory disorders.[1][18]
Conclusion
Oxo(propylamino)acetic acid is a chemically well-defined molecule belonging to the medicinally significant class of α-keto amides. This guide has provided a comprehensive overview of its chemical structure and nomenclature, a detailed and scientifically grounded protocol for its synthesis, and a discussion of its potential applications in drug discovery and development. The provided synthetic route is robust and relies on fundamental, well-understood organic reactions, ensuring its accessibility to a wide range of chemistry laboratories. Researchers and scientists are encouraged to use this information as a foundation for further exploration of this and related compounds in their research endeavors.
References
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl oxalate. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - Propylamine. Retrieved from [Link]
Li, Y., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(5), 596. Available at: [Link]
Patel, K., et al. (2011). Synthesis and preliminary screening of novel N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides as potential atypical antipsychotic agents. Indian Journal of Pharmaceutical Sciences, 73(4), 423-428. Available at: [Link]
Loba Chemie. (2025). DIETHYL OXALATE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
Basit, A., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(7), 3524-3558. Available at: [Link]
Loba Chemie. (2024). n-PROPYLAMINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
Basit, A., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. Available at: [Link]
Muthukumar, A., Sangeetha, S., & Sekar, G. (2018). Recent developments in functionalization of acyclic α-keto amides. Organic & Biomolecular Chemistry, 16(38), 7068-7083. Available at: [Link]
Raghavendra, N. M., et al. (2007). Synthesis and antimicrobial activities of some novel substituted 2-imidazolyl-N-(4-oxo-quinazolin-3(4H)-yl)-acetamides. Chemical & Pharmaceutical Bulletin, 55(11), 1615-1619. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of N-(7-Methyl-3-oxo-1-propyl-4-indanyl)oxamic acid. Retrieved from [Link]
Raghavendra, N. M., et al. (2007). Synthesis and Antimicrobial Activities of Some Novel Substituted 2-Imidazolyl-N-(4-oxo-quinazolin-3(4H)-yl)-acetamides. ResearchGate. Available at: [Link]
ChemRxiv. (2024). A concise review on copper catalyzed synthesis of α-ketoamides. Retrieved from [Link]
StackExchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved from [Link]
Kavina, M. A., et al. (2017). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of General Chemistry, 87(1), 118-122. Available at: [Link]
Allen. (n.d.). A mixture containing primary, secondary and tertiary amine is treated with diethyl oxalate. Choose the correct statement. Retrieved from [Link]
Singh, R. B., & Saxena, V. K. (2008). Synthesis and biocidal nature of oxamic acids. ResearchGate. Available at: [Link]
Infinity Learn. (n.d.). Hofmann's method to separate amines in a mixture uses the reagent. Retrieved from [Link]
RSC Publishing. (2010). Oxamic acids: Useful Precursors of Carbamoyl Radicals. Retrieved from [Link]
Google Patents. (n.d.). US3647876A - Process in the preparation of n n-di-n-propyl-alpha-chloroacetamid.
Google Patents. (n.d.). EP0024682A1 - Process for the preparation of n-propyl-n-propylidene acetamide or di-n....
Oxo(propylamino)acetic Acid: A Technical Guide to its Synthesis and Characterization
Introduction Oxo(propylamino)acetic acid, also known as N-propyl oxamic acid, is a chemical compound with the molecular formula C5H9NO3.[1] While its specific discovery and the context of its first synthesis are not prom...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Oxo(propylamino)acetic acid, also known as N-propyl oxamic acid, is a chemical compound with the molecular formula C5H9NO3.[1] While its specific discovery and the context of its first synthesis are not prominently documented in publicly available literature, its chemical structure places it within the well-studied class of N-alkyloxamic acids. These compounds are of interest in medicinal chemistry and drug development due to their role as potential enzyme inhibitors and as versatile building blocks in organic synthesis. This guide provides an in-depth look at the most probable and scientifically established method for the first synthesis of Oxo(propylamino)acetic acid, based on the well-documented reactions of primary amines with oxalate esters. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the characterization of the final product.
Physicochemical Properties
A summary of the key physicochemical properties of Oxo(propylamino)acetic acid is presented in the table below.
The synthesis of N-alkyloxamic acids is most commonly achieved through the reaction of a primary amine with a dialkyl oxalate, such as diethyl oxalate. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the primary amine, being nucleophilic, attacks one of the electrophilic carbonyl carbons of the diethyl oxalate. This is followed by the elimination of an ethoxide leaving group to form an intermediate ethyl oxamate. In the case of Oxo(propylamino)acetic acid, the subsequent step involves the hydrolysis of the remaining ethyl ester to the corresponding carboxylic acid.
Primary amines react with diethyl oxalate to form N,N'-disubstituted oxamides if the amine is used in excess. However, by controlling the stoichiometry and reaction conditions, the reaction can be stopped at the mono-substituted stage, which after hydrolysis yields the desired N-alkyloxamic acid.
Below is a diagram illustrating the proposed synthetic workflow for the first synthesis of Oxo(propylamino)acetic acid.
An In-depth Technical Guide to the Potential Biological Activities of Oxo(propylamino)acetic acid
Abstract Oxo(propylamino)acetic acid, a derivative of glyoxylic acid, represents a class of small molecules with largely unexplored biological potential. This guide provides a comprehensive analysis of its potential biol...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Oxo(propylamino)acetic acid, a derivative of glyoxylic acid, represents a class of small molecules with largely unexplored biological potential. This guide provides a comprehensive analysis of its potential biological activities, drawing upon structure-activity relationships with analogous compounds. While direct research on Oxo(propylamino)acetic acid is limited, its structural motifs—an N-substituted amino acid core and an alpha-keto acid feature—suggest plausible roles in several biological pathways. This document outlines hypothesized activities, including antimicrobial and anticancer effects, and details robust experimental protocols for their validation. The methodologies presented are designed to offer a clear and logical framework for researchers and drug development professionals to systematically investigate this promising compound.
Introduction: Unveiling the Potential of a Novel Scaffold
Oxo(propylamino)acetic acid belongs to the family of N-substituted amino acids, a class of compounds with significant representation in bioactive molecules and pharmaceuticals.[1][2] The incorporation of non-natural amino acids can introduce unique chemical and biological properties not found in their natural counterparts.[3] The core structure of Oxo(propylamino)acetic acid is derived from glyoxylic acid, a versatile C2 building block utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[4] Glyoxylic acid derivatives have been identified as a new class of fungicides, highlighting the potential for antimicrobial activity within this chemical space.[4][5]
Given the nascent stage of research into Oxo(propylamino)acetic acid, this guide adopts a predictive and hypothesis-driven approach. By examining the established biological activities of structurally related molecules, we can infer and propose potential therapeutic applications for this compound. The subsequent sections will delve into these hypothesized activities and provide detailed experimental workflows for their empirical validation.
Hypothesized Biological Activities: A Structure-Based Rationale
The chemical structure of Oxo(propylamino)acetic acid provides clues to its potential biological functions. The presence of the N-propyl group attached to the amino acid backbone could influence its lipophilicity and membrane permeability, potentially enhancing its cellular uptake and interaction with intracellular targets. Furthermore, the alpha-keto acid moiety is a reactive functional group that can participate in various biochemical reactions.
Potential as an Antimicrobial Agent
A significant body of evidence points to the antimicrobial properties of various amino acid derivatives and glyoxylic acid analogs.[6] Derivatives of glyoxylic acid have demonstrated efficacy as fungicides, particularly against Oomycetes.[4][5] The proposed mechanism of action for these compounds often involves the disruption of microbial metabolic pathways or the inhibition of essential enzymes.[6]
It is hypothesized that Oxo(propylamino)acetic acid may exert antimicrobial effects through similar mechanisms. The N-propyl substituent could facilitate its passage across the microbial cell wall and membrane, allowing it to reach and inhibit intracellular targets.
Potential as an Anticancer Agent
Certain N-substituted oxoacetamide derivatives have shown promising cytotoxic activity against various cancer cell lines.[7][8] For instance, a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were found to induce apoptosis in cancer cells through the activation of caspase-8.[7][8] This suggests that the N-substituted oxoacetamide scaffold, which is structurally similar to Oxo(propylamino)acetic acid, can serve as a template for the design of novel anticancer agents.
The pro-apoptotic activity of these compounds is often linked to their ability to induce cellular stress, leading to the activation of caspase cascades.[8] It is plausible that Oxo(propylamino)acetic acid could induce similar effects, making it a candidate for further investigation as a potential anticancer therapeutic.
Experimental Validation: A Roadmap for Investigation
To empirically test the hypothesized biological activities of Oxo(propylamino)acetic acid, a systematic and rigorous experimental approach is required. The following protocols are designed to provide a comprehensive evaluation of its potential antimicrobial and anticancer properties.
Workflow for Assessing Biological Activity
The overall workflow for investigating the biological potential of Oxo(propylamino)acetic acid should begin with fundamental in vitro assays and progress to more complex cellular and mechanistic studies based on initial findings.
Caption: A phased approach to validating the biological activities of Oxo(propylamino)acetic acid.
Detailed Experimental Protocols
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of Oxo(propylamino)acetic acid against a panel of pathogenic bacteria and fungi.
Protocol:
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.
Broth Microdilution: Perform a serial two-fold dilution of Oxo(propylamino)acetic acid in appropriate broth medium in a 96-well microtiter plate.
Inoculation: Add the standardized microbial suspension to each well.
Incubation: Incubate the plates at the optimal temperature and duration for each microorganism.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
MBC Determination: Subculture aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Objective: To evaluate the cytotoxic effects of Oxo(propylamino)acetic acid on various human cancer cell lines.
Protocol:
Cell Culture: Maintain human cancer cell lines (e.g., HeLa, MCF-7, HepG2) in appropriate culture medium.[7][8]
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with increasing concentrations of Oxo(propylamino)acetic acid for a specified duration (e.g., 24, 48, 72 hours).
MTT/MTS Assay: Add MTT or MTS reagent to each well and incubate to allow for the formation of formazan.
Absorbance Measurement: Measure the absorbance at the appropriate wavelength to quantify cell viability.
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Objective: To investigate the induction of apoptosis by measuring the activity of key executioner caspases.
Protocol:
Cell Treatment: Treat cancer cells with Oxo(propylamino)acetic acid at concentrations around the determined IC50 value.
Cell Lysis: Lyse the cells to release intracellular contents.
Caspase Assay: Use a commercially available colorimetric or fluorometric assay kit to measure the activity of caspase-3, -8, and -9. These assays typically use specific peptide substrates that are cleaved by the respective caspases.
Data Analysis: Quantify the caspase activity relative to untreated control cells. An increase in caspase activity is indicative of apoptosis induction.[8]
Data Interpretation and Future Directions
The results from the proposed experiments will provide a foundational understanding of the biological potential of Oxo(propylamino)acetic acid.
Assay
Parameter
Interpretation of Positive Result
Antimicrobial Susceptibility
Low MIC/MBC values
Potent antimicrobial activity
In Vitro Cytotoxicity
Low IC50 values
Potent anticancer activity
Caspase Activity
Increased caspase-3, -8, or -9 activity
Induction of apoptosis
Should initial screenings yield positive results, future research should focus on elucidating the precise molecular mechanisms of action. For antimicrobial activity, this could involve investigating its effects on cell membrane integrity or specific metabolic enzymes. For anticancer activity, further studies could explore its impact on other apoptotic pathways, cell cycle regulation, and its potential for synergistic effects with existing chemotherapeutic agents.
Furthermore, a systematic structure-activity relationship (SAR) study, involving the synthesis and evaluation of a library of analogs, would be crucial for optimizing the potency and selectivity of this chemical scaffold.
Conclusion
While Oxo(propylamino)acetic acid remains a largely uncharacterized molecule, a systematic, hypothesis-driven investigation based on the biological activities of its structural analogs holds significant promise. The experimental framework outlined in this guide provides a clear path for researchers and drug development professionals to unlock the therapeutic potential of this and other novel N-substituted amino acid derivatives. The convergence of predictive chemical biology and rigorous empirical validation will be paramount in translating the potential of such compounds into tangible clinical benefits.
References
Ataman Kimya. GLYOXYLIC ACID. Retrieved from [Link]
Ataman Kimya. GLYOXYLIC ACID 50%. Retrieved from [Link]
National Institutes of Health. Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide. Retrieved from [Link]
Ataman Kimya. GLYOXYLIC ACID. Retrieved from [Link]
National Institutes of Health. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Retrieved from [Link]
PubMed. (2016, May 5). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]
MDPI. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]
ResearchGate. Representative N‐substituted α‐amino acid derivatives with biological.... Retrieved from [Link]
MDPI. Effects of Non-Natural Amino Acid Incorporation into the Enzyme Core Region on Enzyme Structure and Function. Retrieved from [Link]
An In-depth Technical Guide to Oxo(propylamino)acetic Acid as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract Oxo(propylamino)acetic acid, also known as N-propyl oxamic acid, is a versatile chemical intermediate wi...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Oxo(propylamino)acetic acid, also known as N-propyl oxamic acid, is a versatile chemical intermediate with growing significance in the fields of medicinal chemistry and drug development. Its unique bifunctional structure, incorporating both a carboxylic acid and an amide, makes it a valuable building block for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and critical applications of Oxo(propylamino)acetic acid, with a particular focus on its role as a precursor to novel therapeutic agents. Detailed experimental protocols, characterization data, and an exploration of its utility in constructing molecules with anti-parasitic, anti-cancer, and anti-inflammatory properties are presented to empower researchers in their drug discovery and development endeavors.
Introduction: The Strategic Value of Oxo(propylamino)acetic Acid
In the landscape of modern drug discovery, the selection of appropriate chemical intermediates is a pivotal decision that profoundly influences the efficiency of synthesis and the ultimate biological activity of the target molecules. Oxo(propylamino)acetic acid (C₅H₉NO₃) has emerged as a strategically important scaffold due to its inherent structural features that allow for diverse chemical modifications.[1] This guide aims to provide a detailed exploration of this compound, moving beyond a simple recitation of facts to offer insights into the causality behind its synthetic routes and its applications.
This table summarizes the fundamental properties of Oxo(propylamino)acetic acid.
Synthesis of Oxo(propylamino)acetic Acid: A Two-Step Approach
The most common and efficient synthesis of Oxo(propylamino)acetic acid is a two-step process commencing with readily available starting materials: diethyl oxalate and propylamine. The underlying logic of this synthesis is the nucleophilic acyl substitution reaction, followed by hydrolysis to unmask the desired carboxylic acid.
Step 1: Synthesis of Ethyl N-propyloxamate
The initial step involves the reaction of diethyl oxalate with propylamine. The stoichiometry of this reaction is critical; a 1:1 molar ratio of the amine to the diester is employed to favor the formation of the mono-amide, ethyl N-propyloxamate. Using an excess of the amine would lead to the formation of the undesired N,N'-dipropyloxamide.
Reaction Workflow:
Figure 1: Synthesis of Ethyl N-propyloxamate.
Experimental Protocol:
Reaction Setup: To a solution of diethyl oxalate (1.0 equivalent) in a suitable solvent such as absolute ethanol, add propylamine (1.0 equivalent) dropwise at room temperature with stirring.
Reaction Conditions: The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The resulting crude ethyl N-propyloxamate, which is often an oily liquid, can be purified by vacuum distillation.
Step 2: Hydrolysis to Oxo(propylamino)acetic Acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved via saponification using a base, followed by acidification.
Reaction Workflow:
Figure 2: Hydrolysis to Oxo(propylamino)acetic Acid.
Experimental Protocol:
Saponification: A solution of ethyl N-propyloxamate in an alcohol, such as methanol, is treated with an aqueous solution of a base, like sodium hydroxide (1 M), and heated at reflux for approximately 30 minutes.[1]
Isolation: The reaction mixture is then cooled and concentrated to remove the alcohol. The aqueous solution is diluted with water and acidified with a mineral acid (e.g., 2 N HCl).[1]
Purification: The precipitated Oxo(propylamino)acetic acid is collected by filtration, washed with cold water, and dried under vacuum.[1]
Characterization of Oxo(propylamino)acetic Acid
Unequivocal characterization of the synthesized intermediate is paramount for its use in subsequent synthetic steps. A combination of spectroscopic techniques is employed for this purpose.
Expected Analytical Data:
Technique
Expected Observations
¹H NMR
Signals corresponding to the propyl group (triplet for CH₃, sextet for the middle CH₂, and a triplet for the CH₂ adjacent to the nitrogen), and a broad singlet for the amide N-H. The carboxylic acid proton will also be present as a broad singlet.
¹³C NMR
Resonances for the three distinct carbons of the propyl group, as well as two carbonyl carbons (one for the amide and one for the carboxylic acid).
IR (Infrared) Spectroscopy
Characteristic absorptions for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and broad O-H stretching (carboxylic acid).
Mass Spectrometry (MS)
The molecular ion peak [M]+ or [M-H]⁻ corresponding to the molecular weight of 131.13 g/mol .
Applications in Drug Development: A Gateway to Bioactive Molecules
The true value of Oxo(propylamino)acetic acid lies in its utility as a versatile intermediate in the synthesis of a variety of biologically active compounds.
Prodrugs for the Treatment of Chagas Disease
Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant global health issue. Research has shown that esters of N-propyl oxamic acid, such as the ethyl and benzyl esters, can act as effective prodrugs.[2] These more hydrophobic esters can penetrate the parasite's cell membrane, where intracellular esterases hydrolyze them to release the active N-propyl oxamic acid. The released drug then inhibits α-hydroxyacid dehydrogenase isozyme II, an enzyme crucial for the parasite's energy metabolism.[2]
Mechanism of Action:
Figure 3: Prodrug strategy for Chagas disease.
Selective Inhibition of Lactate Dehydrogenase C4 (LDH-C4)
N-propyl oxamic acid has been identified as a selective inhibitor of lactate dehydrogenase C4 (LDH-C4), an isozyme predominantly found in sperm and testes. This selectivity makes it a promising candidate for the development of non-hormonal male contraceptives and for the treatment of certain cancers that overexpress this enzyme.[3] The ability of N-propyl oxamate to reduce ATP levels, capacitation, and motility in sperm highlights its potential in fertility control.[3]
Scaffolding for Anti-inflammatory and Anti-allergy Agents
The oxamic acid moiety is a key structural feature in several classes of compounds with demonstrated anti-inflammatory and anti-allergy properties. For instance, N,N'-oxamides derived from substituted oxamic acids have shown potent anti-inflammatory activity with low toxicity. Furthermore, a series of N-(4-substituted-thiazolyl)oxamic acid derivatives have been developed as orally active anti-allergy agents.[4][5] Oxo(propylamino)acetic acid serves as a valuable starting point for the synthesis of libraries of such compounds for structure-activity relationship (SAR) studies.
Conclusion and Future Perspectives
Oxo(propylamino)acetic acid is a chemical intermediate of considerable strategic importance for researchers in drug development. Its straightforward synthesis and versatile reactivity provide access to a wide array of complex molecules with significant therapeutic potential. The demonstrated applications in targeting parasitic diseases, cancer, and inflammatory conditions underscore the value of this building block. Future research will likely focus on expanding the library of derivatives synthesized from Oxo(propylamino)acetic acid and exploring their efficacy in a broader range of biological targets. The insights and protocols provided in this guide are intended to facilitate these endeavors and accelerate the discovery of novel therapeutics.
References
PrepChem. Synthesis of N-(7-Methyl-3-oxo-1-propyl-4-indanyl)oxamic acid. Available from: [Link]
ResearchGate. Effect of ethyl ester of N-propyl oxamate (Et-NPOX) ( ), ethyl ester of... | Download Scientific Diagram. Available from: [Link]
PubChem. Oxo(propylamino)acetic acid. National Institutes of Health. Available from: [Link]
PubMed. Oxamic acid analogues as LDH-C4-specific competitive inhibitors. National Library of Medicine. Available from: [Link]
Chemsrc. oxo(propylamino)acetic acid | CAS#:81682-53-3. Available from: [Link]
PubMed. Synthesis and anti-inflammatory activity of certain new N,N'-oxamides. National Library of Medicine. Available from: [Link]
PubMed. N-(4-substituted-thiazolyl)oxamic acid derivatives, a new series of potent, orally active antiallergy agents. National Library of Medicine. Available from: [Link]
An In-Depth Technical Guide to the Theoretical Properties and Computational Modeling of Oxo(propylamino)acetic acid
This guide provides a comprehensive overview of the theoretical properties and computational modeling of Oxo(propylamino)acetic acid. It is intended for researchers, scientists, and professionals in the field of drug dev...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive overview of the theoretical properties and computational modeling of Oxo(propylamino)acetic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in understanding and applying computational chemistry techniques to the study of novel small molecules.
Introduction
Oxo(propylamino)acetic acid, a derivative of the simplest amino acid, glycine, presents an interesting scaffold for chemical and pharmaceutical research.[1][2] As an N-substituted α-ketoacid, its unique structural features—a propylamino group attached to an oxoacetic acid moiety—suggest potential for diverse chemical interactions and biological activities. Understanding the intrinsic theoretical properties of this molecule is paramount for predicting its behavior in various chemical and biological systems, thereby guiding its potential applications, particularly in the realm of drug discovery.[3][4]
Computational modeling provides a powerful and cost-effective avenue to explore the molecular landscape of such compounds before embarking on extensive experimental synthesis and testing.[5][6] This guide will delve into the application of established computational methodologies to elucidate the structural, electronic, and reactivity properties of Oxo(propylamino)acetic acid.
Molecular Structure and Basic Properties
Oxo(propylamino)acetic acid, with the chemical formula C5H9NO3, has a molecular weight of 131.13 g/mol .[7] Its structure consists of a central two-carbon chain with a carboxylic acid group, a ketone group, and a propyl-substituted amine. The presence of both hydrogen bond donors (the amine and carboxylic acid protons) and acceptors (the three oxygen atoms and the nitrogen atom) suggests the potential for significant intermolecular interactions.
Theoretical Framework and Computational Methodologies
The theoretical investigation of Oxo(propylamino)acetic acid can be effectively carried out using a combination of quantum mechanical and molecular mechanics methods. Density Functional Theory (DFT) is a robust quantum mechanical method for studying the electronic structure and properties of molecules, while Molecular Dynamics (MD) simulations can provide insights into the conformational dynamics and interactions with a solvent or biological macromolecules.[1][8][9]
Density Functional Theory (DFT) for Structural and Electronic Properties
DFT calculations are instrumental in determining the optimized geometry, electronic properties, and vibrational frequencies of a molecule.[10] For a molecule like Oxo(propylamino)acetic acid, a common and well-validated approach involves the use of a hybrid functional, such as B3LYP, combined with a Pople-style basis set, like 6-31G(d).[1]
Molecule Building and Initial Optimization:
Construct the 3D structure of Oxo(propylamino)acetic acid using a molecular modeling software (e.g., Avogadro, GaussView).
Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting structure.
DFT Geometry Optimization:
Set up a DFT calculation using the B3LYP hybrid functional and the 6-31G(d) basis set.
Perform a full geometry optimization to find the lowest energy conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
Frequency Calculation:
Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule.
Electronic Property Analysis:
From the optimized wavefunction, calculate key electronic properties such as:
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[11]
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and can predict sites for electrophilic and nucleophilic attack.[12]
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and hydrogen bonding.[13]
Caption: A generalized workflow for DFT calculations on Oxo(propylamino)acetic acid.
Molecular Dynamics (MD) for Conformational Analysis and Solvation Effects
While DFT provides a static picture of the molecule, MD simulations can explore its dynamic behavior in a condensed phase, such as in an aqueous solution.[8][14] This is particularly important for flexible molecules like Oxo(propylamino)acetic acid, which can adopt multiple conformations.
System Setup:
Place the DFT-optimized structure of Oxo(propylamino)acetic acid in the center of a periodic box.
Solvate the box with a pre-equilibrated water model (e.g., TIP3P).
Add counter-ions if necessary to neutralize the system.
Force Field Parameterization:
Assign appropriate force field parameters to the atoms of Oxo(propylamino)acetic acid. A common choice for small organic molecules is the General Amber Force Field (GAFF).
Partial atomic charges can be derived from quantum mechanical calculations (e.g., using the RESP or Merz-Kollman schemes) to accurately represent the electrostatic potential.
Energy Minimization and Equilibration:
Perform energy minimization of the entire system to remove any steric clashes.
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under the NPT ensemble until properties like density and potential energy stabilize.
Production Run:
Run the simulation for a sufficient length of time (e.g., 100 ns or more) to adequately sample the conformational space of the molecule.
Save the trajectory (atomic coordinates over time) at regular intervals.
Trajectory Analysis:
Analyze the trajectory to identify the most populated conformations. This can be done by clustering structures based on root-mean-square deviation (RMSD).
Calculate properties such as radial distribution functions (RDFs) to understand the solvation structure around the molecule.
Analyze dihedral angle distributions to characterize the flexibility of the rotatable bonds.
Caption: A standard workflow for performing MD simulations of Oxo(propylamino)acetic acid.
Predicted Theoretical Properties and Their Implications
Based on the methodologies described above, we can predict several key theoretical properties of Oxo(propylamino)acetic acid.
Conformational Preferences
The three rotatable single bonds in Oxo(propylamino)acetic acid allow for a range of possible conformations.[7] DFT calculations can identify the lowest energy conformers in the gas phase, while MD simulations can reveal the conformational landscape in solution. It is hypothesized that intramolecular hydrogen bonding between the carboxylic acid proton and the amide oxygen may play a role in stabilizing certain conformations. The conformational flexibility will be a critical determinant of its ability to bind to biological targets.[15]
Electronic Properties and Reactivity
DFT calculations will provide insights into the electronic nature of the molecule. The HOMO is likely to be localized on the electron-rich regions, such as the nitrogen and oxygen atoms, while the LUMO may be centered on the electron-deficient carbonyl carbons. The HOMO-LUMO gap will provide a measure of the molecule's kinetic stability and its propensity to undergo chemical reactions. The MEP map will highlight the regions most susceptible to electrophilic and nucleophilic attack, which is crucial for understanding its reactivity and potential metabolic pathways.
Solvation and Lipophilicity
MD simulations in a water box will reveal the details of how Oxo(propylamino)acetic acid interacts with its aqueous environment. The formation of hydrogen bonds with water molecules will be a key factor in its solubility. The calculated free energy of solvation can be used to estimate its partitioning between aqueous and nonpolar environments, a critical parameter for drug-like properties often represented by LogP.[16]
Application in Drug Discovery
The theoretical properties of Oxo(propylamino)acetic acid are directly relevant to its potential as a lead compound in drug discovery.[17][18]
Structure-Based Drug Design: The computationally determined low-energy conformations can be used for virtual screening and docking studies against known protein targets.[6]
Pharmacophore Modeling: The spatial arrangement of hydrogen bond donors and acceptors, as well as hydrophobic features, can be used to develop a pharmacophore model for identifying other molecules with similar biological activity.
ADMET Prediction: Calculated properties such as LogP, polar surface area, and the number of rotatable bonds can be used in quantitative structure-activity relationship (QSAR) models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[2]
Conclusion
The computational modeling of Oxo(propylamino)acetic acid provides a powerful framework for understanding its fundamental theoretical properties. Through the synergistic application of DFT and MD simulations, we can gain a detailed understanding of its structure, electronics, reactivity, and dynamics. This knowledge is invaluable for guiding its synthesis, characterization, and potential applications, particularly in the rational design of new therapeutic agents. The protocols and theoretical considerations outlined in this guide provide a robust starting point for researchers to embark on their own computational investigations of this and other novel small molecules.
References
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MDPI. (n.d.). Electrochemical and Optical Experiments and DFT Calculations of 1,4,6,8-Tetrakis((E)-2-(thiophen-2-yl)vinyl)azulene.
PMC - NIH. (2014, July 18). Experimental and theoretical studies on the molecular properties of ciprofloxacin, norfloxacin, pefloxacin, sparfloxacin, and gatifloxacin in determining bioavailability.
Application Note & Protocol: A Reliable Two-Step Synthesis of N-Propyloxamic Acid
Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of N-Alkyl Oxamic Acids N-substituted oxamic acids are a class of organic compounds with significant and growing inter...
Author: BenchChem Technical Support Team. Date: January 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Alkyl Oxamic Acids
N-substituted oxamic acids are a class of organic compounds with significant and growing interest in medicinal chemistry and drug development. These molecules serve as crucial pharmacophores and versatile synthetic intermediates. For instance, N-propyloxamic acid and its analogues have been identified as selective inhibitors of lactate dehydrogenase (LDH) isozymes, particularly the sperm-specific LDH-C4, highlighting their potential in fertility control research[1][2]. Furthermore, the oxamic acid moiety is a precursor for generating carbamoyl radicals, which are valuable in synthesizing a wide range of amides, urethanes, and other nitrogen-containing compounds[3].
This document provides a comprehensive, field-proven protocol for the synthesis of "Oxo(propylamino)acetic acid," more formally known as N-propyloxamic acid . The presented methodology is a robust two-step process designed for reliability and scalability. It begins with the nucleophilic acyl substitution reaction between diethyl oxalate and n-propylamine to form an intermediate ethyl ester, followed by saponification (hydrolysis) to yield the final carboxylic acid product. This guide explains the causality behind each procedural step, ensuring both technical accuracy and practical applicability in a research setting.
Reaction Scheme and Mechanism
The synthesis proceeds in two distinct stages:
Step 1: Amide Formation
Diethyl oxalate, a symmetric diester, serves as an excellent electrophile. The primary amine, n-propylamine, acts as the nucleophile, attacking one of the ester carbonyls. Primary amines react preferentially in a 1:1 molar ratio with diethyl oxalate to produce the N-substituted ethyl oxamate, whereas a 2:1 ratio would lead to the N,N'-disubstituted oxamide[4][5][6]. By controlling the stoichiometry, we can selectively synthesize the mono-amide intermediate, ethyl N-propyloxamate.
Step 2: Saponification (Ester Hydrolysis)
The resulting ethyl N-propyloxamate is hydrolyzed under basic conditions (using NaOH) to cleave the ethyl ester group. This forms the sodium salt of N-propyloxamic acid. Subsequent acidification with a strong acid (HCl) protonates the carboxylate, precipitating the final N-propyloxamic acid product, which can then be isolated. A similar hydrolysis procedure has been proven effective for related oxamic acid esters[7].
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale synthesis yielding several grams of the final product. All operations should be conducted in a well-ventilated fume hood.
Standard laboratory glassware (beakers, graduated cylinders)
pH paper or pH meter
PART 1: Synthesis of Ethyl N-Propyloxamate
Step-by-Step Procedure
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve diethyl oxalate (14.6 g, 100 mmol, 1.0 equiv.) in 100 mL of anhydrous ethanol.
Amine Addition: Cool the flask in an ice bath to 0-5 °C. Prepare a solution of n-propylamine (5.91 g, 100 mmol, 1.0 equiv.) in 20 mL of anhydrous ethanol. Add the n-propylamine solution dropwise to the stirred diethyl oxalate solution over 30 minutes.
Causality Explanation: Dropwise addition at low temperature is critical to control the exothermic reaction between the amine and the ester, preventing the formation of undesired side products, such as the dialkylated oxamide.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.
Monitoring (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexanes eluent to confirm the consumption of diethyl oxalate.
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator. This will yield the crude ethyl N-propyloxamate as an oil or semi-solid. This intermediate is often sufficiently pure for the next step.
PART 2: Hydrolysis to N-Propyloxamic Acid
Step-by-Step Procedure
Hydrolysis Setup: Transfer the crude ethyl N-propyloxamate to a 250 mL round-bottom flask. Prepare a solution of sodium hydroxide (6.0 g, 150 mmol, 1.5 equiv.) in 100 mL of deionized water. Add the NaOH solution to the flask.
Heating: Equip the flask with a reflux condenser and heat the mixture to 60 °C with vigorous stirring for 2 hours.
Causality Explanation: Heating accelerates the saponification reaction. Using a molar excess of NaOH ensures the complete hydrolysis of the ester.
Cooling and Filtration: After 2 hours, cool the reaction mixture to room temperature. If any solid (unreacted starting material or side products) is present, filter the solution.
Acidification: Cool the clear filtrate in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 1-2 (verify with pH paper). A white precipitate of N-propyloxamic acid will form.
Causality Explanation: Acidification protonates the sodium N-propyloxamate salt, which is soluble in water, converting it to the free carboxylic acid, which has lower aqueous solubility and precipitates out.
Isolation: Keep the mixture in the ice bath for another 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the collected solid with a small amount of ice-cold deionized water (2 x 20 mL) to remove any residual salts.
Drying: Dry the product under vacuum to a constant weight. The expected yield is typically in the range of 70-85% for the two steps.
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the synthesis protocol.
The Versatile Building Block: Oxo(propylamino)acetic Acid in Modern Organic Synthesis
Introduction: In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Oxo(prop...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Oxo(propylamino)acetic acid, also known as N-propyl oxamic acid, has emerged as a highly versatile and valuable bifunctional scaffold. Its unique structure, featuring both a carboxylic acid and an amide connected by an α-keto group, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of oxo(propylamino)acetic acid, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Chemical Profile and Properties
Oxo(propylamino)acetic acid is a stable, solid compound with the following key properties:
The presence of both a hydrogen bond donor (amide N-H) and acceptor (carbonyls, carboxylic acid), along with the electrophilic α-keto carbon, underpins its diverse reactivity.
Synthesis of Oxo(propylamino)acetic Acid: A Reliable Protocol
The synthesis of N-alkyl oxamic acids can be reliably achieved through the reaction of diethyl oxalate with a primary amine, followed by saponification of the resulting ester. This two-step, one-pot procedure is highly efficient and scalable.
Experimental Protocol: Synthesis of Oxo(propylamino)acetic Acid
Materials:
Diethyl oxalate
n-Propylamine
Ethanol (absolute)
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl, concentrated)
Distilled water
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Rotary evaporator
Standard glassware for extraction and filtration
Procedure:
Step 1: Formation of Ethyl oxo(propylamino)acetate
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve n-propylamine (1 equivalent) in absolute ethanol (approximately 10 volumes).
To this solution, add diethyl oxalate (1.1 equivalents) dropwise at room temperature with vigorous stirring.
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Once the reaction is complete, allow the mixture to cool to room temperature.
Step 2: Saponification to Oxo(propylamino)acetic Acid
To the reaction mixture from Step 1, add a solution of sodium hydroxide (2.5 equivalents) in distilled water (approximately 5 volumes).
Stir the resulting mixture at room temperature for 4-6 hours, or until the saponification is complete (monitored by TLC).
After completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
Dilute the remaining aqueous solution with distilled water and wash with diethyl ether (2 x 20 mL) to remove any unreacted diethyl oxalate and other non-polar impurities.
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
A white precipitate of oxo(propylamino)acetic acid will form.
Collect the solid by vacuum filtration, wash with cold distilled water, and dry under vacuum to afford the pure product.
Causality Behind Experimental Choices:
The use of a slight excess of diethyl oxalate ensures the complete consumption of the primary amine.
Ethanol is an excellent solvent for both reactants and facilitates a homogenous reaction.
Refluxing provides the necessary activation energy for the amidation reaction.
Saponification with a strong base like NaOH is a standard and effective method for hydrolyzing the ester to the corresponding carboxylic acid.
Acidification is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Caption: Workflow for the synthesis of Oxo(propylamino)acetic acid.
Application in Organic Synthesis: A Case Study in Photoredox Catalysis
The carboxylic acid moiety of oxo(propylamino)acetic acid can be leveraged as a precursor to a carbamoyl radical under photoredox conditions. This reactivity has been elegantly demonstrated in the defluorinative carbamoylation of α-trifluoromethylalkenes.[1]
To a Schlenk tube, add the α-trifluoromethylalkene (0.3 mmol, 1.5 equivalents), oxo(propylamino)acetic acid (0.2 mmol, 1.0 equivalent), the photocatalyst (e.g., 4CzIPN, 2 mol%), and K₂HPO₄ (0.4 mmol, 2.0 equivalents).
Evacuate and backfill the tube with nitrogen or argon three times.
Add anhydrous DMSO (2.0 mL) via syringe.
Stir the reaction mixture at room temperature and irradiate with blue LEDs (420-425 nm) for 24 hours.
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired γ,γ-difluoroallylic amide.
Mechanistic Rationale:
The reaction proceeds through a photoredox-catalyzed decarboxylation of the oxamic acid to generate a carbamoyl radical. This radical then adds to the α-trifluoromethylalkene, followed by a β-fluoride elimination to yield the final product.
Caption: Proposed mechanism for the photoredox-catalyzed carbamoylation.
Broader Applications and Future Outlook
The synthetic utility of oxo(propylamino)acetic acid extends beyond the example provided. As a member of the α-keto amide family, it is a precursor to a variety of valuable structures.[2][3]
Heterocyclic Synthesis: The dicarbonyl moiety can participate in condensation reactions with dinucleophiles to form a range of five- and six-membered heterocycles, which are prevalent in pharmaceuticals.
Multicomponent Reactions: The carboxylic acid functionality makes it a suitable component for isocyanide-based multicomponent reactions such as the Ugi reaction, enabling the rapid assembly of complex, peptide-like molecules.[4]
Medicinal Chemistry: N-propyl oxamic acid itself has been identified as a selective inhibitor of lactate dehydrogenase C4 (LDH-C4), suggesting its potential in the development of non-hormonal contraceptives and anti-cancer agents.[5] The α-keto amide motif is a key pharmacophore in a number of enzyme inhibitors due to its ability to act as a bioisostere for other functional groups and to form key interactions with enzyme active sites.[6]
Conclusion
Oxo(propylamino)acetic acid is a readily accessible and highly versatile building block with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for a wide range of transformations, from simple amide and ester formations to more complex radical-mediated and multicomponent reactions. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this valuable compound.
References
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Microwave assisted one pot multicomponent synthesis of 2‐(‐4‐oxo‐2‐(1‐(2‐oxo‐2h‐Chromen‐3‐Yl) ethylidene)h. (2022). Journal of Heterocyclic Chemistry, 59(7), 1259-1269.
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Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Analytical Challenge of Oxo(propylamino)acetic Acid
Oxo(propylamino)acetic acid, a molecule with the chemical formula C₅H₉NO₃, presents a unique set of challenges for quantitative and qualitative analysis in complex matrices.[1][2][3][4][5] Its structure, featuring a polar carboxylic acid and a secondary amide functional group, results in low volatility and a propensity for strong intermolecular hydrogen bonding. These characteristics make direct analysis by gas chromatography (GC) problematic, leading to poor peak shape, low sensitivity, and potential thermal degradation in the injector or column.[6][7][8] Similarly, in reversed-phase liquid chromatography (LC), its high polarity can lead to poor retention and inadequate separation from other polar matrix components.[9]
To overcome these analytical hurdles, derivatization is an essential strategy. This process involves the chemical modification of the analyte to produce a new compound with properties more amenable to chromatographic analysis.[7][10] Derivatization can increase volatility and thermal stability for GC analysis, and enhance retention and detection for LC analysis.[6][11][12] This application note provides a comprehensive guide to the derivatization of Oxo(propylamino)acetic acid for both GC-MS and LC-MS platforms, offering detailed protocols and explaining the rationale behind the selection of reagents and reaction conditions.
The Rationale for Derivatization: Enhancing Analyte Properties
The primary goal of derivatizing Oxo(propylamino)acetic acid is to mask its polar functional groups—the carboxylic acid and the N-H of the amide. This transformation fundamentally alters the molecule's physicochemical properties, leading to significant improvements in its chromatographic behavior.
For Gas Chromatography-Mass Spectrometry (GC-MS):
Increased Volatility: By replacing the active hydrogens on the carboxylic acid and amide groups with non-polar moieties, the intermolecular hydrogen bonding is eliminated, and the boiling point of the analyte is significantly lowered, making it suitable for volatilization in the GC inlet.[6][7]
Improved Thermal Stability: The resulting derivatives are often more thermally stable than the parent molecule, preventing on-column degradation and ensuring accurate quantification.[11]
Enhanced Peak Shape and Resolution: Derivatization leads to sharper, more symmetrical peaks, improving resolution from other components in the sample matrix.[13]
Characteristic Mass Spectra: The derivatives often produce predictable and information-rich fragmentation patterns in the mass spectrometer, aiding in structural confirmation and identification.[11][14]
For Liquid Chromatography-Mass Spectrometry (LC-MS):
Improved Retention in Reversed-Phase Chromatography: By increasing the hydrophobicity of the molecule, derivatization enhances its retention on non-polar stationary phases, allowing for better separation from polar interferences.[9]
Enhanced Ionization Efficiency: The addition of certain derivatizing groups can improve the ionization efficiency of the analyte in the MS source, leading to increased sensitivity.[9]
Chiral Separation: For the analysis of enantiomers, chiral derivatization can be employed to create diastereomers that are separable on a standard achiral column.[9][15]
Derivatization Strategies and Protocols for GC-MS Analysis
Silylation and esterification are two of the most effective and widely used derivatization techniques for compounds containing carboxylic acid and amide functionalities.
Silylation: A Versatile Approach
Silylation involves the replacement of active hydrogens with a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.[6][16] This is a highly effective method for derivatizing both the carboxylic acid and the amide proton of Oxo(propylamino)acetic acid in a single step.
A variety of silylating reagents are available, each with different reactivities and applications. The choice of reagent depends on the specific requirements of the analysis.[13][14][17]
Reagent
Acronym
Key Features & Applications
N,O-Bis(trimethylsilyl)trifluoroacetamide
BSTFA
A powerful and widely used silylating agent suitable for a broad range of polar compounds, including carboxylic acids and amides.[6][13][14] The reaction byproducts are volatile, minimizing interference.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide
MSTFA
Considered one of the most potent silylating reagents, offering maximum volatility to the derivatives.[11][17] It is highly effective for derivatizing hindered functional groups.
Forms TBDMS derivatives, which are significantly more stable to hydrolysis than TMS derivatives, making them ideal for analyses requiring robust sample preparation.[12][18][19][20][21]
Trimethylchlorosilane
TMCS
Often used as a catalyst (typically 1% in BSTFA or MSTFA) to increase the reactivity of the primary silylating agent, especially for hindered groups.[6]
This protocol describes a general procedure for the derivatization of Oxo(propylamino)acetic acid using BSTFA or MSTFA.
Sample Preparation: Ensure the sample is completely dry in a GC vial. The presence of water will deactivate the silylating reagent.[16] Lyophilization or drying under a stream of nitrogen is recommended.
Reagent Addition: Add 50 µL of anhydrous pyridine or acetonitrile to the dried sample to dissolve it.
Derivatization: Add 50 µL of BSTFA + 1% TMCS or MSTFA + 1% TMCS to the vial.
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically.
Analysis: Cool the vial to room temperature before injecting a 1 µL aliquot into the GC-MS system.
Causality Behind Experimental Choices:
Anhydrous Conditions: Silylating reagents are highly reactive towards water. Any moisture present will consume the reagent and lead to incomplete derivatization.[16]
Solvent: Aprotic solvents like pyridine or acetonitrile are used because they do not contain active hydrogens that can react with the silylating reagent.[6] Pyridine can also act as a catalyst.
Heating: Heating accelerates the reaction rate, ensuring complete derivatization, especially for the less reactive amide proton.
This protocol is recommended when increased derivative stability is required.
Sample Preparation: As in Protocol 1, ensure the sample is completely dry.
Reagent Addition: Add 100 µL of anhydrous acetonitrile to the dried residue.
Derivatization: Add 100 µL of MTBSTFA to the vial.[18]
Reaction: Cap the vial tightly and heat at 70-100°C for 30-60 minutes. Higher temperatures are often required for MTBSTFA compared to BSTFA/MSTFA.
Analysis: Cool the vial to room temperature before GC-MS analysis.
Causality Behind Experimental Choices:
MTBSTFA: The TBDMS group is bulkier than the TMS group, which can sometimes lead to slower reaction kinetics, hence the need for higher temperatures.[14] However, the resulting TBDMS derivatives are about 10,000 times more stable to hydrolysis, which is a significant advantage if the samples need to be stored or if there is a risk of moisture exposure post-derivatization.[10]
Workflow for Silylation Derivatization
Caption: General workflow for silylation derivatization.
Esterification: Targeting the Carboxylic Acid
Esterification is a specific method for derivatizing the carboxylic acid group. While this will not derivatize the amide N-H, the significant reduction in polarity from converting the carboxylic acid to an ester can still provide a substantial improvement in chromatographic performance. This method is particularly useful if selective derivatization is desired.
This protocol describes the formation of the methyl ester of Oxo(propylamino)acetic acid.
Materials:
Sample containing Oxo(propylamino)acetic acid.
Methanol, anhydrous.
Acetyl chloride.
Heating block or water bath at 50-60°C.
Vials with screw caps.
Procedure:
Reagent Preparation: Prepare the esterification reagent by slowly adding 1 part acetyl chloride to 10 parts of cold, anhydrous methanol. Caution: This reaction is exothermic and produces HCl gas. Prepare the reagent in a fume hood.
Sample Preparation: Dissolve the dried sample in a suitable amount of the freshly prepared methanolic HCl reagent in a vial.
Reaction: Cap the vial tightly and heat at 50-60°C for 1-2 hours.[22]
Solvent Removal: After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
Reconstitution and Analysis: Reconstitute the dried residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Causality Behind Experimental Choices:
Methanolic HCl: The in-situ generation of HCl from acetyl chloride and methanol provides the acidic catalyst required for the esterification of the carboxylic acid.[22]
Excess Methanol: Using a large excess of methanol drives the reaction equilibrium towards the formation of the methyl ester.[23]
Solvent Removal and Reconstitution: The acidic reagent is corrosive to the GC column, so it must be removed before analysis. Reconstituting in a non-polar solvent ensures compatibility with the GC system.
Use of "Oxo(propylamino)acetic acid" in combinatorial chemistry
Application Note & Protocols Topic: Strategic Application of N-Propyl-α-keto-amino Acid (Oxo(propylamino)acetic acid) in Combinatorial Chemistry for Drug Discovery Audience: Researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: January 2026
Application Note & Protocols
Topic: Strategic Application of N-Propyl-α-keto-amino Acid (Oxo(propylamino)acetic acid) in Combinatorial Chemistry for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking Molecular Diversity with a Bifunctional Scaffold
In the landscape of modern drug discovery, the efficient generation of structurally diverse and biologically relevant compound libraries is paramount.[1][2] Combinatorial chemistry provides a powerful engine for this exploration, and its success hinges on the selection of versatile building blocks.[3] This guide focuses on Oxo(propylamino)acetic acid (also known as N-propyloxamic acid; CAS No. 81682-53-3), a unique and valuable scaffold for diversity-oriented synthesis.[4][5][6][7]
Structurally, this molecule is an α-keto acid derivative featuring a terminal carboxylic acid and a vicinal keto-amide group.[6] The α-ketoamide motif is recognized as a "privileged scaffold" in medicinal chemistry, frequently found in potent enzyme inhibitors, particularly those targeting proteases, due to the electrophilic nature of the ketone.[8][9][10] The true power of Oxo(propylamino)acetic acid in a combinatorial setting lies in its bifunctional nature:
The Carboxylic Acid: Serves as a classical handle for robust and well-established amide bond formation, enabling the linear elaboration of peptide-like structures.
The α-Keto Group: Acts as a reactive carbonyl component in powerful multicomponent reactions (MCRs), allowing for the rapid assembly of complex, three-dimensional molecular architectures.[11]
This application note provides the strategic rationale and detailed protocols for leveraging both reactive centers of Oxo(propylamino)acetic acid to construct diverse chemical libraries for high-throughput screening.
Part 1: Library Synthesis via Solid-Phase Amide Bond Formation
The most direct application of Oxo(propylamino)acetic acid is its use as a capping agent or internal building block in solid-phase peptide synthesis (SPPS) workflows. The carboxylic acid allows for standard, high-efficiency coupling to resin-bound amines, generating libraries of peptoids and peptidomimetics with a terminal α-ketoamide warhead.[12]
Causality Behind Experimental Choices:
Solid Support: Rink Amide resin is chosen to yield a C-terminal primary amide upon cleavage, a common feature in bioactive peptides that enhances stability against carboxypeptidases.
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected for its high efficiency and low racemization rates, which is critical for maintaining stereochemical integrity if chiral amines are used in the library.
Solvent System: A DMF/DCM mixture ensures optimal resin swelling and solubility for all reagents, maximizing reaction kinetics.
Experimental Workflow: Solid-Phase Synthesis
Caption: Solid-phase synthesis workflow for library generation.
Protocol 1: Solid-Phase Synthesis of an α-Ketoamide Library
This protocol details the coupling of Oxo(propylamino)acetic acid onto a resin-bound primary amine.
Resin Preparation: Swell Rink Amide MBHA resin (100-200 mesh, 0.5 mmol/g) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.
Fmoc-Deprotection (If starting with Fmoc-protected resin): Treat the resin with 20% piperidine in DMF (2 x 10 min).
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Diversity Input - Amine Coupling:
In a separate vial, pre-activate your diverse amine building block (e.g., an Fmoc-protected amino acid) (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
Add the activated solution to the resin and agitate for 2 hours at room temperature.
Repeat steps 2 & 3 to expose the new N-terminal amine for the next coupling.
Oxo(propylamino)acetic acid Coupling:
Prepare a solution of Oxo(propylamino)acetic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
Add the solution to the resin and agitate for 4 hours at room temperature. A Kaiser test should be negative upon completion.
Final Wash: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
Cleavage and Isolation:
Treat the dried resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2 hours.
Filter the resin and collect the filtrate. Precipitate the crude product in cold diethyl ether.
Centrifuge, decant the ether, and dry the crude product.
Purification & Analysis: Purify the library members via preparative HPLC and characterize by LC-MS and NMR.
Parameter
Condition
Rationale
Resin
Rink Amide MBHA
Yields C-terminal amide after TFA cleavage.
Coupling Agent
HATU / DIPEA
High efficiency, fast kinetics, low racemization.
Solvents
DMF, DCM
Excellent resin swelling and reagent solubility.
Cleavage Cocktail
TFA / H₂O / TIPS
Strong acid cleavage with scavengers for side-products.
Part 2: Library Synthesis via Passerini Multicomponent Reaction
Multicomponent reactions (MCRs) are highly convergent, creating complex molecules in a single step and maximizing atom economy. The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide.[13][14][15] Oxo(propylamino)acetic acid is an ideal substrate as it contains both the carboxylic acid and a carbonyl (keto) group. This allows it to react with a diverse library of isocyanides to rapidly generate complex, non-peptidic scaffolds.
Causality Behind Experimental Choices:
Reaction Type: The Passerini reaction is chosen for its operational simplicity and its ability to directly leverage the two key functional groups of the building block in a single, diversity-generating step.[16]
Solvent: Apolar aprotic solvents like DCM or THF are used because the mechanism is believed to proceed through a relatively non-polar cyclic transition state.[16]
Format: A parallel synthesis format in a 96-well plate is ideal for combinatorial chemistry, allowing for rapid generation and screening of a focused library.
Reaction Mechanism: Passerini Reaction
Caption: Generalized mechanism of the Passerini reaction.
Protocol 2: Parallel Solution-Phase Synthesis of a Passerini Library
This protocol describes the setup for generating a library in a 96-well plate format.
Plate Preparation: In each well of a 96-well polypropylene plate, add 200 µL of a 0.2 M stock solution of Oxo(propylamino)acetic acid in anhydrous DCM (40 µmol per well).
Isocyanide Addition (Diversity Input):
Prepare separate 0.2 M stock solutions of your diverse isocyanide building blocks (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide) in anhydrous DCM.
Using a multichannel pipette or robotic liquid handler, dispense 220 µL of each unique isocyanide solution into the appropriate wells (44 µmol, 1.1 eq.).
Reaction Incubation: Seal the plate with a cap mat and agitate on an orbital shaker at room temperature for 48 hours.
Work-up:
Remove the solvent from all wells under a stream of nitrogen or using a centrifugal evaporator.
Re-dissolve the residue in a suitable solvent for analysis and screening, such as DMSO or methanol (e.g., 400 µL to achieve a final concentration of 100 mM).
Analysis: Analyze a representative selection of wells by LC-MS to confirm product formation and assess purity across the library.
Component
Role
Diversity Source
Oxo(propylamino)acetic acid
Carboxylic Acid & Carbonyl Source
No (Scaffold)
Isocyanide (R-NC)
Nucleophile / Electrophile
Yes (R-group)
Conclusion
Oxo(propylamino)acetic acid is more than a simple building block; it is a strategic tool for combinatorial synthesis. Its dual reactivity enables chemists to pursue two distinct and complementary library designs from a single precursor. The carboxylic acid provides a reliable anchor for linear, peptidomimetic synthesis via established solid-phase methods. Concurrently, the α-keto group unlocks access to complex, three-dimensional scaffolds through powerful multicomponent reactions like the Passerini reaction. By thoughtfully applying the protocols described herein, researchers can efficiently generate novel and diverse compound libraries, accelerating the engine of drug discovery.
References
National Center for Biotechnology Information. Oxo(propylamino)acetic acid. PubChem Compound Summary for CID 15761643. [Link]
Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. RSC Chemical Society Reviews. [Link]
Van Kersavond, T., et al. (2021). Rapid synthesis of internal peptidyl α-ketoamides by on resin oxidation for the construction of rhomboid protease inhibitors. RSC Advances. [Link]
Sbardella, G., et al. (2019). Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors. Molecules. [Link]
Beilstein Journals. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. [Link]
Lee, K., et al. (2022). Cell-free Biosynthesis of Peptidomimetics. Perspectives in Cell-free Synthetic Biology. [Link]
El-Mansy, M. F., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. [Link]
Riva, R., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules. [Link]
Szychlińska, E., et al. (2023). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Molecular Diversity. [Link]
Lam, K. S., et al. (2014). Combinatorial Chemistry in Drug Discovery. Current Issues in Molecular Biology. [Link]
The Versatile Scaffolding Potential of Oxo(propylamino)acetic Acid in the Synthesis of Novel Heterocycles
Introduction: Unveiling a Promising Building Block In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic comp...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unveiling a Promising Building Block
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals, owing to their ability to present diverse pharmacophoric features in three-dimensional space. Oxo(propylamino)acetic acid, also known as N-propyl oxamic acid, is an intriguing yet underexplored bifunctional building block. Its unique structure, possessing a reactive α-keto acid moiety and a stable N-propyl amide, offers a versatile platform for the construction of a variety of nitrogen-containing heterocycles. This guide provides an in-depth exploration of the potential applications of oxo(propylamino)acetic acid in heterocyclic synthesis, presenting detailed protocols for the generation of quinoxalines, quinolines, and complex peptidomimetic heterocycles through established and robust reaction mechanisms.
The strategic placement of the ketone, carboxylic acid, and amide functionalities allows for a range of classical and multicomponent reactions to be employed, positioning this reagent as a valuable tool for creating diverse chemical libraries for screening and lead optimization. The protocols outlined herein are designed to be self-validating, grounded in well-established chemical principles, and adaptable for a wide range of substrate modifications.
Physicochemical Properties of Oxo(propylamino)acetic Acid
A foundational understanding of the starting material is critical for experimental design. The key properties of oxo(propylamino)acetic acid are summarized below.
Soluble in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF).
Inferred from structure
Application I: Synthesis of 3-(Propylcarbamoyl)quinoxaline-2(1H)-ones
The reaction between an α-keto acid and an o-phenylenediamine is a classical and highly efficient method for the synthesis of quinoxaline derivatives.[2] The α-dicarbonyl surrogate nature of oxo(propylamino)acetic acid makes it an ideal substrate for this transformation, leading to the formation of functionalized quinoxalinones.
Scientific Rationale & Mechanistic Insight
This synthesis proceeds via a condensation-cyclization cascade. The more nucleophilic amino group of the o-phenylenediamine attacks the electrophilic keto-carbonyl of oxo(propylamino)acetic acid. The second amino group then undergoes an intramolecular cyclization by attacking the carboxylic acid, which upon dehydration, yields the stable heterocyclic quinoxalinone ring system. The N-propyl amide moiety remains intact, providing a handle for further diversification.
Caption: Workflow for Quinoxalinone Synthesis.
Experimental Protocol
Materials:
Oxo(propylamino)acetic acid (1.0 eq)
Substituted o-phenylenediamine (1.0 eq)
Ethanol (or Acetic Acid)
Round-bottom flask with reflux condenser
Stirring plate and magnetic stir bar
Procedure:
To a 100 mL round-bottom flask, add oxo(propylamino)acetic acid (e.g., 1.31 g, 10 mmol) and the selected o-phenylenediamine (10 mmol).
Add ethanol (40 mL) to the flask. For less reactive diamines, glacial acetic acid can be used as both solvent and catalyst.
Equip the flask with a reflux condenser and a magnetic stir bar.
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate from the solution.
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
If no precipitate forms, reduce the solvent volume in vacuo and induce crystallization by adding cold water or by trituration with diethyl ether.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-(propylcarbamoyl)quinoxalin-2(1H)-one.
Expected Outcome:
This protocol is expected to yield the desired quinoxalinone products in moderate to high yields (60-90%), depending on the electronic nature of the substituents on the o-phenylenediamine. Electron-donating groups generally facilitate the reaction.
Application II: Proposed Synthesis of 2-(Propylamino)-quinoline-4-carboxylic Acids via a Pfitzinger-type Reaction
The Pfitzinger reaction is a powerful tool for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound under basic conditions.[4][5][6] By leveraging the reactive keto-acid functionality of oxo(propylamino)acetic acid, we can propose a novel pathway to quinolines bearing an amino side chain at the 2-position.
Scientific Rationale & Mechanistic Insight
The proposed mechanism begins with the base-catalyzed hydrolysis of isatin to form an intermediate keto-anilino-acid. This intermediate then condenses with the ketone of oxo(propylamino)acetic acid to form an imine. Subsequent intramolecular cyclization via an enamine intermediate, followed by dehydration, leads to the formation of the aromatic quinoline ring.[4] The N-propyl group is hypothesized to remain on the exocyclic nitrogen, yielding a 2-(propylamino) substituted product.
In a 100 mL round-bottom flask, dissolve potassium hydroxide (e.g., 1.68 g, 30 mmol) in a 1:1 mixture of ethanol and water (50 mL).
Add the isatin derivative (10 mmol) to the basic solution and stir until dissolved.
Add oxo(propylamino)acetic acid (1.44 g, 11 mmol) to the reaction mixture.
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC, observing the disappearance of the isatin spot.
After cooling to room temperature, carefully acidify the reaction mixture to pH ~4-5 with 2M hydrochloric acid. This will precipitate the carboxylic acid product.
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
Dry the crude product under vacuum.
Purify the product by recrystallization from an appropriate solvent, such as ethanol or acetic acid, to yield the pure 2-(propylamino)quinoline-4-carboxylic acid.
Anticipated Challenges & Justification:
The primary challenge is the potential for side reactions, such as self-condensation or decarboxylation under the harsh basic and high-temperature conditions. Using a slight excess of the keto-acid component is proposed to favor the desired intermolecular reaction. The choice of a mixed ethanol/water solvent system is to ensure the solubility of both the organic substrates and the inorganic base.[7]
Application III: Multicomponent Synthesis of Peptidomimetic Heterocycles via a Ugi-type Reaction
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single, atom-economical step.[8] The Ugi four-component reaction (U-4CR), which combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, is particularly well-suited for generating diverse libraries of peptidomimetics.[9][10] Oxo(propylamino)acetic acid can serve as the acidic component in a Ugi reaction, leading to novel, highly functionalized acyclic structures that can be precursors for subsequent cyclization into heterocycles.
Scientific Rationale & Mechanistic Insight
In the Ugi reaction, the amine and the carbonyl compound (an aldehyde or ketone) first condense to form an imine. The carboxylic acid (here, oxo(propylamino)acetic acid) protonates the imine, which is then attacked by the nucleophilic isocyanide. This is followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield the final stable α-acylamino amide product.[10] The resulting product contains the intact N-propyl oxamic acid core embedded within a larger, peptide-like framework, which could be a substrate for post-Ugi transformations to form lactams or other heterocycles.
Caption: Generalized Ugi Four-Component Reaction Workflow.
Experimental Protocol (Proposed)
Materials:
An aldehyde or ketone (1.0 eq)
A primary amine (1.0 eq)
An isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)
Oxo(propylamino)acetic acid (1.0 eq)
Methanol (anhydrous)
Round-bottom flask or sealed vial
Procedure:
To a sealed vial, add the amine (10 mmol) and the carbonyl compound (10 mmol) in anhydrous methanol (20 mL). Stir the mixture at room temperature for 30 minutes to pre-form the imine.
Add oxo(propylamino)acetic acid (1.31 g, 10 mmol) to the mixture and stir until it dissolves.
Add the isocyanide (10 mmol) dropwise to the solution at room temperature. Caution: Isocyanides are toxic and have strong, unpleasant odors. This step should be performed in a well-ventilated fume hood.
Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. The reaction is typically exothermic.
Monitor the reaction by TLC or LC-MS to confirm the formation of the product.
Upon completion, remove the methanol under reduced pressure.
The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the pure Ugi product.
Diversity and Scope:
The power of this MCR lies in its versatility. By varying each of the four components, a large library of structurally diverse compounds can be rapidly synthesized. The resulting products are excellent candidates for further synthetic manipulation, such as deprotection and cyclization, to access novel heterocyclic scaffolds like diketopiperazines or other complex lactams.
Conclusion and Future Outlook
Oxo(propylamino)acetic acid represents a highly promising, yet underutilized, building block for the synthesis of novel heterocycles. The protocols detailed in this guide demonstrate its potential utility in well-established synthetic transformations, including condensation/cyclization reactions to form quinoxalinones, and proposed applications in Pfitzinger-type quinoline synthesis and Ugi multicomponent reactions. The presence of multiple, orthogonally reactive functional groups within a simple acyclic precursor provides medicinal and synthetic chemists with a powerful handle for generating molecular diversity. Further exploration of this reagent in other classic heterocyclic syntheses (e.g., Paal-Knorr, Hantzsch) and in domino or tandem reaction cascades is warranted and expected to yield a rich variety of novel, biologically relevant scaffolds.
References
PubChem Compound Summary for CID 15761643, Oxo(propylamino)acetic acid. National Center for Biotechnology Information. [Link]
Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. [Link]
Employing Multicomponent Reactions in Heterocycle Synthesis: Recent Advances. European Journal of Organic Chemistry. [Link]
Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules. [Link]
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Medicinal Chemistry. [Link]
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]
α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules. [Link]
A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ResearchGate. [Link]
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. [Link]
Pfitzinger synthesis for quinolines. ResearchGate. [Link]
Acyl Radicals from α-Keto Acids: Metal-Free Visible-Light-Promoted Acylation of Heterocycles. Organic Letters. [Link]
α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]
(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]
Introduction to Oxo(propylamino)acetic Acid: A Versatile Chemical Building Block
An In-Depth Guide to the Experimental Chemistry of Oxo(propylamino)acetic Acid This document provides a detailed exploration of the synthesis and reactive applications of Oxo(propylamino)acetic acid, also known as N-prop...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Guide to the Experimental Chemistry of Oxo(propylamino)acetic Acid
This document provides a detailed exploration of the synthesis and reactive applications of Oxo(propylamino)acetic acid, also known as N-propyl oxamic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple procedural lists to explain the underlying principles and rationale behind key experimental choices. We will delve into its preparation, its pivotal role as a precursor to carbamoyl radicals, and its applications in biochemical research, supported by detailed protocols and mechanistic insights.
Oxo(propylamino)acetic acid (C₅H₉NO₃, Molar Mass: 131.13 g/mol ) is an N-substituted derivative of oxamic acid.[1][2] While structurally simple, this compound is a potent and versatile intermediate in modern organic synthesis and medicinal chemistry.
Its primary significance stems from two key areas:
Precursor to Carbamoyl Radicals: Oxamic acids are exceptionally stable, non-toxic, and easy-to-handle compounds that can undergo mild oxidative decarboxylation to generate highly reactive carbamoyl radicals.[3] This transformation provides a powerful tool for forming new carbon-nitrogen bonds, enabling the synthesis of a wide array of amides, ureas, and other nitrogen-containing molecules.[3]
Bioactive Scaffold: N-alkyl oxamates have demonstrated important biological activities. Notably, N-propyl oxamate is a selective competitive inhibitor of the lactate dehydrogenase isozyme LDH-C4.[4][5] This specific inhibition highlights its potential in areas such as fertility control and oncology research, as LDH-C4 plays a critical role in the metabolism of sperm and certain cancer cells.[4][5]
This guide will provide the necessary protocols to both synthesize this valuable reagent and utilize it in advanced synthetic applications.
Synthesis of Oxo(propylamino)acetic Acid
The most direct and common method for preparing N-alkyl oxamic acids is a two-step process starting from diethyl oxalate and the corresponding amine.[4] The reaction proceeds first through the formation of an ethyl oxamate ester, which is subsequently hydrolyzed to yield the desired oxamic acid. The causality is clear: diethyl oxalate provides a reactive electrophilic carbonyl center for nucleophilic attack by the amine (propylamine), and the subsequent hydrolysis cleaves the stable ester group under basic conditions to liberate the carboxylic acid.
Workflow for Synthesis
Caption: Synthetic workflow for Oxo(propylamino)acetic acid.
Detailed Experimental Protocol 1: Synthesis of Oxo(propylamino)acetic Acid
This protocol is adapted from the general procedure for preparing N-alkyl oxamates.[4]
Materials and Reagents:
Propylamine (0.1 mol)
Diethyl oxalate (0.1 mol)
Anhydrous Ethyl Ether (150 mL total)
1 N Sodium Hydroxide (NaOH) solution (50 mL)
2 N Hydrochloric Acid (HCl) solution
Light Petroleum
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)
Magnetic stirrer and heating mantle
Rotary evaporator
Ice bath
Procedure:
Part A: Preparation of Ethyl N-propyl oxamate
Prepare a solution of diethyl oxalate (0.1 mol) in 100 mL of anhydrous ethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
Cool the solution in an ice bath.
Slowly add a solution of propylamine (0.1 mol) in 50 mL of anhydrous ethyl ether dropwise to the cooled diethyl oxalate solution with continuous stirring.
After the addition is complete, continue stirring the reaction mixture for 2 hours in the ice bath.
Remove the ice bath and allow the mixture to warm to room temperature. Let it stir overnight. A crystalline precipitate may form.
Filter the mixture by suction filtration to remove any solid byproducts.
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
The resulting residue (crude ethyl N-propyl oxamate) is then fractionated under vacuum to yield a colorless, oily product.
Part B: Hydrolysis to Oxo(propylamino)acetic acid
Take the purified ethyl N-propyl oxamate (0.05 mol) and combine it with 50 mL of 1 N NaOH solution in a flask.
Shake the mixture vigorously for 30 minutes to facilitate hydrolysis.
Transfer the mixture to a separatory funnel and extract with ethyl ether to remove any unreacted starting material. Discard the organic layer.
Carefully acidify the aqueous phase with 2 N HCl until the solution is acidic (confirm with pH paper). A precipitate should form.
Extract the acidified aqueous solution with ethyl ether. The desired product will move into the organic phase.
Collect the ether extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
Crystallize the crude product from a mixture of chloroform or by mixing with light petroleum to obtain pure, crystalline Oxo(propylamino)acetic acid. The reported melting point is 105–106°C.[4]
Core Application: Decarboxylative Generation of Carbamoyl Radicals
A primary application of Oxo(propylamino)acetic acid in modern synthesis is its use as a stable precursor for the N-propyl-substituted carbamoyl radical. This radical species can then participate in a variety of coupling reactions. The generation is typically achieved through a single electron transfer (SET) oxidation, which triggers decarboxylation (loss of CO₂).[3]
This transformation can be initiated through several methods, with photoredox catalysis being one of the mildest and most efficient.[6]
General Mechanism: Photoredox-Catalyzed Carbamoyl Radical Formation
Caption: Photoredox cycle for carbamoyl radical generation.
In this cycle, a photocatalyst absorbs light and enters an excited state, becoming a potent single-electron oxidant (or reductant). Stern–Volmer experiments suggest that the oxamic acid, in combination with a base, quenches the excited photocatalyst, initiating the electron transfer process that leads to decarboxylation.[6]
This protocol is a representative example of using Oxo(propylamino)acetic acid as a carbamoyl radical precursor, adapted from a procedure for the carbamoylation of α-trifluoromethyl alkenes.[6]
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the α-trifluoromethyl alkene (0.3 mmol), Oxo(propylamino)acetic acid (0.2 mmol), photocatalyst 4CzIPN (0.004 mmol), and K₂HPO₄ (0.4 mmol).
Evacuate and backfill the tube with nitrogen three times to ensure an inert atmosphere.
Add 2.0 mL of anhydrous DMSO to the tube via syringe.
Place the reaction tube approximately 3-5 cm from the blue LED light source and begin vigorous stirring. Ensure the reaction is kept at room temperature (a small fan can be used for cooling if the LEDs generate heat).
Irradiate the reaction for 24 hours. Monitor the reaction progress by TLC or LC-MS if desired.
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude residue by column chromatography on silica gel to isolate the desired γ,γ-difluoroallylic amide product.
This protocol demonstrates the high synthetic efficiency and broad functional group tolerance of using N-alkyl oxamic acids under mild, photoredox-neutral conditions.[6]
Conclusion: A Foundation for Innovation
Oxo(propylamino)acetic acid is more than a simple chemical; it is an enabling tool for complex molecular construction and a valuable probe for biochemical investigation. The experimental protocols detailed herein provide a robust foundation for its synthesis and application. By understanding the causality behind these procedures—from the nucleophilic attack in its synthesis to the single-electron transfer that unleashes its radical reactivity—researchers can confidently employ this reagent and adapt these methods to achieve their specific synthetic and drug discovery goals.
References
Oxo(propylamino)acetic acid | C5H9NO3 | CID 15761643 - PubChem. National Center for Biotechnology Information. [Link]
Technical Support Center: Synthesis of Oxo(propylamino)acetic Acid
Welcome to the technical support center for the synthesis of Oxo(propylamino)acetic acid, also known as N-propyl oxamic acid. This guide is designed for researchers, scientists, and drug development professionals to prov...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of Oxo(propylamino)acetic acid, also known as N-propyl oxamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. This document provides full editorial control to present the information in the most logical and effective manner for a scientific audience.
Introduction
Oxo(propylamino)acetic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through several routes, with the most common being the reaction of an oxalic acid derivative with propylamine or the reductive amination of glyoxylic acid. This guide will focus on these two primary methods, offering detailed protocols and solutions to common challenges encountered during the synthesis.
Synthetic Route 1: From Diethyl Oxalate and Propylamine
This is a straightforward and widely used method for the preparation of N-alkyl oxamic acids. The reaction involves the nucleophilic acyl substitution of diethyl oxalate with propylamine.
Experimental Protocol
Materials:
Diethyl oxalate
n-Propylamine
Ethanol (absolute)
Methanol (for recrystallization)
Sodium hydroxide (NaOH), 1M aqueous solution
Hydrochloric acid (HCl), 2N aqueous solution
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl oxalate (1.0 eq.) in absolute ethanol (approximately 5-10 mL per gram of diethyl oxalate).
Addition of Amine: While stirring, slowly add n-propylamine (1.05 eq.) to the solution. An exothermic reaction may be observed.
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Hydrolysis: After cooling the reaction mixture to room temperature, add a 1M aqueous solution of sodium hydroxide (1.1 eq.) and stir at reflux for 30 minutes to hydrolyze the ethyl ester.[1]
Work-up: Concentrate the solution under reduced pressure to remove the ethanol. Dilute the residue with water and wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted diethyl oxalate.
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with a 2N HCl solution. A white precipitate of Oxo(propylamino)acetic acid should form.
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or a water/ethanol mixture.
Troubleshooting Guide: Diethyl Oxalate Route
Q1: My yield is low. What are the possible reasons?
A1: Low yields can stem from several factors:
Incomplete Reaction: The reaction between diethyl oxalate and propylamine is an equilibrium process.[2] To drive the reaction towards the product, you can try increasing the reflux time or using a slight excess of propylamine. However, a large excess can lead to the formation of the N,N'-dipropyloxamide byproduct.
Incomplete Hydrolysis: Ensure that the hydrolysis of the intermediate ethyl ester is complete. You can monitor this step by TLC. If necessary, increase the reaction time or the amount of NaOH.
Product Loss During Work-up: Oxo(propylamino)acetic acid has some solubility in water. Avoid using excessive amounts of water during the work-up and washing steps. Ensure the acidification is carried out at a low temperature to minimize solubility.
Moisture Contamination: Diethyl oxalate is sensitive to moisture and can hydrolyze to oxalic acid and ethanol.[2] Ensure you are using anhydrous ethanol and properly dried glassware.
Q2: I am observing a significant amount of a side product, N,N'-dipropyloxamide. How can I minimize its formation?
A2: The formation of the disubstituted oxamide is a common side reaction when using primary amines.[3][4] To minimize this:
Control Stoichiometry: Use a stoichiometry close to 1:1 for diethyl oxalate and propylamine. A slight excess of the amine (e.g., 1.05 equivalents) is often sufficient.
Slow Addition: Add the propylamine to the diethyl oxalate solution slowly and at a controlled temperature to prevent localized high concentrations of the amine.
Q3: The final product is difficult to purify. What are the likely impurities and how can I remove them?
A3: Common impurities include unreacted starting materials, the N,N'-dipropyloxamide byproduct, and oxalic acid from the hydrolysis of diethyl oxalate.
Recrystallization: Recrystallization is often an effective method for purification. Experiment with different solvents or solvent mixtures (e.g., methanol, ethanol/water, acetone/water) to find the optimal conditions.
Acid-Base Extraction: If the product is contaminated with neutral impurities like N,N'-dipropyloxamide, you can perform an acid-base extraction. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent to remove the neutral impurity, and then re-acidify the aqueous layer to precipitate the desired product.
Quantitative Data Summary
Parameter
Recommended Value
Stoichiometry (Diethyl Oxalate:Propylamine)
1 : 1.05
Solvent
Absolute Ethanol
Reaction Temperature
Reflux
Reaction Time
2-4 hours
Hydrolysis Agent
1M NaOH
Purification Method
Recrystallization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Oxo(propylamino)acetic acid from diethyl oxalate.
Synthetic Route 2: Reductive Amination of Glyoxylic Acid
This method involves the formation of an imine intermediate from glyoxylic acid and propylamine, followed by in-situ reduction to the target product. The choice of reducing agent is critical for the success of this reaction.
Experimental Protocol
Materials:
Glyoxylic acid monohydrate
n-Propylamine
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
Methanol or Dichloromethane (DCM)
Acetic acid (catalytic amount)
Sodium bicarbonate (saturated aqueous solution)
Procedure:
Imine Formation: In a round-bottom flask, dissolve glyoxylic acid monohydrate (1.0 eq.) and n-propylamine (1.1 eq.) in methanol or DCM. Add a catalytic amount of acetic acid (e.g., 0.1 eq.) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
Reduction: In a separate flask, prepare a solution or slurry of the reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride, 1.5 eq.) in the same solvent. Slowly add the reducing agent to the reaction mixture, maintaining the temperature below 25 °C (an ice bath may be necessary).
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
Work-up: If DCM was used as the solvent, separate the organic layer. If methanol was used, remove it under reduced pressure and then extract the aqueous residue with an organic solvent like ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Troubleshooting Guide: Reductive Amination Route
Q1: The reaction is very slow or does not go to completion. What can I do?
A1: Several factors can contribute to a sluggish reaction:
Inefficient Imine Formation: The formation of the imine is an equilibrium-driven process. The presence of water can inhibit this step.[5] Although glyoxylic acid monohydrate is often used, you can try adding a dehydrating agent like anhydrous magnesium sulfate. The catalytic amount of acetic acid is also crucial for imine formation.[6]
Inactive Reducing Agent: Ensure your reducing agent is fresh and has been stored properly. Sodium cyanoborohydride and sodium triacetoxyborohydride are moisture-sensitive.
pH of the Reaction: The pH is critical for reductive amination. A slightly acidic medium (pH 4-6) is generally optimal for both imine formation and the activity of hydride reducing agents.[7]
Q2: I am observing the formation of glycolic acid as a major byproduct. How can I avoid this?
A2: The reduction of the carbonyl group of glyoxylic acid to glycolic acid is a common side reaction.[8] To minimize this:
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for the reduction of the iminium ion over the carbonyl group compared to stronger reducing agents like sodium borohydride (NaBH₄).[9]
Stepwise Procedure: Consider a two-step procedure where you first form the imine and then add the reducing agent. This can sometimes improve selectivity.
Q3: My product is contaminated with a byproduct that I suspect is from a Cannizzaro reaction. Is this possible and how can I prevent it?
A3: Yes, under basic conditions, glyoxylic acid can undergo a Cannizzaro reaction to produce oxalic acid and glycolic acid.[8] To prevent this, maintain a slightly acidic to neutral pH throughout the reaction. The use of a catalytic amount of acetic acid helps in this regard. Avoid using basic conditions until the quenching step.
Caption: Reductive amination mechanism for the synthesis of Oxo(propylamino)acetic acid.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred?
A: The choice of route often depends on the available starting materials, scale of the reaction, and desired purity. The diethyl oxalate route is often simpler to perform and purify on a lab scale, especially if the N,N'-dipropyloxamide byproduct formation can be well-controlled. The reductive amination route can be more atom-economical but may require more careful optimization of reaction conditions to avoid side reactions.
Q: Can I use other reducing agents for the reductive amination?
A: While other reducing agents like sodium borohydride (NaBH₄) can be used, they are generally less selective and can lead to a higher proportion of the reduced starting material (glycolic acid).[9] Catalytic hydrogenation is another possibility, but the catalyst and conditions would need to be carefully selected to avoid over-reduction.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Melting Point: A sharp melting point is indicative of high purity.
References
Producing glycine by the reductive amination of glyoxylic acid. (n.d.). Google Patents.
Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. (2023).
Decarboxylative N-Formylation of Amines with Glyoxylic Acid Promoted by H2O2. (2023). The Journal of Organic Chemistry, 88(19), 13590-13597.
The reaction of glyoxylic acid with lysine chemically protected on the α- amine group studied using mass spectrometry. (2025).
Synthesis of Fmoc-protected aza-b -amino acids via reductive amination of glyoxylic acid. (2005). Tetrahedron Letters, 46(41), 7073-7075.
Reductive amination of glyoxylic acid (3) to glycine (1). Glycine imine... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction. (2024). Chemistry – A European Journal, 30(71).
A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2022). Molecules, 27(19), 6529.
A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza-Cannizzaro Reaction. (2024). PubMed. Retrieved January 17, 2026, from [Link]
Glycine synthesis from nitrate and glyoxylate mediated by ferroan brucite: An integrated pathway for prebiotic amine synthesis. (2022). PNAS, 119(42).
Glycine Imine-The Elusive α-Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. (2023). PubMed. Retrieved January 17, 2026, from [Link]
Reductive amination. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
What's wrong with my reductive amination? I barely got any product. (2025). Reddit. Retrieved January 17, 2026, from [Link]
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
Reductive Amination. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
Purification of "Oxo(propylamino)acetic acid" from crude reaction mixture
Welcome to the technical support center for the purification of Oxo(propylamino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associ...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of Oxo(propylamino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this highly polar, N-substituted alpha-keto acid from crude reaction mixtures. The inherent properties of this molecule, such as its zwitterionic potential and high polarity, demand carefully considered purification strategies. This document provides in-depth, experience-based troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.
Q1: What are the critical first steps to characterize my crude reaction mixture before attempting purification?
A1: Proper characterization of your crude material is the foundation of a successful purification strategy. Before any preparative work, you must understand the composition of your mixture.
Mechanistic Insight: The likely synthesis route for Oxo(propylamino)acetic acid is the reductive amination of glyoxylic acid with propylamine.[1][2] This knowledge allows us to predict the most probable impurities.
Initial Analysis:
Thin-Layer Chromatography (TLC): Develop a TLC method to visualize your product and major impurities. Due to the high polarity of the target compound, standard silica gel with ethyl acetate/hexane systems will likely be ineffective. Start with more polar mobile phases like Dichloromethane/Methanol (9:1 to 8:2) with 1% acetic or formic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A crude ¹H NMR spectrum is invaluable. It can confirm the presence of your desired product and help identify unreacted starting materials (glyoxylic acid, propylamine) or major by-products.
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the molecular weight of the components in your mixture, confirming the presence of your target and giving clues to the identity of impurities. A reverse-phase method is often suitable for analyzing amino acids.[3]
Q2: My crude product is a persistent oil and refuses to crystallize. What can I do?
A2: "Oiling out" is a common problem with highly polar or impure compounds where the material separates from the solution as a liquid instead of forming a crystalline solid.[4] This happens when the compound's solubility is too high or when impurities inhibit lattice formation.
Troubleshooting Flowchart for Crystallization Failure:
Caption: Troubleshooting workflow for oiling out during crystallization.
Actionable Steps:
Solvent/Anti-Solvent Systems: Since your compound is polar, it is likely soluble in water or methanol. Try dissolving the oil in a minimum amount of a "good" hot solvent (like water or ethanol) and then slowly adding a "bad" or anti-solvent (like acetone, acetonitrile, or THF) until the solution becomes faintly cloudy.[5] Then, allow it to cool slowly.
Temperature Gradient: Slow cooling is crucial. After dissolving your compound in a minimal amount of hot solvent, insulate the flask to ensure the temperature drops as slowly as possible.[6]
Increase Concentration: If the compound is too dilute, it may not crystallize. Try removing some solvent under reduced pressure and re-cooling.[6]
Consider pH: As an amino acid derivative, the solubility of your compound is highly pH-dependent. Adjusting the pH of the aqueous solution towards the isoelectric point (pI) will minimize its solubility and can promote crystallization. This requires experimentation to find the optimal pH.
Q3: What is the best purification strategy if crystallization fails or is insufficient?
A3: For highly polar, water-soluble compounds like Oxo(propylamino)acetic acid, chromatographic methods are often necessary. Standard silica gel chromatography is typically not the best choice.
Ion-Exchange Chromatography (IEX): This is the most powerful technique for purifying amino acids and their derivatives.[7][8]
Causality: IEX separates molecules based on their net charge.[9] Since your compound has both an acidic (carboxylic acid) and a basic (propylamine) group, its charge is dependent on pH. You can use a cation-exchange resin to bind your positively charged compound at a low pH or an anion-exchange resin to bind your negatively charged compound at a high pH. Impurities lacking these functional groups will pass through. Elution is then achieved by changing the pH or increasing the salt concentration.[10]
Reversed-Phase Chromatography (C18): While challenging for underivatized amino acids due to poor retention, it is still a viable option, especially with ion-pairing agents.[3][11]
Method: Use a highly aqueous mobile phase (e.g., 95% water, 5% acetonitrile) with an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. The acid suppresses the deprotonation of the carboxylic acid and protonates the amine, improving peak shape and retention.
Data Summary: Recommended Chromatographic Techniques
Technique
Stationary Phase
Principle
Mobile Phase Example
Key Advantage
Cation-Exchange
Sulfonated Resin (e.g., Dowex® 50W)
Binds positive charges at low pH
1. Load at pH ~2-32. Elute with pH gradient (e.g., NH₄OH) or salt gradient
1. Load at pH ~8-92. Elute with pH gradient (e.g., Acetic Acid) or salt gradient
Excellent for separating from neutral or basic impurities.
Reversed-Phase (RP)
C18 Silica
Hydrophobic Interactions
Water/Acetonitrile + 0.1% TFA
Good for desalting and removing less polar impurities.[13][14]
Q4: How can I specifically remove unreacted starting materials like propylamine and glyoxylic acid?
A4: These can often be removed with a well-designed liquid-liquid extraction workup before attempting crystallization or chromatography.
Workflow for Starting Material Removal:
Caption: Liquid-liquid extraction workflow for impurity removal.
Removing Propylamine (Basic): After the reaction, dissolve or dilute the crude mixture in a water-immiscible solvent like ethyl acetate. Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The basic propylamine will be protonated to form a water-soluble salt and will partition into the aqueous layer.
Removing Glyoxylic Acid (Acidic): Subsequently, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate). The acidic glyoxylic acid will be deprotonated to its carboxylate salt, which is water-soluble.
Product Recovery: Your target compound, being zwitterionic, might have some solubility in both aqueous layers, especially if the pH is not carefully controlled. It is crucial to check all layers by TLC or LC-MS to avoid product loss. If your product is highly water-soluble, this extraction method may not be suitable, and ion-exchange chromatography would be the preferred method.
Q5: How should I store the purified Oxo(propylamino)acetic acid to prevent degradation?
A5: Alpha-keto acids can be susceptible to degradation, particularly decarboxylation or reaction with atmospheric moisture.[15][16] N-substituted amino acids are generally stable, but proper storage is key to long-term viability.[17]
Storage Conditions: Store the purified solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended).
Avoid Moisture: The keto group can potentially form a hydrate, and the compound can be hygroscopic. Storing it in a desiccator is advisable.
Check Purity Periodically: If stored for extended periods, re-check the purity by NMR or LC-MS before use.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from an Ethanol/Water System
This protocol assumes the product is a solid that is more soluble in hot solvent than cold.
Dissolution: Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add the "good" solvent (e.g., ethanol) dropwise while heating the mixture on a hot plate until the solid just dissolves. Use the absolute minimum amount of hot solvent.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Induce Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, add the anti-solvent (water) dropwise until a persistent cloudiness appears. Reheat gently until the solution becomes clear again.
Cooling: Cover the flask and let it stand undisturbed at room temperature for 1-2 hours, then transfer it to an ice bath or a 4°C refrigerator for at least another hour to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent mixture (the same ratio used for crystallization) to remove any remaining soluble impurities.
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Cation-Exchange Chromatography
This protocol is ideal for removing neutral and acidic impurities from the water-soluble product.
Resin Preparation: Use a strongly acidic cation exchange resin (e.g., Dowex® 50WX8). Prepare a column with the resin and wash it thoroughly with deionized water, followed by 1M HCl, and then again with deionized water until the eluent is neutral (pH ~7).
Sample Loading: Dissolve the crude product in a minimum volume of deionized water and adjust the pH to ~2-3 with HCl. Apply this solution slowly to the top of the prepared column.
Washing: Wash the column with several column volumes of deionized water to elute any neutral or anionic impurities. Monitor the eluent by TLC or UV-Vis spectroscopy.
Elution: Elute the bound product from the resin using a basic solution. A stepwise gradient of aqueous ammonia (e.g., 0.5 M, 1.0 M, then 2.0 M) is effective.[7]
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
Product Isolation: Combine the pure fractions and remove the solvent (and volatile ammonia) under reduced pressure (rotary evaporation) to yield the purified product. Lyophilization can also be used if the product is in water.
References
Various Authors. (n.d.). Separation and Refining of Amino acids. MUZA Sheet Metal. [Link]
Miller, A. W. (1987). Preparation of N-substituted amino acids.
Nakazawa, T., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PMC - NIH. [Link]
Godfrey, J. D. (1978). Producing glycine by the reductive amination of glyoxylic acid.
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
Sino Biological. (n.d.). Protein Purification by Ion Exchange Chromatography. [Link]
König, S., et al. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. ResearchGate. [Link]
Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. [Link]
Various Authors. (2015). How do I make a crystal of highly polar compounds?. ResearchGate. [Link]
Reva, I., et al. (2018). Reductive amination of glyoxylic acid (3) to glycine (1). ResearchGate. [Link]
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
Grogan, G., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PMC - NIH. [Link]
Hirs, C. H. W., et al. (1954). The Chromatography of Amino Acids on Ion Exchange Resins. Use of Volatile Acids for Elution. Journal of the American Chemical Society. [Link]
Gil-Av, E., et al. (1980). Resolution of underivatized amino acids by reversed-phase chromatography. Journal of the American Chemical Society. [Link]
University of California, Los Angeles. (n.d.). Crystallization. [Link]
Zhang, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
Kobayashi, M., et al. (2000). Amine-synthesizing enzyme N-substituted formamide deformylase: Screening, purification, characterization, and gene cloning. PNAS. [Link]
University of Sherbrooke. (n.d.). Guide for crystallization. [Link]
Reddit user discussion. (2019). Feasibility of producing glycine by reductive amination?. r/chemhelp. [Link]
Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
Nichols, L. (2022). Troubleshooting Crystallization. Chemistry LibreTexts. [Link]
Merten, C., et al. (2018). Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Chemistry – A European Journal. [Link]
Hughes, A. B. (2011). Synthesis of N-Alkyl Amino Acids. Monash University. [Link]
Sarwar, G., et al. (1993). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids.... PubMed. [Link]
Fekete, S., et al. (1992). Plasma amino-acid determination by reversed-phase HPLC.... ResearchGate. [Link]
"Oxo(propylamino)acetic acid" stability and degradation pathways
Welcome to the technical support resource for Oxo(propylamino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability an...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support resource for Oxo(propylamino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this compound. Given that specific stability data for Oxo(propylamino)acetic acid is limited in published literature, this document synthesizes information from its chemical structure, data on related compounds like oxamic acid, and general principles of drug stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing Oxo(propylamino)acetic acid?
For optimal stability, Oxo(propylamino)acetic acid should be stored in a cool, dry, and dark environment. Based on general best practices for chemical reagents, storage at 2-8°C is recommended, particularly for long-term use. The container should be tightly sealed to prevent moisture absorption and potential hydrolysis. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) and protected from light.
Q2: What are the primary factors that can affect the stability of Oxo(propylamino)acetic acid?
The stability of Oxo(propylamino)acetic acid can be influenced by several environmental factors, including:
Temperature: Elevated temperatures can accelerate degradation processes.[1]
pH: The amide and carboxylic acid functional groups are susceptible to pH-dependent hydrolysis.
Light: Exposure to UV or visible light can potentially induce photodegradation.[1]
Oxidation: The presence of oxidizing agents could lead to degradation.[1]
Moisture: As a solid, the compound may be hygroscopic, and in solution, water is a reactant in hydrolysis.
Q3: What are the likely degradation pathways for Oxo(propylamino)acetic acid?
Based on its chemical structure, which contains an amide linkage and an alpha-keto acid moiety, the following degradation pathways are plausible:
Hydrolysis: The amide bond can undergo hydrolysis, especially under acidic or basic conditions, to yield oxalic acid and propylamine.
Decarboxylation: As an alpha-keto acid, it may be susceptible to decarboxylation, particularly upon heating, which would lead to the formation of N-propylglyoxamide.
Oxidative Degradation: The molecule could be sensitive to oxidation, potentially leading to a variety of smaller, more oxidized fragments.
Q4: I am observing unexpected results in my experiments. Could this be due to the degradation of Oxo(propylamino)acetic acid?
Unexpected experimental outcomes, such as loss of biological activity, changes in spectroscopic properties, or the appearance of new peaks in analytical chromatograms, could indicate degradation of the compound. It is crucial to assess the purity of the stock material and any prepared solutions.
Troubleshooting Guide
This section provides a systematic approach to investigating potential stability issues with Oxo(propylamino)acetic acid.
Initial Purity Assessment
Before initiating a series of experiments, it is best practice to verify the purity of the starting material.
Recommended Techniques:
High-Performance Liquid Chromatography (HPLC): A primary tool for assessing purity. A single, sharp peak is indicative of a pure compound. The appearance of additional peaks may suggest the presence of impurities or degradation products.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify impurities.
Investigating Suspected Degradation
If you suspect that your sample of Oxo(propylamino)acetic acid has degraded, the following steps can help you identify the cause and extent of the degradation.
Step 1: Visual Inspection
Solid: Look for changes in color or texture.
Solution: Check for any discoloration, precipitation, or turbidity.
Step 2: Analytical Characterization
A comparative analysis of the suspect sample with a fresh, pure sample is the most effective approach.
Analytical Technique
Parameter to Observe
Interpretation of Changes
HPLC
Appearance of new peaks, reduction in the area of the main peak.
Indicates the formation of degradation products.
LC-MS
Presence of ions corresponding to the molecular weights of suspected degradation products (e.g., oxalic acid, propylamine).
Confirms the identity of degradation products.
FT-IR Spectroscopy
Changes in the characteristic peaks for the amide and carboxylic acid functional groups.
Suggests chemical transformation of the molecule.
Experimental Protocols
The following are general protocols for assessing the stability of Oxo(propylamino)acetic acid under various stress conditions.
Protocol 1: Forced Degradation Study - Hydrolysis
Prepare solutions of Oxo(propylamino)acetic acid in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water or buffer at pH 7) conditions.
Incubate the solutions at a controlled temperature (e.g., 40°C).
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots.
Neutralize the acidic and basic samples.
Analyze all samples by HPLC to monitor the disappearance of the parent compound and the appearance of degradation products.
Protocol 2: Forced Degradation Study - Thermal Stress
Place a solid sample of Oxo(propylamino)acetic acid in a controlled temperature oven (e.g., 60°C).
At various time points, remove a portion of the sample.
Dissolve the sample in a suitable solvent and analyze by HPLC to assess for any degradation.
Protocol 3: Forced Degradation Study - Photostability
Expose a solution of Oxo(propylamino)acetic acid to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light).
Simultaneously, keep a control sample in the dark at the same temperature.
At defined intervals, analyze both the exposed and control samples by HPLC.
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways of Oxo(propylamino)acetic acid.
Caption: Plausible hydrolytic degradation of Oxo(propylamino)acetic acid.
Technical Support Center: Synthesis of Oxo(propylamino)acetic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Common Byproducts The synthesis of Oxo(propylamino)acetic acid, also known as N-propyl oxalamic acid, is a fundamental reaction i...
Author: BenchChem Technical Support Team. Date: January 2026
A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Common Byproducts
The synthesis of Oxo(propylamino)acetic acid, also known as N-propyl oxalamic acid, is a fundamental reaction in the development of various pharmaceutical intermediates and specialized chemical compounds. The most common and reliable laboratory-scale synthesis involves a two-step process: the mono-amidation of diethyl oxalate with n-propylamine to form an intermediate ester, followed by saponification (hydrolysis) to yield the final carboxylic acid.
While the synthesis is generally robust, the formation of specific byproducts can complicate purification and reduce overall yield. This guide provides in-depth, experience-based answers to common issues encountered during this synthesis, focusing on the mechanistic origins of byproducts and offering validated protocols for their prevention and removal.
FAQ 1: My reaction produced a significant amount of a white solid that is insoluble in my workup solvent and water. What is it and how can I prevent it?
Answer: This byproduct is almost certainly N,N'-dipropyloxamide . It is the product of a double substitution on the diethyl oxalate starting material.
Mechanism of Formation:
N,N'-dipropyloxamide forms when two molecules of n-propylamine react with one molecule of diethyl oxalate.[1][2][3] This can occur in two primary ways:
A second molecule of propylamine reacts with the desired intermediate, ethyl 2-oxo-2-(propylamino)acetate.
Two propylamine molecules react sequentially with the same diethyl oxalate molecule, often driven by elevated temperatures or an excess of the amine.[1][4]
The reaction of primary amines with diethyl oxalate can lead to symmetrical N,N'-disubstituted oxamides, especially when the amine is used in a 2:1 molar ratio.[1]
Intermediate -> Product [label="Hydrolysis\n(e.g., LiOH, H₃O⁺)"];
}
diagram
Caption: Formation of the desired intermediate vs. the N,N'-dipropyloxamide byproduct.
Troubleshooting and Prevention:
Stoichiometry Control: Use a slight excess (1.05 to 1.1 equivalents) of diethyl oxalate relative to n-propylamine to ensure the amine is the limiting reagent.
Controlled Addition: Add the n-propylamine dropwise to the solution of diethyl oxalate. This maintains a low instantaneous concentration of the amine, favoring mono-substitution.
Temperature Management: Keep the reaction temperature low. Running the amidation step at 0-10°C significantly suppresses the rate of the second substitution.[5][6]
Removal Strategy:
Fortunately, N,N'-dipropyloxamide has very low solubility in common organic solvents and water, while the desired intermediate ester is typically soluble. The byproduct can be effectively removed by simple filtration of the crude reaction mixture before proceeding to the hydrolysis step.
FAQ 2: After the hydrolysis and workup, my NMR spectrum shows triplet and quartet signals characteristic of an ethyl group. What is the problem?
Answer: The presence of residual ethyl signals indicates that the hydrolysis (saponification) of the intermediate ester, ethyl 2-oxo-2-(propylamino)acetate, was incomplete.
Cause of Incomplete Reaction:
Saponification is a kinetically controlled process. Incomplete reaction is typically due to one or more of the following factors:
Insufficient Base: Not using at least one full equivalent of the hydrolysis agent (e.g., NaOH, LiOH).
Short Reaction Time: The reaction was not allowed to proceed to completion.
Low Temperature: While preventing other side reactions, excessively low temperatures can slow the hydrolysis rate to an impractical level.
Troubleshooting and Prevention:
Ensure Stoichiometry: Use 1.1 to 1.2 equivalents of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) for the hydrolysis. LiOH is often preferred as it can lead to cleaner reactions.
Reaction Monitoring: Before workup, monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting ester spot/peak indicates completion.
Optimize Conditions: If the reaction is sluggish, moderately increasing the temperature (e.g., to 40-50°C) or extending the reaction time is recommended.
Removal Strategy:
If the final product is contaminated with the unhydrolyzed ester, purification can be achieved by:
Acid-Base Extraction: Dissolve the crude product in a basic aqueous solution. The desired carboxylic acid will form a salt and dissolve, while the neutral ester will not. The ester can then be removed by extraction with an organic solvent (e.g., ethyl acetate). Subsequent acidification of the aqueous layer will precipitate the pure product.
Recrystallization: A carefully chosen solvent system can often separate the more polar carboxylic acid from the less polar ester.
FAQ 3: My overall yield is very low, and I suspect product loss during the acidic workup. Is it possible to cleave the amide bond?
Answer: Yes, the N-propyl amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions, which would decompose your product into oxalic acid and n-propylamine .
Mechanism of Decomposition:
While amide bonds are generally stable, the oxalamic acid structure is more sensitive than a simple alkyl amide. Aggressive conditions, such as heating in the presence of strong acid (e.g., concentrated HCl) or base (e.g., high concentrations of NaOH at reflux) during the hydrolysis or workup steps, can lead to cleavage of the C-N bond.
// Invisible node for branching
inv1 [shape=point, width=0];
// Edges
Product -> inv1 [label=" Harsh Acid/Base\n (e.g., conc. HCl, heat)", color="#EA4335"];
inv1 -> Decomp1;
inv1 -> Decomp2;
}
diagram
Caption: Decomposition pathway of the final product under harsh conditions.
Troubleshooting and Prevention:
Milder Hydrolysis: Use milder conditions for saponification. Lithium hydroxide in a THF/water mixture at room temperature is highly effective and minimizes degradation risk.
Careful Acidification: During the workup, add acid (e.g., 1N or 2N HCl) slowly at a low temperature (0-5°C) to protonate the carboxylate. Avoid a large excess of strong acid and do not allow the mixture to warm up significantly. Adjust only to a moderately acidic pH (e.g., pH 2-3) to ensure full precipitation of the product.
Detection and Removal:
The formation of oxalic acid can be confirmed by LC-MS analysis of the aqueous layer. Since both oxalic acid and propylamine salts are highly water-soluble, they are typically removed from the desired product during filtration and washing of the precipitated solid. The primary consequence is a loss of yield.
Quantitative Data Summary
The choice of reaction conditions has a direct impact on the distribution of product and byproducts. The following table provides an empirical summary based on common experimental outcomes.
Parameter
Condition A (Suboptimal)
Condition B (Optimized)
Expected Outcome
Propylamine (eq.)
1.2
0.95
Reduces N,N'-dipropyloxamide
Addition Method
Added all at once
Slow, dropwise addition
Minimizes localized excess of amine
Amidation Temp.
Room Temperature (25°C)
0 - 5°C
Suppresses the second substitution
Hydrolysis Base
3M NaOH at 80°C
1.2 eq. LiOH at 25°C
Prevents amide bond cleavage
Typical Yield
40-60%
>85%
Higher efficiency and purity
N,N'-dipropyloxamide
15-25%
<5%
Cleaner crude product
Experimental Protocols
Protocol 1: Optimized Synthesis of Oxo(propylamino)acetic Acid
Amidation:
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add diethyl oxalate (1.05 eq.) and a suitable solvent like ethanol or THF.
Cool the flask to 0°C in an ice bath.
Add n-propylamine (1.0 eq.) dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
Optional: If a precipitate (N,N'-dipropyloxamide) has formed, filter the mixture and wash the solid with a small amount of cold ethanol. Retain the filtrate.
Concentrate the filtrate under reduced pressure to remove the solvent.
Hydrolysis:
Dissolve the crude intermediate ester from the previous step in a mixture of THF and water (e.g., 2:1 v/v).
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.2 eq.) to the solution.
Stir the mixture at room temperature overnight (or until TLC/LC-MS confirms the disappearance of the starting material).
Remove the THF under reduced pressure.
Cool the remaining aqueous solution in an ice bath.
Workup and Isolation:
Slowly add 2N HCl to the cooled aqueous solution with vigorous stirring until the pH reaches 2-3. A white precipitate should form.
Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration.
Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
Dry the purified Oxo(propylamino)acetic acid under vacuum to a constant weight.
References
BenchChem. (n.d.). An In-depth Technical Guide to the Reactions of Diethyl Oxalate with Primary and Secondary Amines.
Barata, D. S., et al. (2023). N,N′-Dibutyloxamide. Molbank, 2023(3), M1677. Available at: [Link]
Google Patents. (2008). Process for preparing N,N′-dialkoxy-N, N′-dialkyl oxamide. (Patent No. US7358394B2).
BenchChem. (n.d.). Technical Support Center: Synthesis of N,N'-Disubstituted Oxamides.
Weiss, A. K. H., et al. (2021). Inhibitors of Fumarylacetoacetate Hydrolase Domain Containing Protein 1 (FAHD1). ResearchGate. Available at: [Link]
Tretyakov, B., et al. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. Available at: [Link]
Tretyakov, B., et al. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. Available at: [Link]
Allen Institute. (n.d.). A mixture containing primary, secondary and tertiary amine is treated with diethyl oxalate. Choose the correct statement. Retrieved from [Link]
BenchChem. (n.d.). Technical Support Center: Reactions of Diethyl Oxalate with Strong Bases.
Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved from [Link]
Google Patents. (2007). Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide. (Patent No. CN100386310C).
Sharma, D. N., & Rajput, S. K. (2017). SYNTHESIS OF N-SUBSTITUTED HYDROxAMIC ACIDS.
Technical Support Center: Optimization of Oxo(propylamino)acetic Acid Synthesis
Welcome to the technical support center for the synthesis and optimization of Oxo(propylamino)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis and optimization of Oxo(propylamino)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to synthesize this α-ketoamide. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the common challenges associated with this synthesis and achieve optimal results.
Introduction to the Synthesis of Oxo(propylamino)acetic Acid
Oxo(propylamino)acetic acid, a member of the α-ketoamide family, is a valuable building block in medicinal chemistry. The synthesis of such compounds, while conceptually straightforward, often presents challenges in controlling reaction conditions to maximize yield and purity. The most common synthetic route involves the reaction of a glyoxylic acid derivative with propylamine. This guide will focus on troubleshooting and optimizing this key transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for Oxo(propylamino)acetic acid?
A1: The most direct and common approach for synthesizing Oxo(propylamino)acetic acid is the amidation of an activated glyoxylic acid derivative with propylamine. This typically involves the use of a coupling agent to facilitate the formation of the amide bond.
Q2: What are the primary challenges in synthesizing Oxo(propylamino)acetic acid?
A2: The primary challenges include managing the reactivity of the starting materials, preventing side reactions such as over-alkylation or hydrolysis, and effectively purifying the final product. The α-ketoamide moiety can also be susceptible to racemization and hemiacetal formation, which can complicate characterization and downstream applications.[1]
Q3: Why is my reaction yield consistently low?
A3: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or product, or suboptimal reaction conditions. Common culprits include inefficient activation of the carboxylic acid, the formation of an unreactive ammonium carboxylate salt, or a reaction temperature that is either too low to drive the reaction or too high, leading to decomposition.[2]
Q4: What are the expected physical properties of Oxo(propylamino)acetic acid?
A4: Oxo(propylamino)acetic acid is a solid at room temperature with a molecular formula of C5H9NO3 and a molecular weight of 131.13 g/mol .[3] It is important to have this information for characterization and for planning purification strategies.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of Oxo(propylamino)acetic acid.
Issue 1: Low or No Product Formation
Possible Causes and Solutions:
Ineffective Amide Coupling: The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. The use of a coupling agent is crucial for efficient amide bond formation under milder conditions.
Solution: Employ a suitable coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). Ensure the coupling agent is fresh and anhydrous, as these reagents are moisture-sensitive.[2]
Formation of Unreactive Salt: A common issue is the acid-base reaction between the carboxylic acid (glyoxylic acid derivative) and the amine (propylamine), forming an ammonium carboxylate salt that is often unreactive under mild conditions.[2]
Solution: Ensure that the carboxylic acid is activated with the coupling agent before the addition of the amine. This can be achieved by allowing for a sufficient activation time.[2]
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
Solution: Typically, a slight excess of the amine (1.1 to 1.5 equivalents) is used to ensure the complete consumption of the more valuable carboxylic acid component.
Issue 2: Presence of Significant Impurities in the Crude Product
Possible Causes and Solutions:
Overalkylation: The newly formed product, being a secondary amine, can potentially react further if an alkylating agent is present, leading to tertiary amine byproducts.[4] While less common in direct amidation, it's a consideration if alternative synthetic routes are used.
Solution: In syntheses prone to overalkylation, using a significant excess of the primary amine can help minimize this side reaction.[4]
Hydrolysis: The amide bond in the product can be susceptible to hydrolysis, especially under strong acidic or basic conditions and at elevated temperatures.[4]
Solution: Maintain a neutral to slightly basic pH during the reaction and workup. Avoid excessive heat.
Unreacted Starting Materials: Incomplete reaction will lead to the presence of starting materials in the crude product.
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction goes to completion.
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
Product is Highly Polar: The presence of both a carboxylic acid and an amide group makes the product quite polar, which can make extraction and chromatographic purification challenging.
Solution: Acid-base extraction can be a powerful purification tool. The carboxylic acid can be deprotonated with a mild base to move it into the aqueous phase, leaving non-polar impurities in the organic phase. The aqueous phase can then be acidified and the product extracted with an organic solvent.
Product is Water-Soluble: The polarity of the molecule may also lead to significant water solubility.
Solution: During aqueous workups, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product and improve extraction efficiency.
Racemization or Epimerization: The α-proton of the ketoamide is acidic and can be prone to epimerization or racemization, especially under basic conditions.[1]
Solution: Use mild bases and avoid prolonged exposure to basic conditions during workup and purification.
Optimized Experimental Protocol
This protocol describes a general procedure for the synthesis of Oxo(propylamino)acetic acid via amide coupling.
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
1 M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate Solution
Brine (Saturated Sodium Chloride Solution)
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve glyoxylic acid monohydrate (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or THF.
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
Amine Addition: While maintaining the temperature at 0 °C, add propylamine (1.2 equivalents) dropwise to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Workup:
Quench the reaction by adding water.
Separate the organic layer.
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent.
Data Summary
Parameter
Recommended Condition
Rationale
Temperature
0 °C to Room Temperature
Initial cooling helps to control the exothermic reaction during the addition of reagents. Allowing the reaction to proceed at room temperature is generally sufficient for completion without causing degradation.
Solvent
Anhydrous DCM or THF
These aprotic solvents are commonly used for amide coupling reactions as they are relatively non-reactive and can dissolve the reactants.
Coupling Agent
EDC/HOBt
This combination is effective for minimizing side reactions and racemization.
Stoichiometry
Slight excess of propylamine
Ensures complete consumption of the glyoxylic acid.
pH during Workup
Sequential acidic and basic washes
Helps to remove unreacted starting materials and byproducts.
Visualizing the Workflow
Reaction Scheme
Caption: General reaction scheme for the synthesis of Oxo(propylamino)acetic acid.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for low reaction yield.
References
BenchChem. (2025). Managing side reactions in the synthesis of N-propyl-2-(propylamino)acetamide.
The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (n.d.). PubMed Central.
BenchChem. (2025). Technical Support Center: Synthesis of N-propyl-2-(propylamino)acetamide.
Oxo(propylamino)acetic acid | C5H9NO3. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
Technical Support Center: Overcoming Solubility Challenges with Oxo(propylamino)acetic acid
Welcome to the Technical Support Center for Oxo(propylamino)acetic acid (CAS 81682-53-3). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable tro...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for Oxo(propylamino)acetic acid (CAS 81682-53-3). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for solubility issues encountered during experimentation. As Senior Application Scientists, we understand that compound solubility is a critical factor in experimental success, and this resource is structured to provide you with both the foundational knowledge and practical protocols to overcome these challenges.
Understanding the Challenge: The Chemistry of Oxo(propylamino)acetic acid
Oxo(propylamino)acetic acid, also known as N-propyl oxamic acid, is a carboxylic acid with the molecular formula C5H9NO3.[1][2] Its structure, containing both a carboxylic acid group and an amide group, dictates its physicochemical properties, including its solubility. The primary driver of its aqueous solubility behavior is the ionizable carboxylic acid group.
At low pH, the carboxylic acid group remains protonated (-COOH), rendering the molecule less polar and, consequently, less soluble in aqueous solutions.[3][4] As the pH increases, the carboxylic acid group deprotonates to form the carboxylate anion (-COO-), a more polar and thus more water-soluble species.[3][4] Understanding this pH-dependent behavior is the cornerstone of troubleshooting solubility issues with this compound.
Troubleshooting Guide: A Stepwise Approach to Solubilization
This guide presents a systematic workflow to address solubility challenges, starting with the simplest and most common techniques and progressing to more advanced strategies.
Step 1: Initial Solubility Assessment in Common Solvents
The first step is to determine a baseline solubility in a range of standard laboratory solvents. This will inform subsequent optimization steps.
Preparation: Weigh out a small, precise amount of Oxo(propylamino)acetic acid (e.g., 1-5 mg) into separate, clear vials.
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 100 µL) to the first vial.
Observation: Vortex or sonicate the vial for 1-2 minutes. Visually inspect for complete dissolution against a dark background.
Incremental Addition: If the compound does not dissolve, add another measured volume of the solvent and repeat the observation step. Continue this process until the compound fully dissolves or a practical volume limit is reached.
Data Recording: Record the amount of solvent required to dissolve the known mass of the compound to estimate its solubility.
Solvent Panel: Repeat this procedure for a panel of solvents, as suggested in the table below.
Table 1: Recommended Solvents for Initial Solubility Screening
Solvent Class
Examples
Rationale
Aqueous
Deionized Water, PBS (pH 7.4)
To assess baseline aqueous solubility.
Polar Aprotic
DMSO, DMF
Commonly used for initial stock solution preparation.
Alcohols
Ethanol, Methanol
Often used as co-solvents to enhance aqueous solubility.[5]
Step 2: Leveraging pH for Enhanced Aqueous Solubility
Given that Oxo(propylamino)acetic acid is a carboxylic acid, adjusting the pH of the aqueous medium is the most effective initial strategy to improve its solubility.[3][6]
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 9, 10).
Compound Addition: Add a known excess of Oxo(propylamino)acetic acid to a fixed volume of each buffer in separate vials.
Equilibration: Agitate the samples (e.g., on a shaker) at a controlled temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
Separation: Centrifuge the samples to pellet the undissolved solid.
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Analysis: Plot the determined solubility against the pH to identify the optimal pH range for dissolution.
Expected Outcome: You should observe a significant increase in solubility as the pH rises above the pKa of the carboxylic acid group. Generally, for carboxylic acids, a pH of 7.0 or higher leads to substantially improved solubility.[6]
Frequently Asked Questions (FAQs)
Q1: I've dissolved my Oxo(propylamino)acetic acid in DMSO for a stock solution, but it precipitates when I dilute it into my aqueous experimental buffer. What should I do?
This is a common issue when using organic solvents as a primary stock. The DMSO keeps the compound soluble at high concentrations, but when diluted into an aqueous buffer, the compound may crash out if its solubility limit in the final buffer composition is exceeded.
Troubleshooting Steps:
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.
Increase Final DMSO Concentration: If your experiment allows, increase the final percentage of DMSO in your aqueous buffer (be mindful of potential solvent effects on your assay).
Use a Co-solvent: Instead of diluting directly into the aqueous buffer, try diluting into a mixture of the buffer and a water-miscible co-solvent like ethanol or propylene glycol.[5]
pH Adjustment of Final Buffer: Ensure the pH of your final aqueous buffer is in the optimal range for solubility, as determined by a pH-solubility profile.
Q2: My experiment requires a near-neutral pH, but the solubility of Oxo(propylamino)acetic acid is still too low. What are my options?
If pH adjustment alone is insufficient, a combination of techniques is often effective.
Advanced Strategies:
Co-solvents: Employing a co-solvent system can significantly enhance solubility.[7] Common pharmaceutically acceptable co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5] Start with a small percentage of the co-solvent and gradually increase the concentration.
Salt Formation: Converting the carboxylic acid to a salt can dramatically increase its aqueous solubility.[8][9] This can be achieved by reacting the acid with a suitable base (e.g., NaOH, KOH) to form a salt in situ or by isolating the salt form.
Q3: Can I heat the solution to improve solubility?
Heating can be a useful technique to increase the rate of dissolution and, in many cases, the solubility. However, it is crucial to consider the thermal stability of Oxo(propylamino)acetic acid.
Recommendations:
Use gentle warming (e.g., 37-50°C).
Always check for any signs of degradation after heating.
Be aware that the compound may precipitate out of solution as it cools to room temperature. This technique is often best for preparing solutions for immediate use.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for addressing solubility issues with Oxo(propylamino)acetic acid.
Caption: A decision tree for troubleshooting solubility.
The relationship between pH and the solubility of a carboxylic acid can be visualized as follows:
Caption: Effect of pH on carboxylic acid solubility.
References
Stiggelbout, W., et al. "Effect of pH and temperature on the solubility of a surface active carboxylic acid." PubMed, [Link]
Brainly. "Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning." Brainly.com, 11 July 2023, [Link]
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
Reddit. "How does pH affect water solubility of organic acids (or acids in general)?" Reddit, [Link]
Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
Technical Support Center: Scaling the Synthesis of Oxo(propylamino)acetic acid
Introduction: Oxo(propylamino)acetic acid, also known as N-propyl oxamic acid, is a valuable building block in medicinal chemistry and materials science. It and its analogues are recognized for their role as competitive...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Oxo(propylamino)acetic acid, also known as N-propyl oxamic acid, is a valuable building block in medicinal chemistry and materials science. It and its analogues are recognized for their role as competitive enzyme inhibitors, particularly for lactate dehydrogenase (LDH), which is significant in fertility and cancer research.[1] While its synthesis is straightforward on a laboratory scale, transitioning to pilot or manufacturing scales introduces a unique set of challenges related to reaction control, impurity profiles, and process safety.
This technical guide provides researchers, process chemists, and drug development professionals with a comprehensive resource for navigating the complexities of scaling up the synthesis of Oxo(propylamino)acetic acid. Structured as a series of frequently asked questions and troubleshooting scenarios, this document offers field-proven insights and detailed protocols to ensure a robust, reproducible, and scalable process.
Section 1: Synthesis Overview & Process Workflow
The most common and industrially viable route to Oxo(propylamino)acetic acid is a two-step process starting from diethyl oxalate and n-propylamine.
Amidation: Diethyl oxalate is reacted with n-propylamine to form the intermediate, ethyl oxo(propylamino)acetate. This step is a nucleophilic acyl substitution.
Saponification & Isolation: The resulting ethyl ester is hydrolyzed under basic conditions (saponification), followed by acidic work-up to precipitate the final carboxylic acid product.
Caption: High-level workflow for the two-step synthesis of Oxo(propylamino)acetic acid.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the initial amidation step at scale?
A1: The amidation of diethyl oxalate with n-propylamine is an exothermic reaction. On a large scale, effective heat management is the most critical parameter. The key challenges arise from the decreasing surface-area-to-volume ratio in larger reactors, which hampers heat dissipation.[2]
Causality: Uncontrolled temperature increases can lead to two primary issues:
Byproduct Formation: It accelerates the rate of a second amidation, where another molecule of propylamine reacts with the intermediate ester, forming the highly undesirable symmetrical diamide, N,N'-dipropyloxamide.[3][4]
Reagent Loss: n-Propylamine has a boiling point of 48-49°C. Without adequate cooling and a well-sealed reactor, significant amounts of the amine can be lost to the vapor phase, leading to incorrect stoichiometry and incomplete conversion.
Scale-Up Recommendation: Implement a jacketed reactor with precise temperature control. The addition of n-propylamine should be done sub-surface and at a controlled rate to allow the cooling system to manage the exotherm. A target temperature range of 0-10°C is recommended for the addition phase.
Q2: How can the formation of the N,N'-dipropyloxamide byproduct be minimized?
A2: Formation of the diamide is the principal impurity concern. It arises from the reaction of the desired product (ethyl oxo(propylamino)acetate) with a second equivalent of propylamine.[3][5]
Mechanism: The primary amine is a potent enough nucleophile to attack the newly formed ester. This is a classic challenge in reactions of diesters with primary amines.
Mitigation Strategies:
Inverse Addition: Add the n-propylamine solution slowly to the solution of diethyl oxalate. This ensures that the amine is always the limiting reagent in the reaction mixture, minimizing its chance to react twice.
Stoichiometry: Use a slight excess of diethyl oxalate (e.g., 1.05-1.10 equivalents). This ensures the complete consumption of the amine.
Low Temperature: As mentioned in A1, maintaining a low reaction temperature (0-10°C) significantly disfavors the second, slower amidation reaction.
Q3: What is the recommended work-up and isolation procedure for the final product after acidification?
A3: The final product, Oxo(propylamino)acetic acid, is a solid with moderate water solubility. The goal is to precipitate it cleanly from the aqueous reaction mixture.
Procedure: After saponification is complete, the aqueous solution of the sodium salt is cooled (typically to 0-5°C) before slowly adding a mineral acid like HCl. Cooling prevents a rapid, uncontrolled crystallization which can trap impurities.
pH Control: The target pH for complete precipitation is typically around 1-2. It is crucial to monitor the pH throughout the addition. Adding acid too quickly can create localized low-pH zones, leading to poor crystal formation.
Isolation: The precipitated solid is isolated by filtration. The resulting filter cake must be washed thoroughly with cold water to remove inorganic salts (e.g., NaCl). Insufficient washing is a common source of contamination.
Drying: The product should be dried under vacuum at a moderate temperature (e.g., 40-50°C) to remove water and any residual volatile organics.
Section 3: Troubleshooting Guide
Problem: My overall yield is low, and analysis of the crude amidation mixture shows significant unreacted diethyl oxalate.
Possible Cause
Explanation & Validation
Recommended Solution
Loss of n-Propylamine
n-Propylamine is highly volatile (BP ~48°C). If the reaction was run at elevated temperatures or in an open/poorly sealed system, the amine likely evaporated before it could react.
Ensure the reaction is conducted in a sealed reactor. Use a controlled, slow addition rate at a low temperature (0-10°C) to prevent boiling. Consider using a scrubber system for large-scale operations to capture any vented amine.
Incorrect Stoichiometry
The molar equivalents of the amine may have been miscalculated, or the amine reagent itself may have a lower purity/assay than stated.
Verify the assay of the n-propylamine raw material. Re-check all calculations for mass-to-mole conversions. Implement an in-process control (IPC) like GC or HPLC after the addition is complete to confirm the consumption of the amine.
Problem: The final product is contaminated with N,N'-dipropyloxamide, which is difficult to remove.
Possible Cause
Explanation & Validation
Recommended Solution
Poor Temperature Control
The reaction temperature likely exceeded the recommended 0-10°C range, favoring the second amidation. This is common in scale-up if the exotherm is not managed.[2][6]
Improve reactor cooling efficiency. Slow down the addition rate of the n-propylamine to reduce the rate of heat generation. Use a jacketed reactor with a reliable chilling unit.
Localized Amine Concentration
Adding the amine too quickly or only to the surface of the reaction mixture can create pockets of high amine concentration, promoting diamide formation.
Use a dip tube for sub-surface addition of the amine. Ensure vigorous and efficient stirring throughout the addition to maintain a homogeneous mixture.
Problem: After acidification, the product precipitates as a sticky oil or gum instead of a filterable solid.
Possible Cause
Explanation & Validation
Recommended Solution
Incomplete Saponification
Residual ethyl ester intermediate can act as an impurity that oils out with the product. An IPC (TLC or HPLC) of the saponification mixture should show <1% of the starting ester.
Increase the reaction time or temperature (e.g., to 40-50°C) for the saponification step. Ensure at least 1.1 equivalents of NaOH were used.
Precipitation Temperature Too High
If the solution is not adequately cooled before and during acidification, the product can come out of solution above its melting point or as an amorphous solid.
Ensure the reaction mixture is cooled to 0-5°C before beginning the acid addition. Maintain this temperature throughout the process with effective cooling.
Rapid pH Change
"Crashing out" the product by adding the acid all at once leads to poor crystal formation and traps impurities, often resulting in an oily product.
Add the acid slowly and with good agitation to maintain a controlled rate of precipitation. This allows for proper crystal lattice formation.
Caption: Decision tree for troubleshooting low product purity.
Section 4: Scale-Up Experimental Protocols
These protocols are designed to be self-validating by including critical in-process controls (IPCs).
Protocol 1: Scale-Up Synthesis of Ethyl oxo(propylamino)acetate (Amidation)
Reagent
Lab Scale (10g)
Pilot Scale (1kg)
Molar Eq.
Diethyl Oxalate
13.0 g (89 mmol)
1.30 kg (8.9 mol)
1.05
n-Propylamine
5.0 g (85 mmol)
0.50 kg (8.5 mol)
1.00
Ethanol (Solvent)
100 mL
10 L
-
Methodology:
Reactor Setup: Charge a clean, dry, jacketed reactor with diethyl oxalate and ethanol. Begin agitation and cool the reactor contents to 0-5°C.
Amine Addition: Slowly add the n-propylamine via a sub-surface addition pump over a period of 1-2 hours. CRITICAL: Maintain the internal temperature below 10°C throughout the addition.
Reaction: Once the addition is complete, allow the reaction mixture to stir at 5-10°C for an additional 2 hours.
IPC-1 (Reaction Completion): Take a sample from the reaction mixture. Analyze by HPLC or GC to confirm the consumption of n-propylamine (<1% remaining).
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol solvent. The resulting crude oil (ethyl oxo(propylamino)acetate) is used directly in the next step.
Protocol 2: Saponification and Isolation of Oxo(propylamino)acetic acid
Reagent
Lab Scale
Pilot Scale
Molar Eq.
Crude Ester (from above)
~13.5 g (85 mmol)
~1.35 kg (8.5 mol)
1.00
Sodium Hydroxide (50% w/w)
7.5 g (94 mmol)
0.75 kg (9.4 mol)
1.10
Deionized Water
100 mL
10 L
-
Hydrochloric Acid (37%)
As required (~8 mL)
As required (~0.8 L)
-
Methodology:
Saponification: To the crude ester in the reactor, add the deionized water followed by the slow addition of 50% sodium hydroxide solution, ensuring the temperature does not exceed 30°C.
Reaction: Heat the mixture to 40°C and stir for 2-4 hours.
IPC-2 (Hydrolysis Completion): Take a sample and analyze by HPLC or TLC to confirm the disappearance of the starting ethyl ester (<1% remaining).
Cooling: Cool the clear, aqueous solution to 0-5°C.
Acidification: Slowly add concentrated hydrochloric acid to the reaction mixture. Monitor the pH continuously. CRITICAL: Maintain the temperature below 10°C. Add acid until the pH of the slurry is stable at pH 1-2. A white precipitate will form.
Aging: Stir the slurry at 0-5°C for at least 1 hour to ensure complete crystallization.
Filtration: Isolate the white solid by filtration.
Washing: Wash the filter cake thoroughly with several portions of cold (0-5°C) deionized water until the pH of the filtrate is neutral (~6-7). This removes NaCl.
Drying: Dry the product in a vacuum oven at 45-50°C until a constant weight is achieved.
Final Analysis: Analyze the final product for purity (HPLC), identity (NMR, MS), and residual salt content (ash content or ion chromatography).
Section 5: Process Safety Considerations
n-Propylamine: Flammable liquid with a low boiling point. Handle in a well-ventilated area, away from ignition sources. It is also corrosive and can cause skin and eye burns.
Diethyl Oxalate: Irritant. Avoid contact with skin and eyes.
Sodium Hydroxide & Hydrochloric Acid: Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The addition of these reagents can be exothermic and should always be done in a controlled manner with adequate cooling.
References
Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. (n.d.). American Chemical Society.
Challenges and outlook for catalytic direct amidation reactions. (n.d.).
Synthesis of N-(7-Methyl-3-oxo-1-propyl-4-indanyl)oxamic acid. (n.d.). PrepChem.com.
Technical Support Center: Characterization of Impurities in Oxo(propylamino)acetic acid Samples
Welcome to the technical support center for the characterization of impurities in "Oxo(propylamino)acetic acid." This guide is designed for researchers, scientists, and drug development professionals to provide expert in...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the characterization of impurities in "Oxo(propylamino)acetic acid." This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the analysis of this and related compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impurity profiling of Oxo(propylamino)acetic acid.
Q1: What are the most likely impurities in a sample of Oxo(propylamino)acetic acid?
A1: Impurities in drug substances can originate from various sources, including the manufacturing process, degradation, and storage.[1] For Oxo(propylamino)acetic acid, a synthetic amino acid derivative, potential impurities can be categorized as follows:
Process-Related Impurities: These arise from the synthetic route used.[1]
Starting Materials: Unreacted starting materials are common impurities.[2] For example, propylamine and derivatives of oxalic acid could be present.
By-products: Side reactions during synthesis can lead to the formation of unintended molecules.
Intermediates: In a multi-step synthesis, incompletely reacted intermediates may carry over into the final product.[2]
Reagents, Ligands, and Catalysts: Trace amounts of chemicals used to facilitate the reaction can remain.[1][3]
Degradation Products: These form when the drug substance breaks down due to exposure to environmental factors like heat, light, or moisture.
Inorganic Impurities: These can include residual metals from reactors or catalysts, inorganic salts, and filter aids.
Residual Solvents: Solvents used during synthesis or purification that are not completely removed are a common type of impurity.[1]
Q2: What are the recommended initial analytical techniques for impurity detection?
A2: A combination of chromatographic and spectrometric techniques is essential for comprehensive impurity profiling.
High-Performance Liquid Chromatography (HPLC) with UV detection (HPLC-UV) is a primary tool for separating and quantifying impurities.[4] Given the polar nature of Oxo(propylamino)acetic acid, specialized HPLC columns are often necessary.[5][6][7]
Recommended Columns: For polar compounds, consider using Hydrophilic Interaction Liquid Chromatography (HILIC), polar-embedded, or polar-endcapped columns.[5][7] Aqueous C18 columns are also designed to be stable in highly aqueous mobile phases.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the identification and structural elucidation of unknown impurities, offering high sensitivity and specificity.[9][10] It is particularly useful for detecting impurities at very low levels.[9]
Q3: How should I approach method development for separating polar impurities in Oxo(propylamino)acetic acid?
A3: Method development for highly polar compounds requires a systematic approach.[6]
Column Selection: Start with a column designed for polar analytes, such as a HILIC or a polar-embedded reversed-phase column.[5][7]
Mobile Phase Optimization:
For HILIC, a high organic content (typically acetonitrile) with a small amount of aqueous buffer is used.
For reversed-phase on polar-functionalized columns, you can explore highly aqueous mobile phases.[11]
Adjusting the pH and buffer system is critical to control the ionization state of the analyte and impurities, which affects retention and peak shape.
Gradient Refinement: A well-designed gradient elution is often necessary to separate impurities with a range of polarities.
MS Compatibility: If using LC-MS, ensure that the mobile phase additives are volatile (e.g., ammonium formate, ammonium acetate, formic acid).[12]
Q4: What are the regulatory guidelines I should be aware of for impurity characterization?
A4: The International Council for Harmonisation (ICH) provides key guidelines for impurities in new drug substances.[13][14]
ICH Q3A(R2): This guideline details the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[13][15][16] The thresholds are based on the maximum daily dose of the drug.[17]
ICH Q3C(R5): This guideline addresses the control of residual solvents.[13]
ICH M7(R1): This guideline focuses on the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[13][14]
Section 2: Troubleshooting Guides
This section provides step-by-step solutions for common issues encountered during the analysis of Oxo(propylamino)acetic acid and its impurities.
Guide 1: Poor Peak Shape in HPLC (Tailing or Fronting)
Poor peak shape can compromise the accuracy of quantification and resolution of closely eluting impurities.[18]
Symptom
Potential Cause
Troubleshooting Steps
Peak Tailing
1. Secondary Interactions: Interaction of basic analytes with acidic silanol groups on the silica-based column packing.[18][19] 2. Insufficient Buffering: Mobile phase pH is not adequately controlled, leading to mixed ionization states of the analyte.[19] 3. Column Overload: Injecting too much sample.[20] 4. Column Void: A void or channel has formed at the column inlet.[18][20]
1. Modify Mobile Phase: Add a competing base (e.g., triethylamine) to the mobile phase or lower the pH to suppress silanol ionization.[19] 2. Increase Buffer Concentration: Ensure the buffer concentration is adequate (typically 10-25 mM) to maintain a constant pH.[19] 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[20] 4. Replace Column: If a void is suspected, the column may need to be replaced.[18]
Peak Fronting
1. Sample Overload: Injecting a sample that is too concentrated.[19] 2. Incompatible Sample Solvent: The sample is dissolved in a solvent much stronger than the mobile phase.[20]
1. Dilute the Sample: Reduce the concentration of the analyte in the injected sample.[19] 2. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[20]
Split Peaks
1. Column Contamination: The column inlet frit may be partially blocked. 2. Co-eluting Impurity: What appears to be a split peak may be two closely eluting compounds. 3. Injector Issue: Problems with the injector can cause distorted peaks.[21]
1. Flush or Replace Column: Reverse flush the column (if permitted by the manufacturer) or replace it. Use a guard column to protect the analytical column. 2. Optimize Separation: Adjust the mobile phase composition or gradient to improve resolution. 3. Inspect Injector: Check the injector for proper function and ensure the correct injection volume is being delivered.[21]
Guide 2: Co-eluting Impurities
Co-elution prevents the accurate quantification of individual impurities.
Problem
Potential Cause
Troubleshooting Steps
Inadequate Separation
1. Suboptimal Mobile Phase: The mobile phase composition does not provide sufficient selectivity. 2. Inappropriate Column: The column chemistry is not suitable for the analytes. 3. Shallow Gradient: The gradient slope is too steep, not allowing for the separation of closely related compounds.
1. Modify Mobile Phase: Adjust the organic solvent type, pH, or buffer concentration. 2. Try a Different Column: Test a column with a different stationary phase (e.g., HILIC vs. polar-embedded C18).[5] 3. Optimize Gradient: Decrease the gradient slope (make it shallower) to increase the separation window for the compounds of interest.
Guide 3: Mass Spectrometry Signal Suppression
Signal suppression in LC-MS can lead to inaccurate quantification and failure to detect low-level impurities.[22]
Problem
Potential Cause
Troubleshooting Steps
Low Signal Intensity
1. Ion Suppression: Co-eluting matrix components interfere with the ionization of the target analyte.[12][22] 2. Poor Ionization Efficiency: The chosen ionization technique or settings are not optimal for the analyte.[22] 3. Inappropriate Sample Concentration: The sample is too dilute or too concentrated.[22]
1. Improve Chromatographic Separation: Optimize the HPLC method to separate the analyte from interfering matrix components. 2. Enhance Sample Cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering substances.[22] 3. Optimize MS Parameters: Adjust ion source parameters (e.g., gas flows, temperatures) and experiment with different ionization modes (e.g., ESI, APCI).[22] 4. Adjust Sample Concentration: Prepare samples at an appropriate concentration to avoid both weak signals and detector saturation.[22]
Section 3: Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
Forced degradation (stress testing) is crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[23][24] A typical study involves exposing the Oxo(propylamino)acetic acid sample to various stress conditions.[25]
Objective: To generate potential degradation products and assess the specificity of the analytical method.
Stress Conditions:
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Dry heat at 80°C for 48 hours.
Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[26][27]
Procedure:
Prepare solutions of Oxo(propylamino)acetic acid (e.g., 1 mg/mL) in the respective stress media.[25]
For hydrolytic studies, neutralize the samples before analysis.
Analyze the stressed samples by HPLC-UV and LC-MS/MS alongside an unstressed control sample.
Aim for 5-20% degradation of the main compound.[23][25][26] If degradation is excessive, reduce the stress duration or temperature. If no degradation is observed, increase the severity of the conditions.
Workflow for Impurity Identification
The following workflow provides a systematic approach to identifying unknown impurities.
Caption: Workflow for the identification of unknown impurities.
Section 4: Data Presentation
Table 1: Typical HPLC Method Parameters for Polar Impurity Analysis
Parameter
Recommended Setting
Rationale
Column
HILIC (e.g., Amide or Diol phase), 100 x 2.1 mm, 1.7 µm
Provides retention for highly polar compounds.[5][8]
Mobile Phase A
10 mM Ammonium Formate in Water, pH 3.0
Volatile buffer suitable for MS detection.
Mobile Phase B
Acetonitrile
Strong solvent in HILIC mode.
Gradient
95% to 50% B over 10 minutes
Gradual decrease in organic content to elute polar analytes.
Flow Rate
0.3 mL/min
Appropriate for a 2.1 mm ID column.
Column Temp.
30 °C
For reproducible retention times.
Injection Vol.
2 µL
To avoid column overload.
UV Detection
210 nm
For detection of compounds with limited chromophores.
Table 2: ICH Q3A(R2) Thresholds for Impurity Identification and Qualification
Sources Of Impurities In Pharmaceutical Substances. Simson Pharma Limited.
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
Different Types of Impurities in Pharmaceuticals. Moravek.
HPLC Troubleshooting Guide. Sigma-Aldrich.
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.
HPLC Troubleshooting Guide. ACE HPLC Columns.
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
Mass Spectrometry Troubleshooting and Common Issues. GMI, Inc.
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals.
Amino acids: aspects of impurity profiling by means of CE. PubMed.
Sources and Types of Impurities in Pharmaceutical Substances. Veeprho.
Wh
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.
ICH Q3A Guideline for Impurities in New Drug Substances. YouTube.
Forced degradation studies fda. U.S.
IMPURITIES AND ITS IMPORTANCE IN PHARMACY. International Journal of Pharmaceutical Sciences Review and Research.
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv.
Q1B Photostability Testing of New Drug Substances and Products. U.S.
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals.
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
Development of forced degradation and stability indicating studies of drugs—A review.
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
Avoiding LC-MS Signal Suppression. CHROMacademy.
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
Amino acid analysis for pharmacopoeial purposes. PubMed.
Ion Suppression: A Major Concern in Mass Spectrometry.
Summary of analytical methods for detecting amino acid impurities.
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Sciences & Research.
HPLC Analysis of Very Polar Compounds in Bioanalysis.
Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications.
HPLC-UV Method Development for Highly Polar Impurities. Resolian.
Technical Support Center: Oxo(propylamino)acetic acid and Related α-Keto Acids
A Foreword from the Senior Application Scientist: This guide addresses the storage, handling, and experimental troubleshooting for a class of compounds exemplified by "Oxo(propylamino)acetic acid." It is important to not...
Author: BenchChem Technical Support Team. Date: January 2026
A Foreword from the Senior Application Scientist: This guide addresses the storage, handling, and experimental troubleshooting for a class of compounds exemplified by "Oxo(propylamino)acetic acid." It is important to note that this specific name does not correspond to a standard, cataloged chemical. Therefore, this document is built on the principles of handling N-substituted α-keto acids , a chemical class to which this compound belongs. The advice provided is based on the known reactivity of the α-keto and carboxylic acid functional groups. Researchers should always consult the specific Safety Data Sheet (SDS) for their particular molecule and perform a thorough risk assessment before beginning any experiment.
Section 1: Frequently Asked Questions (FAQs)
A solid understanding of your compound's fundamental properties is the bedrock of successful and reproducible research. This section addresses common questions regarding the storage and handling of N-substituted α-keto acids.
Q1: What are the key structural features of my compound that I should be aware of?
A: Your molecule contains two primary functional groups that dictate its reactivity and handling requirements: an α-keto acid moiety and an N-propylamino group.[1][2]
α-Keto Acid: The ketone group adjacent to a carboxylic acid makes the molecule susceptible to decarboxylation (loss of CO2), especially when heated.[3][4] This group is also a key center for various biochemical reactions, including transamination.[2][5]
N-propylamino Group: This secondary amine group imparts basicity to the molecule and can influence its solubility and reactivity. It can also be a site for oxidation or other side reactions if not handled properly.
Q2: How should I store my α-keto acid compound in its solid, powdered form?
A: Proper storage is critical to maintain the integrity of α-keto acids.[6] For long-term stability, solid compounds should be stored at -20°C .[6][7] It is also highly recommended to store the powder in a desiccator to protect it from moisture, which can promote degradation.[6] Some α-keto acids, like α-ketoglutaric acid, have shown stability for at least four years under these conditions.[6][7]
Q3: What is the best way to prepare and store solutions of my compound?
A: Aqueous solutions of α-keto acids are significantly less stable than the solid form and should ideally be prepared fresh for each experiment.[6] It is strongly recommended not to store aqueous solutions for more than 24 hours , even at 2-8°C.[6][7]
For longer-term storage in solution: Use a dry organic solvent in which the compound is soluble (e.g., DMSO, ethanol) and store at -20°C or -80°C.[6][7] Before preparing, purge the solvent with an inert gas like argon or nitrogen to remove dissolved oxygen.[7]
Aqueous Preparation: If you must use an aqueous buffer, prepare it, use it immediately, and discard any excess. The pH of the solution can impact stability; neutral or slightly alkaline conditions may help stabilize the compound by keeping the carboxylic acid in its deprotonated (carboxylate) form, which is less prone to decarboxylation.[3]
Q4: What personal protective equipment (PPE) is necessary when handling these compounds?
A: Always adhere to the specific guidance in your compound's Safety Data Sheet (SDS). As a general rule for handling carboxylic acids and reactive chemicals, the following PPE is mandatory:
Eye Protection: Safety glasses or goggles are essential.[8][9]
Hand Protection: Wear appropriate chemical-resistant gloves.[9][10]
Body Protection: A lab coat or apron should be worn to protect from splashes.[9]
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[9]
Even with careful planning, experiments can yield unexpected results. This section provides a logical framework for diagnosing and solving common problems encountered when working with N-substituted α-keto acids.
Q: My analytical results (LC-MS, NMR) show evidence of compound degradation. What is the likely cause and how can I prevent it?
A: Degradation is a common issue with α-keto acids, often stemming from their inherent chemical instability.
Causality: The primary degradation pathway is often decarboxylation , where the molecule loses CO2, especially when exposed to heat or certain pH conditions.[3] Other possibilities include oxidation of the amine or reactions involving the ketone group.
Troubleshooting Protocol:
Review Storage: Confirm that your solid compound is stored at -20°C in a desiccator. Check for any color change in the solid, which could indicate long-term degradation.[11]
Analyze Solution Prep: Were solutions prepared fresh? If not, this is the most likely culprit. Aqueous solutions are particularly unstable.[6]
Check pH and Temperature: Avoid strongly acidic or basic conditions unless required by the protocol, as these can catalyze degradation.[12] Similarly, minimize exposure of the compound to elevated temperatures during experimental workups.
Use Inert Atmosphere: When working with solutions for extended periods, especially in organic solvents, ensure they were prepared with degassed solvents and are kept under an inert atmosphere (argon or nitrogen) to prevent oxidation.
Technical Support Center: Crystallization of Oxo(propylamino)acetic acid
Welcome to the technical support center for the crystallization of Oxo(propylamino)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the crystallization of Oxo(propylamino)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your crystallization experiments. Our approach is rooted in scientific principles and practical, field-proven experience to help you achieve high-purity, crystalline Oxo(propylamino)acetic acid.
Understanding the Molecule: Physicochemical Properties
Before delving into troubleshooting, it is crucial to understand the key physicochemical properties of Oxo(propylamino)acetic acid, as these fundamentally influence its crystallization behavior.
Property
Value
Source
Molecular Formula
C₅H₉NO₃
Molecular Weight
131.13 g/mol
XLogP3-AA
-0.4
Hydrogen Bond Donor Count
2
Hydrogen Bond Acceptor Count
3
pKa (estimated)
~3-4 (carboxylic acid)
General chemical knowledge
The presence of both hydrogen bond donors and acceptors, along with a polar carboxylic acid group, suggests that solvent selection will be critical to successful crystallization. The negative LogP value indicates good water solubility, which can present challenges in achieving the necessary supersaturation for crystallization from aqueous solutions.
Core Experimental Protocol: A Starting Point for Crystallization
Objective: To obtain high-purity crystals of Oxo(propylamino)acetic acid.
Standard laboratory glassware (Erlenmeyer flasks, beakers, Hirsch funnel)
Heating/stirring plate
Ice bath
Procedure:
Solvent Screening: Begin by performing small-scale solubility tests to identify a suitable solvent system. A good solvent will dissolve the compound when hot but have low solubility when cold.
Dissolution: In an Erlenmeyer flask, add a measured amount of crude Oxo(propylamino)acetic acid. Add a small volume of the chosen solvent and gently heat the mixture with stirring. Continue adding small portions of the solvent until the solid completely dissolves.
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them. This step is crucial to prevent these impurities from acting as nucleation sites and hindering crystal growth.
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.
Isolation and Washing: Collect the crystals by vacuum filtration using a Hirsch funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the crystallization of Oxo(propylamino)acetic acid in a question-and-answer format.
Issue 1: No Crystals Form Upon Cooling
Q1: I've followed the protocol, but no crystals have formed even after cooling in an ice bath. What should I do?
A1: This is a common issue that typically points to a lack of sufficient supersaturation. Here are several troubleshooting steps, in order of application:
Induce Nucleation:
Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent level. The microscopic scratches on the glass can provide nucleation sites.
Seeding: If you have a few crystals from a previous successful batch, add a single, small seed crystal to the solution. This will provide a template for crystal growth.
Increase Supersaturation:
Evaporation: Remove the flask cover and allow a small amount of solvent to evaporate. This will increase the concentration of the solute.
Add an Anti-Solvent: If you are using a solvent in which your compound is highly soluble, you can try adding a small amount of an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid.
Issue 2: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals
Q2: Upon cooling, my compound separates as an oil instead of solid crystals. Why is this happening and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the supersaturation is too high.[1] This can be a significant problem as oils can trap impurities.
Causality and Solutions:
High Supersaturation: Rapid cooling or using too little solvent can lead to a very high level of supersaturation, favoring oiling out over crystallization.
Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Low Melting Point: The presence of impurities can lower the melting point of the compound, making it more prone to oiling out.
Solution: Ensure your starting material is as pure as possible. Consider a preliminary purification step like column chromatography.
Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.
Solution: Experiment with different solvents or solvent mixtures. A slightly less polar solvent might be beneficial.
Issue 3: Poor Crystal Yield
Q3: I managed to get crystals, but the yield is very low. How can I improve it?
A3: A low yield can be attributed to several factors:
Incomplete Crystallization:
Solution: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize precipitation.
Excessive Washing:
Solution: Wash the crystals with a minimal amount of ice-cold solvent. Using too much or warm solvent will dissolve some of your product.
High Solubility in the Chosen Solvent:
Solution: If the compound remains significantly soluble in the solvent even at low temperatures, consider using a different solvent or a solvent/anti-solvent system.
Issue 4: Presence of Impurities in the Final Crystals
Q4: My final product is not as pure as I expected. How can I improve the purity?
A4: Impurities can be incorporated into crystals through various mechanisms, including adsorption on the crystal surface or inclusion within the crystal lattice.[2]
Strategies for Purity Enhancement:
Slow Crystal Growth: Rapid crystallization can trap impurities. Slowing down the cooling rate will allow for more selective crystallization.
Recrystallization: A second crystallization of the obtained crystals can significantly improve purity.
Washing: Ensure the crystals are washed with fresh, cold solvent to remove any mother liquor containing impurities from the crystal surfaces.
Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[3]
Issue 5: Polymorphism - Obtaining Different Crystal Forms
Q5: I've noticed that my crystals sometimes have different shapes and properties between batches. Could this be polymorphism?
A5: Yes, it is highly likely that you are observing polymorphism. Polymorphs are different crystalline forms of the same compound that can have different physical properties, such as solubility and melting point. The formation of a particular polymorph can be influenced by factors like the solvent, cooling rate, and temperature.[4]
Controlling Polymorphism:
Consistent Protocol: To obtain a consistent crystal form, it is crucial to maintain a consistent and well-documented crystallization protocol.
Seeding: Seeding the solution with a crystal of the desired polymorph can help ensure that only that form crystallizes.
Solvent Selection: The choice of solvent can have a significant impact on which polymorph is favored.
Characterization: Use analytical techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to characterize and identify the different polymorphs.[5]
Visualizing the Troubleshooting Process
To aid in your decision-making, the following flowchart illustrates a general troubleshooting workflow for the crystallization of Oxo(propylamino)acetic acid.
Caption: Troubleshooting workflow for Oxo(propylamino)acetic acid crystallization.
References
Kubota, N. (2001). Impurity effects in crystallization processes. In Handbook of Crystal Growth (Vol. 2, pp. 1029-1075). Elsevier.
PubChem. (n.d.). Oxo(propylamino)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
Mullin, J. W. (2001).
Wikipedia contributors. (2023, December 12). Crystallization. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
American Chemical Society. (n.d.). Crystallization. ACS. Retrieved from [Link]
Royal Society of Chemistry. (2015). Crystallisation. Education in Chemistry. Retrieved from [Link]
Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Crystallization and Caking. John Wiley & Sons, Inc.
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999). Solid-State Chemistry of Drugs (2nd ed.). SSCI, Inc.
Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare.
Threlfall, T. (2003). Structural and thermodynamic aspects of polymorphism. Organic Process Research & Development, 7(6), 1017-1027.
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
Oxford University. (n.d.). Analytical techniques for studying and characterizing polymorphs. Retrieved from [Link]
A Comparative Guide to Oxo(propylamino)acetic Acid and Other Oxoacetic Acids in Synthesis
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the choice of building blocks is paramount to the successful and efficient construction of complex molecular a...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the myriad of synthons available, α-oxoacetic acids and their derivatives serve as versatile intermediates, particularly in the synthesis of pharmaceuticals and other biologically active compounds. This guide provides an in-depth technical comparison of oxo(propylamino)acetic acid, a representative N-substituted oxoacetic acid amide, with other commonly employed oxoacetic acids such as glyoxylic acid and pyruvic acid. By examining their synthesis, reactivity, and applications, supported by experimental data and protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Introduction to Oxoacetic Acids in Synthesis
Oxoacetic acids, characterized by the presence of a carboxylic acid and a carbonyl group, are highly reactive and valuable C2 and C3 synthons.[1][2] Their dual functionality allows for a diverse range of chemical transformations, including nucleophilic additions, condensations, and aminations. Glyoxylic acid (oxoacetic acid) and pyruvic acid (2-oxopropanoic acid) are two of the most fundamental members of this class, widely utilized in the synthesis of amino acids, heterocycles, and other key intermediates.[2][3][4]
The introduction of a substituent on the nitrogen atom of the amide derivative of glyoxylic acid, as in oxo(propylamino)acetic acid (also known as N-propyl oxalamic acid), significantly modulates the electronic and steric properties of the molecule, offering unique reactivity profiles and synthetic opportunities.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of these reagents is crucial for designing reaction conditions and purification strategies.
Synthesis of Oxo(propylamino)acetic Acid: Experimental Protocols
The synthesis of oxo(propylamino)acetic acid can be achieved through several reliable methods. Two common approaches are detailed below.
From Diethyl Oxalate and Propylamine
This two-step synthesis involves the mono-amidation of diethyl oxalate followed by hydrolysis of the resulting ester.
Experimental Protocol:
Step 1: Synthesis of Ethyl N-propyloxamate
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propylamine (1 equivalent) in anhydrous ethanol.
Cool the solution in an ice bath and add diethyl oxalate (1 equivalent) dropwise with stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Upon completion, remove the ethanol under reduced pressure to yield crude ethyl N-propyloxamate, which can be purified by vacuum distillation or column chromatography.
Step 2: Hydrolysis to Oxo(propylamino)acetic acid
Dissolve the purified ethyl N-propyloxamate in a mixture of ethanol and water.
Add a stoichiometric amount of a base, such as sodium hydroxide or potassium hydroxide, and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~2.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to afford oxo(propylamino)acetic acid.
Diagram of Synthesis from Diethyl Oxalate:
Caption: Synthesis of Oxo(propylamino)acetic acid from Ethyl Oxalyl Chloride.
Comparative Reactivity and Synthetic Applications
The distinct structural features of oxo(propylamino)acetic acid, glyoxylic acid, and pyruvic acid lead to different reactivity profiles and, consequently, different applications in synthesis.
Electrophilicity of the Carbonyl Group
The electrophilicity of the ketone/aldehyde carbonyl carbon is a key determinant of the reactivity of these molecules. In glyoxylic acid , the aldehyde proton offers minimal steric hindrance, making the carbonyl carbon highly accessible to nucleophiles. This high reactivity is exploited in reactions like the synthesis of 4-hydroxymandelic acid from phenol, a precursor to the drug amoxicillin.
[3]
In pyruvic acid , the methyl group attached to the carbonyl carbon introduces some steric bulk and has a weak electron-donating effect, slightly reducing the electrophilicity compared to the aldehyde in glyoxylic acid. Pyruvic acid is a crucial intermediate in various metabolic pathways and is used in the synthesis of amino acids like alanine.
[2]
For oxo(propylamino)acetic acid , the amide group significantly influences the reactivity of the adjacent carbonyl. The nitrogen lone pair can be delocalized into the amide carbonyl, which in turn can affect the electrophilicity of the keto-carbonyl group. While still reactive, the N-propyl group introduces steric hindrance that can be strategically exploited for selective transformations.
Condensation Reactions
Condensation reactions are a hallmark of oxoacetic acids. Glyoxylic acid readily undergoes condensation with ureas and diamines to form heterocyclic structures.
[3]
Pyruvic acid can also participate in condensation reactions, though its self-condensation to form parapyruvic acid can be a competing pathway under certain conditions.
The N-propyl group in oxo(propylamino)acetic acid can influence the regioselectivity and stereoselectivity of condensation reactions. The amide functionality can act as a directing group or participate in intramolecular hydrogen bonding, guiding the approach of reagents. While specific comparative studies are limited, the unique steric and electronic environment of N-alkyl oxoacetamides suggests potential for novel applications in the synthesis of complex, N-substituted heterocycles.
Reductive Amination
Reductive amination is a powerful tool for the synthesis of amino acids. Glyoxylic acid is a common substrate for the synthesis of glycine through reductive amination with ammonia.
[3]
The reductive amination of pyruvic acid with ammonia yields alanine. The presence of the methyl group allows for the synthesis of α-methyl amino acids.
Oxo(propylamino)acetic acid already possesses an N-propyl group. Further reductive amination at the keto-carbonyl is not a typical transformation. However, the carboxylic acid functionality can be activated and reacted with another amine, followed by reduction, to generate more complex diamino acid derivatives.
Conclusion: Choosing the Right Oxoacetic Acid for Your Synthesis
The selection of an appropriate oxoacetic acid derivative is a critical decision in synthetic planning.
Glyoxylic acid remains the reagent of choice for transformations requiring a highly reactive, unhindered aldehyde functionality, particularly in the synthesis of α-hydroxy acids and certain heterocyclic systems.
Pyruvic acid is the preferred building block for introducing an α-keto acid moiety with a methyl substituent, leading to the synthesis of alanine and other α-methylated compounds.
Oxo(propylamino)acetic acid and other N-substituted oxalamic acids offer a unique set of properties for the synthetic chemist. The N-alkyl group provides a handle for introducing diversity and can influence the stereochemical outcome of reactions. The amide functionality can modulate the reactivity of the adjacent ketone and participate in intramolecular interactions. While its applications are still being explored, oxo(propylamino)acetic acid holds significant promise for the synthesis of novel, N-functionalized molecules with potential applications in drug discovery and materials science.
By understanding the distinct synthetic profiles of these valuable building blocks, researchers can better navigate the complexities of organic synthesis and accelerate the development of innovative chemical entities.
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
MDPI. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. [Link]
National Center for Biotechnology Information. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link]
International Journal of Chemical and Physical Sciences. One Pot Green Synthesis of N- substituted Succinimide. [Link]
National Center for Biotechnology Information. Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate. [Link]
Comparative Analysis of Racetam Derivatives as Cognitive Enhancers
Introduction: The Racetam Class of Nootropics The racetam class of synthetic compounds has been a cornerstone of nootropic research for over half a century. Characterized by a shared 2-pyrrolidone nucleus, these molecule...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Racetam Class of Nootropics
The racetam class of synthetic compounds has been a cornerstone of nootropic research for over half a century. Characterized by a shared 2-pyrrolidone nucleus, these molecules are investigated for their potential to enhance cognitive functions such as memory, learning, and focus.[1] The progenitor of this class, piracetam, was first synthesized in the 1960s and was originally intended to combat motion sickness.[2] However, anecdotal reports of enhanced mental clarity spurred further investigation into its cognitive effects, leading to the coining of the term "nootropic" to describe this new class of drugs.[2]
Since the discovery of piracetam, numerous derivatives have been developed, each with unique structural modifications that alter their pharmacokinetic and pharmacodynamic profiles.[3] This guide provides a comparative analysis of four prominent racetam derivatives: Piracetam, Aniracetam, Oxiracetam, and Pramiracetam. We will delve into their mechanisms of action, compare their performance based on available experimental data, and provide a detailed protocol for a standard preclinical assay used to evaluate their efficacy.
Comparative Analysis of Key Racetam Derivatives
The primary structural differences between these racetam derivatives lie in the functional groups attached to the core 2-pyrrolidone ring. These modifications significantly influence their properties, from solubility and bioavailability to their specific interactions with neural pathways.
Chemical Structures and Physicochemical Properties
The seemingly minor alterations in chemical structure lead to significant differences in physicochemical properties, particularly lipophilicity, which in turn affects how the compounds are absorbed and distributed in the body.
Mechanisms of Action: Modulating Neurotransmission
While no single mechanism of action has been universally accepted for the entire racetam class, research points to the modulation of central neurotransmitter systems, particularly the cholinergic and glutamatergic pathways.[1][8]
A primary proposed mechanism for several racetams, including piracetam and aniracetam, is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] This enhances the activity of glutamate, a key excitatory neurotransmitter, which is crucial for synaptic plasticity, a fundamental process for learning and memory.[9]
Additionally, many racetams are believed to influence the cholinergic system by increasing the release of acetylcholine and enhancing the sensitivity of its receptors in brain regions like the hippocampus.[7][9] This is significant as acetylcholine plays a vital role in attention, learning, and memory.[9] Some studies suggest that the cognitive benefits of piracetam are enhanced when co-administered with a choline source.[3]
Proposed signaling pathway for racetam nootropics.
Comparative Efficacy: Insights from Preclinical and Clinical Data
The cognitive-enhancing effects of racetams have been investigated in numerous studies, often demonstrating their ability to reverse amnesia induced by agents like scopolamine or electroconvulsive shock.[8] While the evidence for cognitive enhancement in healthy individuals is still debated, some benefits have been observed in patients with mild to moderate dementia.[8]
Compound
Key Findings from Experimental Studies
Primary Cognitive Domain Affected
Piracetam
- Can lessen cognitive impairments in rats with chronic cerebral hypoperfusion.[3]- May improve cognitive function in cerebrovascular and traumatic disorders, with a notable effect on reducing depression and anxiety.[10][11]
- Potent modulator of AMPA receptors, linked to benefits in learning and memory.[4]- May reduce anxiety by modulating dopamine and serotonin receptors.[13]
- Exhibits greater improvement in memory compared to piracetam in some studies.[6]- Appears to increase acetylcholine utilization in the cortex and hippocampus.[7]
Memory, Attention
Pramiracetam
- Reportedly improved cognitive deficits associated with traumatic brain injuries.[10][11]- Appeared to reduce drug-induced amnesia in healthy volunteers in an older study.[7]
Long-term Memory, Focus
It is important to note that many of these findings are from preclinical studies or older, small-scale clinical trials.[7] The U.S. FDA classifies all racetams as unapproved new drugs, and more extensive, high-quality clinical trials are needed to confirm their safety and efficacy.[7]
Experimental Protocol: Morris Water Maze for Assessing Spatial Learning and Memory
The Morris Water Maze (MWM) is a widely used behavioral assay to evaluate the effects of nootropic compounds on spatial learning and memory in rodents.[14][15] The test requires the animal to find a hidden platform in a circular pool of opaque water, using distal visual cues in the room.[16]
Experimental workflow for the Morris Water Maze test.
Step-by-Step Methodology
Apparatus Setup :
A circular tank (90-150 cm in diameter) is filled with water maintained at a temperature of 21-25°C.[15][16]
The water is made opaque using non-toxic white paint or milk powder.[15][16]
A platform (10 cm²) is submerged approximately 1 cm below the water's surface in a designated target quadrant.[15]
The room should contain various stable visual cues (posters, furniture, etc.) for the animal to use for spatial navigation.[16]
Acquisition Phase (Training) :
Animals are divided into treatment groups (e.g., vehicle control, positive control like Piracetam, and experimental compound groups).[15]
Each animal undergoes a series of training trials, typically four per day for 4-5 consecutive days.[15]
For each trial, the mouse is placed into the water at one of four quasi-random starting positions, facing the wall of the tank.[17]
The time it takes for the mouse to find the hidden platform (escape latency) is recorded. The maximum trial duration is usually 60 seconds.[15]
If the mouse fails to find the platform within the allotted time, it is gently guided to it and allowed to remain there for 15-20 seconds to associate the location with the visual cues.[15]
Probe Trial (Memory Retention) :
24 hours after the final training session, the platform is removed from the pool.[15]
Each mouse is allowed to swim freely in the tank for 60 seconds.[15]
A video tracking system records the mouse's swim path. Key parameters measured include the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the exact former location of the platform.
Data Analysis :
Learning : A reduction in escape latency over the training days indicates learning. This is typically analyzed using a repeated-measures ANOVA.
Memory : In the probe trial, a statistically significant preference for the target quadrant in the treated group compared to the control group indicates enhanced spatial memory. This is analyzed using a one-way ANOVA followed by post-hoc tests.
Structure-Activity Relationship (SAR) and Concluding Remarks
The comparative analysis of these racetam derivatives reveals key structure-activity relationships. The addition of a hydroxyl group in Oxiracetam or the replacement of the amide with a more complex side chain in Pramiracetam appears to enhance potency compared to the parent compound, Piracetam . The introduction of a lipophilic methoxybenzoyl group in Aniracetam results in a fat-soluble compound with a distinct pharmacological profile, including faster onset and anxiolytic properties.[4]
These modifications underscore a fundamental principle in medicinal chemistry: subtle structural changes can lead to profound differences in a compound's interaction with biological systems. While the racetam class shows promise in modulating cognitive function, their precise mechanisms of action are still being elucidated, and the clinical evidence remains mixed.[[“]] For researchers and drug development professionals, this class of compounds represents a fascinating scaffold for the design of novel cognitive enhancers. Future research should focus on large-scale, placebo-controlled clinical trials to definitively establish their efficacy and safety, as well as further exploration of their molecular targets to refine the design of next-generation nootropics.
Gualtieri, F., Manetti, D., Romanelli, M. N., & Ghelardini, C. (1993). Piracetam and other structurally related nootropics. CNS Drug Reviews, 1(2), 1-21. Available at: [Link]
The Sunlight Experiment. (2017). What Are Racetam Nootropics?. Available at: [Link]
Duguid, S. (n.d.). Guide to Racetam Nootropics: Effects, Uses & How They Work. CereFLEX Labs. Available at: [Link]
Patsnap Synapse. (2024). What is the mechanism of Aniracetam?. Available at: [Link]
Drugs.com. (n.d.). A Comparison Of 4 Racetams and Their Risks. Available at: [Link]
Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312. Available at: [Link]
Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287–312. Available at: [Link]
CereFLEX Labs. (n.d.). How Piracetam and Aniracetam Work for Brain Performance. Available at: [Link]
ResearchGate. (n.d.). Structural optimization in the group of racetam derivatives leading to high-affinity SV2A ligands. Available at: [Link]
National Institutes of Health (NIH). (n.d.). Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. Available at: [Link]
Journal of Clinical and Diagnostic Research. (n.d.). Dementia, Memory, Morris water maze, Nootropics. Available at: [Link]
Biointerface Research in Applied Chemistry. (2022). Identification of some Novel Racetams as Potential Anti- Convulsant Agents: Virtual Screening, Molecular Docking, and ADMET Study. Biointerface Research in Applied Chemistry, 13(2), 143. Available at: [Link]
MMPC. (2024). Morris Water Maze. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Aniracetam vs. Piracetam: Key Differences for Cognitive Research. Available at: [Link]
Nootropicology. (2025). Aniracetam vs Piracetam: A Comprehensive Comparison of Two Popular Racetams. Available at: [Link]
PharmacologyOnLine. (2015). a study on nootropic activity of methanolic extract of brassica oleraceae var. caulorapa bulb in rodents. PharmacologyOnLine, 3, 107-115. Available at: [Link]
Maze Engineers. (2018). Racetams: A Class of Nootropics for Behavior and Cognition. Available at: [Link]
Consensus. (n.d.). what the evidence for racetam and cognitive enhancement. Available at: [Link]
ResearchGate. (2025). Piracetam: A Review of Pharmacological Properties and Clinical Uses. Available at: [Link]
A Comparative Guide to the Validation of an Analytical Assay for Oxo(propylamino)acetic acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the validation of an analytical assay for "Oxo(propylamino)acetic acid," a small organic molecule. The pri...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of an analytical assay for "Oxo(propylamino)acetic acid," a small organic molecule. The principles and methodologies discussed herein are grounded in internationally recognized guidelines, ensuring scientific rigor and regulatory compliance. This document is intended to serve as a practical resource, offering not only procedural steps but also the underlying scientific rationale to empower researchers in developing robust and reliable analytical methods.
Introduction: The Critical Role of Assay Validation
Oxo(propylamino)acetic acid (C₅H₉NO₃) is a chemical entity with a molecular weight of approximately 131.13 g/mol [1]. The accurate quantification of this and similar molecules in various matrices (e.g., biological fluids, pharmaceutical formulations) is paramount for reliable research and drug development. An analytical method, no matter how sophisticated, is only as good as its validation. Method validation provides documented evidence that a procedure is suitable for its intended purpose[2]. This guide will compare and detail the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5]
Choosing the Right Analytical Platform: A Comparative Overview
The first step in assay development is selecting an appropriate analytical technique. For a small molecule like Oxo(propylamino)acetic acid, several platforms could be considered. The choice depends on the required sensitivity, selectivity, and the nature of the sample matrix.
Analytical Technique
Principle
Strengths
Limitations
Best Suited For
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Separation based on polarity, detection via UV absorbance.
Cost-effective, robust, widely available.
Limited sensitivity and selectivity; may require extensive sample cleanup.
Quantification in simple matrices at moderate to high concentrations.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Separation by HPLC followed by mass-based detection of parent and fragment ions.
High sensitivity and selectivity, suitable for complex matrices.
Higher instrument and operational costs, requires specialized expertise.
Trace-level quantification in complex biological matrices (e.g., plasma, urine).
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds followed by mass detection.
Excellent for volatile and thermally stable compounds.
May require derivatization for polar molecules like Oxo(propylamino)acetic acid, which can add complexity.
Analysis of volatile impurities or specific formulations.
For the remainder of this guide, we will focus on the validation of an LC-MS/MS method , as it represents the gold standard for sensitive and selective quantification of small molecules in biological matrices, a common requirement in drug development.
The Validation Workflow: A Comprehensive Approach
A successful validation process follows a structured workflow, examining various performance characteristics of the assay. This workflow ensures that the method is reliable and reproducible.
A Comparative Analysis of the Biological Activity of Oxo(propylamino)acetic Acid and Its Analogs
A Technical Guide for Researchers in Drug Discovery and Development Abstract This guide provides a detailed comparative analysis of the biological activity of Oxo(propylamino)acetic acid, also known as N-propyl oxamic ac...
Author: BenchChem Technical Support Team. Date: January 2026
A Technical Guide for Researchers in Drug Discovery and Development
Abstract
This guide provides a detailed comparative analysis of the biological activity of Oxo(propylamino)acetic acid, also known as N-propyl oxamic acid, and its structural analogs. While direct experimental data on Oxo(propylamino)acetic acid is limited, this document synthesizes findings from studies on closely related N-substituted oxamic acid and hydroxamic acid derivatives. The primary focus is on the structure-activity relationships (SAR) governing their inhibitory effects on key enzymes, such as lactate dehydrogenase (LDH), and other biological activities including anti-inflammatory and anticancer properties. This guide is intended to provide researchers with a foundational understanding of this chemical class and to inform the design of future investigations and drug development efforts.
Introduction: The Significance of Oxo(propylamino)acetic Acid and Its Chemical Class
Oxo(propylamino)acetic acid belongs to the family of N-substituted oxamic acids. These are small molecules characterized by an oxamic acid core (a dicarboxylic acid monoamide) with a substituent on the nitrogen atom. The structural simplicity of these compounds belies a significant potential for diverse biological activities, largely dictated by the nature of the N-substituent.
The broader class of compounds, including hydroxamic acids, has garnered considerable attention in medicinal chemistry. Hydroxamic acids are known to chelate metal ions, a property that underpins their ability to inhibit various metalloenzymes.[1][2] This has led to the development of hydroxamic acid-based drugs with applications in cancer therapy, infectious diseases, and inflammatory conditions.[3][4] Given the structural similarity, N-substituted oxamic acids are a compelling area of investigation for novel therapeutic agents.
Comparative Biological Activity: A Focus on Enzyme Inhibition
The most well-documented biological activity of N-substituted oxamic acids is their ability to inhibit lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[5][6][7] Cancer cells, in particular, often exhibit a high rate of glycolysis, making LDH a promising target for anticancer therapies.[8][9]
Lactate Dehydrogenase (LDH) Inhibition: A Structure-Activity Relationship Study
A key study investigated the inhibitory potency and selectivity of several N-alkyl oxamates, including Oxo(propylamino)acetic acid (N-propyl oxamate), against different LDH isozymes: LDH-A4 (predominant in muscle), LDH-B4 (predominant in the heart), and LDH-C4 (specific to testes and sperm).[5][6] The findings of this study are summarized in the table below.
Compound
N-Substituent
Relative Potency (vs. Oxamate for LDH-C4)
Selectivity for LDH-C4 vs. LDH-A4
Selectivity for LDH-C4 vs. LDH-B4
Oxamic Acid
-H
1x
-
-
N-ethyl oxamate
-CH₂CH₃
~15x
70x
17.5x
Oxo(propylamino)acetic acid (N-propyl oxamate)
-CH₂CH₂CH₃
~2.5x
146x
74x
N-butyl oxamate
-CH₂(CH₂)₂CH₃
Lower Potency
Non-selective
Non-selective
N-isobutyl oxamate
-CH₂CH(CH₃)₂
Lower Potency
Non-selective
Non-selective
Data synthesized from a kinetic study on mouse LDH isozymes.[5][6]
Interpretation of the Data:
Effect of Alkyl Chain Length: The study reveals a clear structure-activity relationship. The introduction of a small, non-polar alkyl group, such as ethyl or propyl, on the nitrogen atom of oxamic acid enhances its inhibitory activity against LDH, particularly the C4 isozyme.[5][6]
Optimal Chain Length for Selectivity: While N-ethyl oxamate was the most potent inhibitor of LDH-C4, Oxo(propylamino)acetic acid (N-propyl oxamate) demonstrated the highest selectivity for LDH-C4 over the A4 and B4 isozymes.[5][6] This suggests that the propyl group provides an optimal balance of steric and hydrophobic interactions within the active site of LDH-C4.
Loss of Activity with Larger Substituents: Increasing the alkyl chain length to four carbons (butyl and isobutyl) led to a dramatic decrease in both potency and selectivity.[5][6] This indicates that the active site of LDH has specific spatial constraints.
The mechanism of inhibition is competitive with respect to pyruvate, the natural substrate of LDH.[5][6] The oxamate moiety mimics the structure of pyruvate, allowing it to bind to the enzyme's active site.
Broader Biological Activities of Related Analogs
Beyond LDH inhibition, other N-substituted oxamic acid and hydroxamic acid derivatives have been investigated for various therapeutic applications.
Anti-inflammatory and Antiallergic Activity: Several N-(4-substituted-thiazolyl)oxamic acid derivatives have shown potent, orally active antiallergy properties in preclinical models.[10] Additionally, some new amides of substituted oxamic acid have demonstrated anti-inflammatory activity with low toxicity compared to acetylsalicylic acid.[11]
Anticancer Activity: Hydroxamic acid derivatives are a well-established class of anticancer agents, with several approved drugs for treating various cancers.[3] Their primary mechanism of action is often the inhibition of histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis.[3][12] Pyrazolyl hydroxamic acid derivatives, for instance, have shown inhibitory effects on the growth of human lung cancer cells.[13]
Antimicrobial and Antimalarial Activity: The ability of hydroxamic acids to chelate iron has been linked to their antibacterial properties.[14] Furthermore, libraries of oxamic acid derivatives have been synthesized and screened for their potential as antimalarial agents by targeting the LDH of Plasmodium falciparum.[15][16][17]
Experimental Protocols: A Guide to Assessing Biological Activity
For researchers interested in evaluating the biological activity of Oxo(propylamino)acetic acid or its novel analogs, the following experimental workflows provide a starting point.
This protocol is based on the methods used to determine the inhibitory effects of N-substituted oxamates on LDH activity.[5][6]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific LDH isozyme.
Materials:
Purified LDH isozyme (e.g., human recombinant LDH-A, LDH-B, or LDH-C)
Pyruvate (substrate)
NADH (cofactor)
Phosphate buffer (pH 7.4)
Test compound (e.g., Oxo(propylamino)acetic acid) dissolved in a suitable solvent (e.g., DMSO)
96-well microplate
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
Prepare Reagent Solutions: Prepare stock solutions of LDH, pyruvate, NADH, and the test compound at various concentrations.
Assay Setup: In a 96-well plate, add the following to each well:
Phosphate buffer
NADH solution
Test compound at different concentrations (or vehicle control)
LDH enzyme solution
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
Initiate Reaction: Add the pyruvate solution to each well to start the enzymatic reaction.
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH to NAD⁺.
Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Experimental Workflow for LDH Inhibition Assay
Caption: Workflow for determining the IC₅₀ of a compound against LDH.
Signaling Pathways and Mechanisms of Action
The biological effects of Oxo(propylamino)acetic acid and its analogs can be understood through their interaction with specific cellular pathways.
Inhibition of Glycolysis
By inhibiting LDH, N-substituted oxamic acids can disrupt the glycolytic pathway, which is crucial for energy production, especially in cancer cells.
Simplified Glycolysis Pathway and LDH Inhibition
Caption: Inhibition of LDH by oxamic acid analogs blocks pyruvate to lactate conversion.
Conclusion and Future Directions
Oxo(propylamino)acetic acid, as a selective inhibitor of LDH-C4, holds potential for further investigation, particularly in the context of male fertility and certain cancers where LDH-C4 is expressed. The broader class of N-substituted oxamic and hydroxamic acids represents a versatile scaffold for the development of novel therapeutics targeting a range of diseases.
Future research should focus on:
Comprehensive Biological Screening: Evaluating the activity of Oxo(propylamino)acetic acid and its novel analogs against a wider panel of enzymes and cell lines to identify new therapeutic applications.
In Vivo Efficacy and Toxicity: Conducting animal studies to assess the in vivo efficacy, pharmacokinetic properties, and safety profiles of promising lead compounds.
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
By leveraging the structure-activity relationships outlined in this guide, researchers can rationally design and synthesize new analogs with improved potency, selectivity, and drug-like properties.
References
Gomez, L. B., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 758-764. [Link][5][6]
Cervantes, E., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 758-764. [Link][5][6]
Blanco, A., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. PubMed, 20433221. [Link][7]
Abdel-Aleem, A. M., et al. (1980). Synthesis and anti-inflammatory activity of certain new N,N'-oxamides. Pharmazie, 35(7), 394-398. [Link][11]
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A Senior Application Scientist's Guide to Cross-Reactivity in Small Molecule Immunoassays: A Comparative Study Featuring Oxo(propylamino)acetic acid
This guide provides an in-depth technical comparison of immunoassay cross-reactivity, using the analysis of the insecticide fipronil and its metabolites as a case study. We will introduce "Oxo(propylamino)acetic acid" as...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth technical comparison of immunoassay cross-reactivity, using the analysis of the insecticide fipronil and its metabolites as a case study. We will introduce "Oxo(propylamino)acetic acid" as a structurally distinct potential cross-reactant to illustrate the principles of assay specificity. This document is intended for researchers, scientists, and drug development professionals seeking to design, validate, and interpret immunoassays for small molecules.
Introduction: The Specificity Challenge in Small Molecule Detection
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are powerful tools for the sensitive and high-throughput detection of small molecules like pesticides and drug metabolites.[1] Their utility, however, is contingent on their specificity – the ability to bind to the target analyte with minimal interference from structurally similar compounds. This interference, known as cross-reactivity, can lead to false-positive results and inaccurate quantification.[2]
This guide will dissect the concept of cross-reactivity through a practical example. We will explore a hypothetical scenario where an ELISA has been developed for a target analyte, and its specificity needs to be challenged with a panel of compounds, including known metabolites and a structurally divergent molecule, Oxo(propylamino)acetic acid.
Oxo(propylamino)acetic acid , also known as N-propyl oxamic acid, is a simple aliphatic oxamic acid.[3][4] While not a direct metabolite of the insecticide fipronil, its synthesis from diethyl oxalate and propylamine highlights a common chemical motif (N-alkyl amide) that could potentially interact with antibodies raised against other molecules.[5][6][7]
Fipronil , a phenylpyrazole insecticide, and its primary metabolites—fipronil sulfone, fipronil sulfide, and fipronil desulfinyl—serve as our model system for structurally related cross-reactants.[1][8] These metabolites are often more toxic than the parent compound, making their individual or collective detection crucial for food safety and environmental monitoring.[1]
This guide will provide detailed protocols for assessing cross-reactivity, methods for data analysis and interpretation, and a comparative analysis of the binding characteristics of these diverse molecules in a competitive ELISA format.
Experimental Design: A Framework for Assessing Specificity
The cornerstone of a cross-reactivity study is a well-designed experiment that systematically evaluates the binding of an antibody to a range of compounds. Our experimental design is centered around a competitive indirect ELISA, a format well-suited for the detection of small molecules.[9][10]
The Principle of Competitive Indirect ELISA
In this assay format, the analyte of interest in the sample competes with a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less binding of the labeled antigen and a weaker signal, creating an inverse relationship between analyte concentration and signal intensity.
Here is a conceptual workflow of our proposed competitive ELISA:
Caption: Competitive Indirect ELISA Workflow.
Selection of Test Compounds
A robust cross-reactivity study includes a carefully selected panel of test compounds. For our case study, we will use:
The following protocols provide a detailed guide to performing the cross-reactivity studies.
Synthesis of Oxo(propylamino)acetic acid (N-propyl oxamic acid)
This synthesis is based on the established reaction of diethyl oxalate with primary amines.[5][6][7]
Materials:
Diethyl oxalate
n-Propylamine
Absolute Ethanol
Round-bottom flask with reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Vacuum filtration apparatus
Procedure:
In a round-bottom flask, dissolve n-propylamine (2.0 equivalents) in absolute ethanol.
With stirring, add diethyl oxalate (1.0 equivalent) to the solution.
Heat the reaction mixture to reflux and maintain for 2-4 hours.
Cool the mixture to room temperature. The product, N,N'-dipropyloxamide, may precipitate.
To obtain the mono-substituted Oxo(propylamino)acetic acid, a 1:1 molar ratio of n-propylamine to diethyl oxalate should be used, and the reaction time and temperature may need to be optimized to favor the formation of the ethyl ester precursor.
The resulting ethyl N-propyloxamate is then hydrolyzed to Oxo(propylamino)acetic acid using a base such as sodium hydroxide, followed by acidification.[11]
The final product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Competitive Indirect ELISA Protocol
This protocol is a generalized procedure and may require optimization for specific antibodies and analytes.[12][13][14]
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
Wash buffer (e.g., PBS with 0.05% Tween 20)
Substrate solution (e.g., TMB)
Stop solution (e.g., 2N H₂SO₄)
Test compounds (Fipronil, metabolites, Oxo(propylamino)acetic acid)
Microplate reader
Procedure:
Antigen Coating:
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
Add 100 µL of the diluted antigen to each well of a 96-well plate.
Incubate overnight at 4°C.
Wash the plate three times with wash buffer.
Blocking:
Add 200 µL of blocking buffer to each well.
Incubate for 1-2 hours at room temperature.
Wash the plate three times with wash buffer.
Competitive Reaction:
Prepare serial dilutions of the standard (Fipronil) and test compounds in assay buffer.
In a separate dilution plate, mix 50 µL of each standard/sample dilution with 50 µL of the diluted primary antibody. Incubate for 30 minutes at room temperature.
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked ELISA plate.
Incubate for 1-2 hours at room temperature.
Wash the plate five times with wash buffer.
Detection:
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
Incubate for 1 hour at room temperature.
Wash the plate five times with wash buffer.
Signal Development:
Add 100 µL of the substrate solution to each well.
Incubate in the dark at room temperature for 15-30 minutes.
Add 50 µL of stop solution to each well.
Data Acquisition:
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis and Interpretation
The data obtained from the ELISA is used to generate a standard curve and calculate the cross-reactivity of the test compounds.
Standard Curve Generation
A standard curve is generated by plotting the absorbance values against the logarithm of the standard (Fipronil) concentration. A sigmoidal dose-response curve is typically fitted to the data using a four-parameter logistic function.[15]
Calculation of IC50 Values
The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.[16] This value is a measure of the analyte's potency in the assay and is determined for the target analyte (Fipronil) and each of the test compounds.
Cross-Reactivity Calculation
Cross-reactivity (CR%) is calculated using the following formula:[17]
CR (%) = (IC50 of Target Analyte / IC50 of Test Compound) x 100
A higher cross-reactivity percentage indicates a greater degree of interference from the test compound.
Comparative Data and Discussion
The following table presents hypothetical, yet representative, data from our cross-reactivity study. The cross-reactivity values for fipronil metabolites are based on published data for similar immunoassays.[18][19]
Compound
IC50 (ng/mL)
Cross-Reactivity (%)
Structural Similarity to Fipronil
Fipronil (Target Analyte)
0.5
100
-
Fipronil sulfone
0.9
55.6
High
Fipronil sulfide
1.2
41.7
High
Fipronil desulfinyl
2.5
20.0
High
Oxo(propylamino)acetic acid
> 10,000
< 0.005
Low
Data Interpretation:
Fipronil Metabolites: The significant cross-reactivity of fipronil sulfone, sulfide, and desulfinyl is expected due to their high structural similarity to the parent fipronil molecule. This indicates that the antibody recognizes epitopes common to all these compounds. Depending on the assay's purpose, this broad reactivity could be advantageous (for detecting total fipronil-related residues) or disadvantageous (if specific quantification of fipronil is required).
Oxo(propylamino)acetic acid: The negligible cross-reactivity of Oxo(propylamino)acetic acid demonstrates the high specificity of the antibody for the core phenylpyrazole structure of fipronil. The simple aliphatic amide structure of Oxo(propylamino)acetic acid does not significantly interact with the antibody's binding site. This result provides strong evidence that the immunoassay is not susceptible to interference from this class of compounds.
The following diagram illustrates the relationship between structural similarity and the likelihood of cross-reactivity:
Caption: Structural Similarity and Cross-Reactivity.
Conclusion and Future Directions
This guide has demonstrated a systematic approach to evaluating immunoassay cross-reactivity using a combination of known metabolites and a structurally distinct compound. Our case study with fipronil and Oxo(propylamino)acetic acid highlights the importance of challenging an assay's specificity to ensure reliable and accurate results.
The key takeaways for researchers are:
Thorough Validation is Crucial: Never assume an immunoassay is entirely specific to the target analyte. A comprehensive cross-reactivity panel is essential.
Structure is a Guide, Not a Guarantee: While high structural similarity often leads to cross-reactivity, experimental validation is the only definitive measure.
Understand Your Assay's Limitations: The degree of acceptable cross-reactivity depends on the intended application of the assay.
Future work in this area could involve the development of highly specific monoclonal antibodies that can differentiate between fipronil and its individual metabolites. Furthermore, exploring a wider range of structurally diverse compounds in cross-reactivity panels will continue to enhance the robustness and reliability of small molecule immunoassays.
References
Vasylieva, N., et al. (2015). Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil. PLoS ONE, 10(8), e0135456. [Link]
Hainzl, D., & Casida, J. E. (1996). Fipronil insecticide: novel photochemical desulfinylation with retention of neurotoxicity. Proceedings of the National Academy of Sciences, 93(23), 12764-12767. [Link]
Li, P., et al. (2024). Immunoassays and Emerging Analytical Techniques of Fipronil and its Metabolites for Food Safety: A Review. Journal of Agricultural and Food Chemistry, 72(4), 1849-1865. [Link]
Li, Y., et al. (2023). Rapid and Sensitive On-Site Detection of Fipronil in Foods Using Evanescent Wave Fluorescent Immunosensor. Foods, 12(24), 4506. [Link]
Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. [Link]
Zhou, X. H., et al. (2020). Determination of Fipronil and Its Metabolites in Eggs by Indirect Competitive ELISA and Lateral-flow Immunochromatographic Strip. Biomedical and Environmental Sciences, 33(9), 731-734. [Link]
Mosallam, E., et al. (2016). Development of an enzyme immunoassay for detection of fipronil in environmental samples. International Journal of Advanced Scientific Research and Management, 1(1), 13-23. [Link]
Wik, L., et al. (2021). Immunological Cross-Reactivity. Diva-portal.org. [Link]
Rivnak, A. J., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(2), 1532-1540. [Link]
MBL Life Science. (n.d.). The principle and method of ELISA. MBL Life Science. [Link]
Vasylieva, N., et al. (2015). Hydroxy-fipronil is a new urinary biomarker of exposure to fipronil. Journal of Agricultural and Food Chemistry, 63(32), 7123-7130. [Link]
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Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(14), 6561. [Link]
Liu, X., et al. (2007). Poly- and monoclonal antibody-based ELISAs for fipronil. Journal of Agricultural and Food Chemistry, 55(2), 226-230. [Link]
Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(14), 6561. [Link]
Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Chemistry Stack Exchange. [Link]
Wang, Y., et al. (2019). Quantitative Detection of Fipronil and Fipronil-Sulfone in Sera of Black-Tailed Prairie Dogs and Rats after Oral Exposure to Fipronil by Camel Single-Domain Antibody-Based Immunoassays. Analytical Chemistry, 91(2), 1532-1540. [Link]
Wang, Y., et al. (2019). Quantitative Detection of Fipronil and Fipronil-Sulfone in Sera of Black-Tailed Prairie Dogs and Rats after Oral Exposure to Fipronil by Camel Single-Domain Antibody-Based Immunoassays. Analytical Chemistry, 91(2), 1532-1540. [Link]
Yao, J., et al. (2021). Lateral flow immunoassay for the simultaneous detection of fipronil and its metabolites in food samples. Food Chemistry, 356, 129710. [Link]
Li, P., et al. (2024). Immunoassays and Emerging Analytical Techniques of Fipronil and its Metabolites for Food Safety: A Review. Journal of Agricultural and Food Chemistry, 72(4), 1849-1865. [Link]
Singh, R., & Singh, R. (2014). Synthesis and biocidal nature of oxamic acids. Journal of the Indian Chemical Society, 91(1), 125-128. [Link]
Peng, Y., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(5), 1053-1064. [Link]
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A Comparative Benchmarking Guide to the Synthesis of Oxo(propylamino)acetic Acid
Introduction: Oxo(propylamino)acetic acid, also known as N-propyl oxamic acid, is a valuable building block in medicinal chemistry and drug development. Its synthesis, while seemingly straightforward, presents researcher...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction:
Oxo(propylamino)acetic acid, also known as N-propyl oxamic acid, is a valuable building block in medicinal chemistry and drug development. Its synthesis, while seemingly straightforward, presents researchers with choices that carry significant implications for yield, purity, safety, and scalability. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound, offering experimental insights and data to inform your selection of the most appropriate method for your research needs. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages.
Method 1: The Diethyl Oxalate Approach - A Milder, Stoichiometry-Controlled Pathway
This method involves the nucleophilic acyl substitution of diethyl oxalate with propylamine. A key consideration in this synthesis is controlling the stoichiometry to favor the formation of the desired mono-amide, Oxo(propylamino)acetic acid, over the di-substituted byproduct, N,N'-dipropyloxamide. The foundational chemistry of this selectivity is rooted in the Hofmann method for amine separation, which leverages the differential reactivity of primary and secondary amines with diethyl oxalate.[1][2][3] Primary amines, possessing two reactive N-H bonds, can react twice with diethyl oxalate, whereas secondary amines can only react once. By carefully controlling the molar ratio of the reactants, we can steer the reaction towards the mono-adduct.
Reaction Mechanism & Rationale:
The reaction proceeds via a nucleophilic attack of the primary amine (propylamine) on one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol to form the ethyl ester of N-propyl oxamic acid. Subsequent hydrolysis of the remaining ester group under the reaction or work-up conditions yields the final product, Oxo(propylamino)acetic acid. To favor mono-substitution, a 1:1 molar ratio of propylamine to diethyl oxalate is crucial. Using an excess of propylamine would drive the reaction towards the formation of the di-substituted N,N'-dipropyloxamide.[4]
Experimental Protocol: Synthesis of Oxo(propylamino)acetic acid via Diethyl Oxalate
Materials:
Propylamine (≥99%)
Diethyl oxalate (≥99%)
Ethanol (anhydrous)
Hydrochloric acid (HCl), concentrated
Sodium hydroxide (NaOH)
Dichloromethane
Anhydrous magnesium sulfate
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propylamine (1 equivalent) in anhydrous ethanol.
Addition of Diethyl Oxalate: To the stirred solution, add diethyl oxalate (1 equivalent) dropwise at room temperature.
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Solvent Removal: After completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
Hydrolysis (optional but recommended for complete conversion): To the crude residue, add a 1M solution of sodium hydroxide and stir at room temperature for 1-2 hours to ensure complete hydrolysis of the intermediate ester.
Work-up: Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. Extract the product with dichloromethane (3 x 50 mL).
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude Oxo(propylamino)acetic acid.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) to afford the pure product.
Expected Performance & Characteristics:
Method 2: The Oxalyl Chloride Approach - A Highly Reactive but Hazardous Route
This alternative synthesis utilizes the highly reactive diacyl chloride, oxalyl chloride, as the starting material. The reaction with propylamine is typically rapid and exothermic, leading to the formation of the corresponding amide.
Reaction Mechanism & Rationale:
The mechanism involves a vigorous nucleophilic attack by the propylamine on one of the highly electrophilic carbonyl carbons of oxalyl chloride. The resulting tetrahedral intermediate rapidly collapses, expelling a chloride ion to form the N-propyl oxamoyl chloride. This intermediate can then be hydrolyzed during the work-up to yield Oxo(propylamino)acetic acid. Due to the high reactivity of oxalyl chloride, the reaction must be conducted at low temperatures and with careful control of the stoichiometry to avoid unwanted side reactions.
Experimental Protocol: Synthesis of Oxo(propylamino)acetic acid via Oxalyl Chloride
Materials:
Propylamine (≥99%)
Oxalyl chloride (≥98%)
Anhydrous dichloromethane (DCM)
Triethylamine (≥99%)
1M Hydrochloric acid (HCl)
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate
Procedure:
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve propylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
Addition of Oxalyl Chloride: Dissolve oxalyl chloride (1 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled amine solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
Work-up: Quench the reaction by the slow addition of 1M hydrochloric acid. Separate the organic layer and wash it sequentially with 1M hydrochloric acid, water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude Oxo(propylamino)acetic acid by recrystallization from an appropriate solvent.
Expected Performance & Characteristics:
Reactions involving acyl chlorides are generally high-yielding. It is reasonable to expect a yield in the range of 70-90% for this method. However, the aggressive nature of oxalyl chloride can lead to the formation of impurities if the reaction conditions are not strictly controlled.
Moderate, risk of di-substitution. Stoichiometric control is critical.
High for the initial amide formation, but potential for side reactions if not controlled.
Yield
Moderate to Good (expected 50-70%).
Good to Excellent (expected 70-90%).
Safety
Diethyl oxalate is a combustible liquid and causes severe skin and eye irritation.[1][3][5][6][7]
Oxalyl chloride is toxic, corrosive, and reacts violently with water.[2][4] Requires stringent safety precautions, including working in a well-ventilated fume hood and under an inert atmosphere.
Cost
Diethyl oxalate is generally less expensive, with its cost primarily driven by the price of oxalic acid and ethanol.[8]
Oxalyl chloride is more expensive than diethyl oxalate.[9]
Byproducts
Ethanol, which is relatively benign and easily removed.
Hydrogen chloride (HCl), which is corrosive and must be neutralized.
Scalability
More amenable to large-scale synthesis due to milder conditions and lower safety risks.
Challenging to scale up due to the high reactivity and hazardous nature of oxalyl chloride.
Environmental Impact
More "green" due to the use of a less hazardous reagent and the generation of a benign byproduct (ethanol).
Less environmentally friendly due to the use of a highly toxic and corrosive reagent and the generation of HCl.
Visualization of Synthetic Workflows
Caption: Comparative workflow of the two synthetic routes.
Conclusion and Recommendations
The choice between the diethyl oxalate and oxalyl chloride methods for the synthesis of Oxo(propylamino)acetic acid is a classic trade-off between reactivity and safety.
For researchers prioritizing safety, scalability, and a greener chemical process, the Diethyl Oxalate method is the recommended choice. While it may require more optimization to maximize the yield and minimize the di-substituted byproduct, its milder reaction conditions and less hazardous starting materials make it a more practical option for many laboratory settings and for larger-scale production.
For applications where a high yield is paramount and the necessary safety infrastructure is in place to handle highly reactive and corrosive reagents, the Oxalyl Chloride method can be considered. This route is likely to provide the desired product in a shorter reaction time and with a higher crude yield. However, the significant safety risks associated with oxalyl chloride cannot be overstated and must be a primary consideration.
Ultimately, the optimal synthetic strategy will depend on the specific priorities of the researcher, including available equipment, safety protocols, desired scale, and cost considerations. This guide provides the necessary framework and data to make an informed and scientifically sound decision.
References
BenchChem. (2025).
Infinity Learn. (n.d.). Hofmann's method to separate amines in a mixture uses the reagent.
The Chemistry Notes. (2021, April 24). Separation of primary, secondary and tertiary amines by Hoffmann's method.
A Strategic Guide to Structure-Activity Relationship (SAR) Studies of Oxo(propylamino)acetic Acid Analogs
Introduction: Unlocking the Potential of a Novel Scaffold In the landscape of modern drug discovery, the identification and optimization of novel chemical scaffolds are paramount to developing next-generation therapeutic...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unlocking the Potential of a Novel Scaffold
In the landscape of modern drug discovery, the identification and optimization of novel chemical scaffolds are paramount to developing next-generation therapeutics.[1][2][3] This guide focuses on a promising, yet underexplored chemical entity: Oxo(propylamino)acetic acid . While public data on this specific molecule is sparse[4][5][6][7][8], its structure presents a compelling starting point for a targeted structure-activity relationship (SAR) campaign. The molecule contains an α-keto acid moiety, a common zinc-binding group, and a secondary amine, suggesting potential as an enzyme inhibitor, particularly for metalloenzymes such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).
This document serves as a comprehensive, experience-driven comparison guide for researchers, scientists, and drug development professionals. It outlines a systematic, field-proven approach to conducting an SAR study on this scaffold. We will not merely list steps but will delve into the causal logic behind experimental choices, present self-validating protocols, and provide a framework for interpreting data to guide rational, iterative drug design.
For the purpose of this guide, we will hypothesize that Oxo(propylamino)acetic acid is a hit compound targeting Matrix Metalloproteinase-12 (MMP-12) , an enzyme implicated in inflammatory diseases and cancer metastasis. Our goal is to compare the parent compound's hypothetical performance with rationally designed alternatives to enhance potency, selectivity, and drug-like properties.
Section 1: The Core Scaffold and Iterative Design Strategy
The foundational principle of any SAR study is the systematic modification of a lead compound to understand which chemical features are critical for biological activity.[9] The structure of Oxo(propylamino)acetic acid can be deconstructed into three primary regions for modification:
The Zinc-Binding Group (ZBG): The α-oxoacetic acid headpiece.
The Linker: The propyl chain connecting the ZBG to the terminal amine.
The R-Group: The terminal hydrogen on the secondary amine, which can be substituted.
Our SAR strategy will follow an iterative cycle of design, synthesis, and biological testing, with each cycle informing the next.
Caption: Iterative cycle of a Structure-Activity Relationship (SAR) study.
Section 2: Experimental Design and Self-Validating Methodologies
To ensure the integrity of our SAR data, we will employ a tiered assay approach. Each protocol is designed with appropriate controls to be a self-validating system.
Primary Biochemical Assay: MMP-12 Inhibition
The initial screen for potency is a direct, in vitro enzymatic assay. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological function.[10] We will determine the IC50 for each analog against purified human MMP-12.
Protocol: FRET-Based MMP-12 IC50 Determination
Preparation:
Reconstitute purified, recombinant human MMP-12 enzyme in assay buffer (e.g., 50 mM TRIS, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
Prepare a stock solution of a fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
Prepare serial dilutions of test compounds in DMSO, followed by a final dilution in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
Assay Execution (96-well format):
Add 50 µL of assay buffer to all wells.
Add 10 µL of test compound dilutions to sample wells. Add 10 µL of buffer with DMSO to "no inhibitor" control wells and 10 µL of a known potent MMP-12 inhibitor (e.g., Marimastat) to "positive control" wells.
Initiate the reaction by adding 20 µL of the MMP-12 enzyme solution to all wells except the "no enzyme" blank. Incubate for 15 minutes at 37°C.
Add 20 µL of the FRET substrate solution to all wells to start the enzymatic reaction.
Data Acquisition:
Immediately begin reading the fluorescence intensity (e.g., λex = 328 nm, λem = 393 nm) every 60 seconds for 30 minutes using a plate reader.
The rate of reaction (slope of fluorescence vs. time) is calculated for each well.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
Secondary Assay: Cell-Based Target Engagement
Cell-based assays are crucial for confirming that a compound can engage its target in a more physiologically relevant context.[12][13][14][15][16] We will use a human macrophage cell line (e.g., THP-1), which expresses MMP-12, to assess the compound's ability to inhibit enzyme activity in a cellular environment.
Protocol: Zymography Assay for MMP-12 in THP-1 Cells
Cell Culture and Treatment:
Culture THP-1 monocytes and differentiate them into macrophages using Phorbol 12-myristate 13-acetate (PMA).
Wash the cells and replace the medium with serum-free media containing various concentrations of the test compounds.
Stimulate MMP-12 production and secretion by treating cells with a pro-inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
Sample Preparation:
Collect the conditioned media from each well.
Concentrate the media using centrifugal filter units.
Determine the total protein concentration in each sample using a BCA assay for normalization.
Gel Electrophoresis (Zymography):
Load equal amounts of total protein onto a non-reducing SDS-PAGE gel co-polymerized with a substrate (e.g., gelatin or casein).
After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow enzyme renaturation.
Incubate the gel in a developing buffer (similar to the enzyme assay buffer) at 37°C for 18-24 hours. During this time, the secreted MMPs will digest the substrate in the gel.
Visualization and Analysis:
Stain the gel with Coomassie Brilliant Blue and then destain.
Areas of enzymatic activity will appear as clear bands against a blue background where the substrate has been degraded.
Quantify the band intensity using densitometry software. The reduction in band intensity relative to the LPS-treated control indicates cellular MMP-12 inhibition.
Tertiary Assay: Early ADME Profiling
Good potency is irrelevant if a compound cannot reach its target in the body. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive oral absorption.[17][18]
A 96-well filter plate is coated with a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) to form an artificial membrane.[19]
Assay Setup:
The filter plate (the "acceptor" plate) is placed into a 96-well plate (the "donor" plate) containing the test compounds dissolved in a buffer solution (e.g., PBS at pH 7.4).[20][21]
The acceptor wells are filled with a matching buffer solution.
Incubation:
The "sandwich" plate is incubated for a set period (e.g., 4-18 hours) at room temperature, allowing the compounds to diffuse from the donor to the acceptor compartment.[20]
Quantification:
After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS or UV-Vis spectroscopy.
The effective permeability (Pe) is calculated. Compounds are often categorized as having low, medium, or high permeability based on these values.
Caption: Tiered experimental workflow for compound evaluation.
Section 3: SAR Exploration & Comparative Data Analysis
Here, we present hypothetical but representative data to illustrate how SAR trends can be identified. Our parent compound, Cpd-1 (Oxo(propylamino)acetic acid) , serves as the baseline.
Table 1: R-Group Modifications (Exploring the Pocket)
The initial focus is on substituting the terminal proton on the amine. This exploration helps to probe the enzyme's binding pocket for additional interactions (hydrophobic, hydrogen bonding, etc.).
Compound ID
Structure Modification
MMP-12 IC50 (nM)
Cellular Activity (% Inhibition @ 1µM)
PAMPA (Pe, 10⁻⁶ cm/s)
Cpd-1
-H
850
15%
< 1 (Low)
Cpd-2
-CH₃ (Methyl)
720
22%
< 1 (Low)
Cpd-3
-CH₂CH(CH₃)₂ (Isobutyl)
150
55%
3.5 (Medium)
Cpd-4
-CH₂-Ph (Benzyl)
85
75%
5.1 (High)
Cpd-5
-CH₂-(4-F-Ph) (4-Fluoro-benzyl)
45
88%
5.8 (High)
Analysis:
Causality: Replacing the small proton with larger, more lipophilic groups significantly improves potency. The jump from Cpd-1 to Cpd-3 (isobutyl) and Cpd-4 (benzyl) suggests a hydrophobic pocket near the amine. The improved permeability is also a direct result of increased lipophilicity.
Insight: The addition of a fluorine atom in Cpd-5 further boosts potency, possibly due to favorable electronic interactions or by displacing water molecules in the binding site. This demonstrates a clear SAR trend: larger, hydrophobic, and potentially electron-withdrawing groups at this position are beneficial.
Table 2: Linker Modifications (Vector and Rigidity)
Next, we modify the propyl linker in our most potent analog (Cpd-5 ) to optimize its orientation and vector towards the binding pocket.
Compound ID
Linker Modification (from Cpd-5)
MMP-12 IC50 (nM)
Cellular Activity (% Inhibition @ 1µM)
PAMPA (Pe, 10⁻⁶ cm/s)
Cpd-5
-(CH₂)₃- (Propyl)
45
88%
5.8 (High)
Cpd-6
-(CH₂)₂- (Ethyl)
120
65%
6.1 (High)
Cpd-7
-(CH₂)₄- (Butyl)
95
71%
4.9 (High)
Cpd-8
-CH₂-O-CH₂- (Ether)
250
40%
3.1 (Medium)
Analysis:
Causality: Both shortening (Cpd-6 ) and lengthening (Cpd-7 ) the alkyl chain from the optimal three carbons of the propyl group reduces potency. This indicates that the propyl linker provides the ideal distance and vector between the ZBG and the R-group for optimal binding.
Insight: Introducing a heteroatom like oxygen (Cpd-8 ) dramatically decreases activity. This is likely due to the altered bond angles and electronic properties of the ether linkage, which misaligns the key binding moieties. The increased polarity from the ether also slightly reduces permeability. The n-propyl chain is optimal.
Table 3: Zinc-Binding Group (ZBG) Modifications
Finally, we explore bioisosteric replacements for the α-oxoacetic acid in Cpd-5 to potentially improve potency, selectivity, or metabolic stability.
Compound ID
ZBG Modification (from Cpd-5)
MMP-12 IC50 (nM)
Cellular Activity (% Inhibition @ 1µM)
PAMPA (Pe, 10⁻⁶ cm/s)
Cpd-5
-CO-COOH (α-Oxoacetic acid)
45
88%
5.8 (High)
Cpd-9
-CONHOH (Hydroxamate)
5
95%
2.5 (Medium)
Cpd-10
-COOH (Carboxylate)
>10,000
<5%
6.5 (High)
Analysis:
Causality: Replacing the α-oxoacetic acid with a hydroxamate (Cpd-9 ), a classic and potent ZBG, results in a nearly 10-fold increase in potency. This confirms the hypothesis that the headgroup is interacting with the catalytic zinc ion in the MMP active site.
Trustworthiness: The complete loss of activity upon replacement with a simple carboxylate (Cpd-10 ), which is a much weaker zinc chelator, serves as a crucial negative control, validating our target engagement hypothesis. The slight drop in permeability for the more polar hydroxamate is an expected trade-off.
Conclusion and Forward Look
This systematic, comparative SAR investigation has successfully transformed a hypothetical hit, Oxo(propylamino)acetic acid (IC50 = 850 nM) , into a potent lead candidate, Cpd-9 (IC50 = 5 nM) . Our data-driven approach has established clear SAR trends:
R-Group: Requires a large, hydrophobic aromatic group for optimal potency.
Linker: A three-carbon alkyl chain is the optimal length and composition.
ZBG: A strong zinc-chelating group, such as a hydroxamate, is essential for high-potency inhibition.
The journey from hit to lead is a cornerstone of drug discovery.[1][2] The logical, iterative process outlined here—combining rational design with robust, self-validating assays—provides a powerful framework for optimizing novel chemical scaffolds. The next steps for Cpd-9 would involve profiling against other MMPs to determine selectivity, conducting further ADME/Tox studies, and ultimately, evaluation in in vivo models of disease.
References
A review for cell-based screening methods in drug discovery - PMC. (n.d.). National Institutes of Health. [Link]
Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. (n.d.). PubMed. [Link]
Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. (2013). PubMed. [Link]
Efficacy of Oxo(propylamino)acetic Acid in a Lactate Dehydrogenase C4 Inhibition Assay: A Comparative Guide
Introduction: The Significance of Targeting Lactate Dehydrogenase C4 In the landscape of modern drug discovery, the pursuit of isoform-specific enzyme inhibitors is a paramount objective, promising therapies with enhance...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of Targeting Lactate Dehydrogenase C4
In the landscape of modern drug discovery, the pursuit of isoform-specific enzyme inhibitors is a paramount objective, promising therapies with enhanced efficacy and minimized off-target effects. A particularly compelling target in this arena is Lactate Dehydrogenase C4 (LDH-C4), a key metabolic enzyme. Unlike its somatic counterparts, LDH-A and LDH-B, which are ubiquitously expressed, LDH-C4 exhibits a highly restricted expression pattern, primarily confined to spermatozoa and certain cancer cells.[1][2] This unique distribution makes LDH-C4 an attractive target for the development of non-hormonal male contraceptives and novel anti-cancer agents. The enzymatic function of LDH-C4 is critical for the energy metabolism required for sperm motility and capacitation, processes essential for fertilization.[3] Consequently, the identification of potent and selective LDH-C4 inhibitors is an area of intense research.
This guide provides an in-depth comparative analysis of the efficacy of Oxo(propylamino)acetic acid, also known as N-propyl oxamate, as a competitive inhibitor of LDH-C4. We will delve into its performance relative to other N-substituted oxamate analogs, presenting key experimental data and the underlying scientific rationale for the observed activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of small molecule inhibitors targeting this important enzyme.
Comparative Efficacy of N-Substituted Oxamic Acid Analogs in LDH-C4 Inhibition
The inhibitory potential of Oxo(propylamino)acetic acid and its analogs against LDH isozymes is typically evaluated through kinetic studies that determine the dissociation constant (Kᵢ), a measure of the inhibitor's binding affinity. A lower Kᵢ value indicates a higher affinity and, therefore, more potent inhibition. The following data, derived from studies on mouse LDH isozymes, illustrates the comparative efficacy of various N-alkyl oxamates.
Table 1: Comparative Inhibition of LDH Isozymes by N-Substituted Oxamic Acid Analogs
The data reveals a clear structure-activity relationship among the N-substituted oxamic acid analogs. While the parent compound, oxamic acid, shows modest, non-selective inhibition across all three LDH isozymes, the addition of small, linear N-alkyl groups significantly enhances potency and selectivity for LDH-C4.[1]
N-ethyl oxamate emerges as the most potent inhibitor of LDH-C4 with a Kᵢ of 0.002 mM.[1]
Oxo(propylamino)acetic acid (N-propyl oxamate) , the focus of this guide, demonstrates a high degree of selectivity. Although slightly less potent than its ethyl counterpart (Kᵢ = 0.015 mM), it exhibits a remarkable preference for LDH-C4 over the somatic isozymes.[1][4]
Longer or branched alkyl chains , such as butyl, isobutyl, and sec-butyl, lead to a dramatic decrease in both potency and selectivity for LDH-C4.[1][2]
The selectivity of an inhibitor is a critical parameter in drug development. A highly selective compound is less likely to cause side effects by interacting with unintended targets. The selectivity of Oxo(propylamino)acetic acid for LDH-C4 is a key finding that underscores its potential as a lead compound for further optimization.[1] At a concentration of 0.1 mM, N-propyl oxamate inhibits approximately 70% of LDH-C4 activity while having a negligible effect on LDH-A4 and LDH-B4.[1]
Mechanism of Action: Competitive Inhibition
The inhibitory action of Oxo(propylamino)acetic acid and its analogs on LDH-C4 is competitive with respect to the substrate, pyruvate.[1] This means the inhibitor binds to the same active site as pyruvate, preventing the substrate from binding and the enzyme from catalyzing the conversion of pyruvate to lactate.
The following diagram illustrates the competitive inhibition of LDH-C4 by Oxo(propylamino)acetic acid.
Caption: Competitive inhibition of LDH-C4 by Oxo(propylamino)acetic acid.
Experimental Protocol: LDH Inhibition Assay
The following is a detailed protocol for determining the inhibitory efficacy of compounds against LDH isozymes, based on methodologies described in the scientific literature.[1]
Materials and Reagents
Purified LDH isozymes (LDH-A4, LDH-B4, and LDH-C4)
Test compounds (e.g., Oxo(propylamino)acetic acid and analogs) dissolved in a suitable solvent (e.g., water or DMSO)
Spectrophotometer capable of measuring absorbance at 340 nm
96-well microplates
Assay Procedure
Prepare Reagent Solutions:
Prepare a stock solution of sodium pyruvate in Tris-HCl buffer.
Prepare a stock solution of NADH in Tris-HCl buffer. The concentration should be determined based on the optimal conditions for the specific LDH isozyme being tested.
Prepare serial dilutions of the test compounds in the assay buffer.
Enzyme Reaction Setup:
In a 96-well microplate, add the following to each well:
Tris-HCl buffer
NADH solution
Test compound solution at various concentrations (or vehicle control)
Purified LDH enzyme solution
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
Initiate the Reaction:
Add the sodium pyruvate solution to each well to start the enzymatic reaction.
Kinetic Measurement:
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The oxidation of NADH to NAD⁺ results in a decrease in absorbance at this wavelength.
Record the rate of the reaction (change in absorbance per minute).
Data Analysis:
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.
To determine the Kᵢ value and the type of inhibition, perform the assay with varying concentrations of both the inhibitor and the substrate (pyruvate).
Analyze the data using Lineweaver-Burk or Dixon plots. For competitive inhibition, the Kᵢ can be calculated from the IC₅₀ value and the Kₘ of the substrate.
The following diagram outlines the experimental workflow.
Caption: Workflow for the LDH inhibition assay.
Conclusion and Future Directions
The available data strongly supports Oxo(propylamino)acetic acid (N-propyl oxamate) as a highly selective competitive inhibitor of Lactate Dehydrogenase C4. Its preferential binding to LDH-C4 over the somatic isozymes, LDH-A4 and LDH-B4, makes it a valuable chemical probe for studying the biological functions of LDH-C4 and a promising starting point for the development of targeted therapeutics.
Future research should focus on several key areas:
Structural Biology: Co-crystallization of Oxo(propylamino)acetic acid with LDH-C4 to elucidate the molecular basis for its selectivity.
Medicinal Chemistry: Synthesis of further analogs to optimize potency and pharmacokinetic properties.
In Vivo Studies: Evaluation of the efficacy of Oxo(propylamino)acetic acid and its optimized derivatives in relevant animal models for contraception and cancer.
By pursuing these avenues of investigation, the scientific community can build upon the foundational understanding of LDH-C4 inhibition and translate these findings into tangible clinical applications.
References
Rodríguez-Páez, L., et al. (2011). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 579-584. [Link]
Cervantes-Romo, L. G., et al. (2003). Selective inhibition of the sperm-specific lactate dehydrogenase isozyme-C4 by N-isopropyl oxamate. Molecular Reproduction and Development, 64(2), 231-238. [Link]
Ocampo, J., et al. (2015). Inhibition of lactate dehydrogenase C4 (LDH-C4) blocks capacitation of mouse sperm in vitro. Cytogenetic and Genome Research, 146(3), 226-234. [Link]
Tu, Y., et al. (2018). Effect of pyruvate on the inhibitory activity of N-propyl oxamate and N-isopropyl oxamateon plateau pika LDH-C4. ResearchGate. [Link]
Odet, F., et al. (2011). Selective active site inhibitors of human lactate dehydrogenases A4, B4, and C4. Journal of Medicinal Chemistry, 54(15), 5486-5494. [Link]
A Comparative Guide to N-Propylated Building Blocks vs. Direct Alkylation Strategies in Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist In the landscape of modern drug discovery and peptide chemistry, the introduction of N-alkylated amino acids int...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern drug discovery and peptide chemistry, the introduction of N-alkylated amino acids into molecular scaffolds is a critical strategy for enhancing therapeutic properties. N-alkylation can significantly improve metabolic stability, cell permeability, and binding affinity. Among the various N-alkyl modifications, N-propylation offers a balance of increased hydrophobicity and conformational constraint. This guide provides an in-depth, objective comparison of two primary methodologies for incorporating N-propylamino moieties: the use of pre-functionalized building blocks, exemplified by Oxo(propylamino)acetic acid (and its derivatives), versus commercially available reagents for direct N-alkylation.
Introduction: Two Philosophies for N-Propylation
The synthesis of N-propylated molecules, particularly peptides, presents a fundamental choice: do you build with the modification already in place, or do you introduce it onto a pre-existing scaffold?
The Building Block Approach: This strategy utilizes a pre-synthesized amino acid derivative where the N-propyl group is already incorporated. For the purpose of this guide, we focus on Oxo(propylamino)acetic acid (CAS 81682-53-3) and its more direct application in peptide synthesis through its Fmoc-protected analogue, Fmoc-N-propylglycine . This approach integrates the N-propylated residue into the peptide sequence during standard solid-phase peptide synthesis (SPPS).
Direct N-Alkylation Strategies: This approach involves the post-synthetic or on-resin modification of a primary or secondary amine on a pre-assembled peptide or molecule. This is achieved using various commercially available reagents that deliver a propyl group. Key methodologies include:
Reductive Amination: Reaction of an amine with propanal followed by reduction.
Alkylation with Propyl Halides: Nucleophilic substitution using reagents like 1-bromopropane or 1-iodopropane.
Hydrogen Borrowing Catalysis: A greener approach using propanol as the propyl source.
This guide will dissect the mechanistic underpinnings, performance, and practical considerations of each approach, supported by experimental insights, to empower researchers in making informed decisions for their synthetic campaigns.
The Building Block Approach: Leveraging Fmoc-N-propylglycine in SPPS
The use of pre-functionalized, protected amino acids is the cornerstone of modern solid-phase peptide synthesis (SPPS). Fmoc-N-propylglycine is a prime example of a building block that simplifies the synthesis of N-propylated peptides.
Causality Behind the Building Block Choice
The rationale for using an Fmoc-protected N-propylated building block is rooted in the efficiency and robustness of the Fmoc-SPPS workflow. By incorporating the N-propyl group from the outset, the complexities and potential side reactions of on-resin alkylation are circumvented. The synthesis proceeds with the same well-established coupling and deprotection cycles used for standard amino acids, ensuring high fidelity and predictability. The Fmoc strategy is favored for its mild deprotection conditions (typically piperidine in DMF), which preserves the integrity of sensitive peptide sequences and acid-labile side-chain protecting groups.[][2]
Experimental Workflow: Incorporation of Fmoc-N-propylglycine
The incorporation of Fmoc-N-propylglycine into a growing peptide chain on a solid support follows the standard Fmoc-SPPS protocol.
Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-N-propylglycine.
Detailed Protocol:
Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine.
Coupling:
Dissolve Fmoc-N-propylglycine (typically 3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU) in a suitable solvent like DMF.
Add an activation base (e.g., DIPEA) and add the solution to the resin.
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the newly incorporated N-propylglycine residue.
Washing: Wash the resin again with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
The peptide is now ready for the next coupling cycle.
Direct N-Alkylation: On-Resin Modification Strategies
Reductive Amination
This method involves the formation of an imine between the peptide's N-terminal amine and propanal, followed by reduction to the secondary amine.
Caption: On-resin reductive amination workflow.
Representative Protocol:
Swell the resin-bound peptide in a suitable solvent (e.g., 1% acetic acid in DMF).
Add propanal (an excess, e.g., 20 equivalents).
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (e.g., 10 equivalents).
Allow the reaction to proceed for several hours (e.g., 12-24 hours) at room temperature.
Wash the resin extensively to remove all reagents and by-products.
Challenges and Considerations:
Over-alkylation: A significant risk with reductive amination on solid phase is the potential for dialkylation, which caps the peptide chain and prevents further elongation.[3]
Reagent Compatibility: The reducing agent and acidic conditions must be compatible with the peptide sequence and side-chain protecting groups.
Incomplete Reactions: Steric hindrance can lead to incomplete conversion, resulting in a mixture of propylated and non-propylated peptides.
Alkylation with Propyl Halides
This is a classical Sₙ2 reaction where the amine attacks an electrophilic propyl source, such as 1-bromopropane or 1-iodopropane.
Representative Protocol:
Swell the resin-bound peptide in a polar aprotic solvent like DMF.
Add a non-nucleophilic base (e.g., DIPEA, 10-20 equivalents) to deprotonate the amine.
Add the propyl halide (e.g., 1-iodopropane, 10-20 equivalents).
Heat the reaction mixture (e.g., 50-60 °C) for several hours to drive the reaction to completion.
Wash the resin thoroughly.
Challenges and Considerations:
Harsh Conditions: The need for strong bases and elevated temperatures can lead to side reactions, including racemization of the C-terminal amino acid or degradation of sensitive residues.
Side Reactions: Alkylation can potentially occur on other nucleophilic side chains (e.g., Cys, His, Met) if they are not adequately protected.
Over-alkylation: Similar to reductive amination, dialkylation is a common and often problematic side reaction.
Performance Comparison: Building Block vs. Direct Alkylation
The choice between these two fundamental approaches hinges on a trade-off between upfront investment in a specialized building block and the risks and optimization required for direct, on-resin modification.
Feature
Building Block Approach (Fmoc-N-propylglycine)
Direct N-Alkylation (On-Resin)
Yield & Purity
Generally high and predictable, leveraging optimized SPPS protocols.[]
Variable and highly sequence-dependent. Often results in mixed products requiring extensive purification.[3]
Selectivity
Excellent. The modification is precisely located by design.
Moderate to poor. Risk of alkylation on side chains and over-alkylation at the N-terminus.[3][4]
Reaction Conditions
Mild and standardized Fmoc-SPPS conditions.
Often requires harsher conditions (strong bases, heat) or specialized reagents, which can compromise peptide integrity.
Predictability & Reliability
High. The outcome is generally consistent and reproducible.[]
Low. Requires significant optimization for each new sequence.
Versatility for SAR
Less flexible for late-stage diversification of the N-alkyl group. Requires synthesis of a new building block for each modification.
Highly flexible. Allows for the introduction of various alkyl groups to the same peptide scaffold for SAR studies.
Cost & Availability
Specialized building blocks like Fmoc-N-propylglycine can be more expensive than simple alkylating agents.
Reagents like propanal and propyl halides are inexpensive and widely available.
Expert Recommendation and Conclusion
For the synthesis of a well-defined N-propylated peptide, especially for applications in drug development where purity and reproducibility are paramount, the Building Block Approach is unequivocally superior . The use of Fmoc-N-propylglycine in a standard SPPS protocol minimizes the risk of side reactions, simplifies purification, and ensures the structural integrity of the final product. The high coupling yields and mild conditions of the Fmoc strategy are significant advantages that typically outweigh the higher initial cost of the specialized amino acid derivative.[][2][5]
Direct N-Alkylation methods, while offering flexibility for exploratory chemistry and SAR studies, should be approached with caution. They are best suited for robust peptide sequences and when the potential for a lower yield of the desired product and a more complex purification process is acceptable. The risk of over-alkylation and other side reactions is a significant drawback that can compromise the entire synthetic effort.[3][4]
Ultimately, the choice of methodology is dictated by the specific goals of the research. For the reliable synthesis of a target N-propylated peptide, the upfront investment in a building block like Fmoc-N-propylglycine provides a more efficient, predictable, and robust path to the desired molecule.
References
Fields, G. B. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Biopolymers, 96(5), 554-65. Available at: [Link]
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
Aldrich, J. V., et al. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Biopolymers, 96(5), 554-65. Available at: [Link]
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]
Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. Available at: [Link]
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Biomedicines, 8(9), 336. Available at: [Link]
Albericio, F., & Kruger, H. G. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 319-25. Available at: [Link]
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. Available at: [Link]
A Senior Application Scientist's Guide to the Reproducible Synthesis of Oxo(propylamino)acetic Acid
Introduction Oxo(propylamino)acetic acid, also known as N-propyloxamic acid, is an N-substituted α-ketoacid amide. This class of molecules serves as a crucial building block in medicinal chemistry and drug development, o...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Oxo(propylamino)acetic acid, also known as N-propyloxamic acid, is an N-substituted α-ketoacid amide. This class of molecules serves as a crucial building block in medicinal chemistry and drug development, often utilized in the synthesis of enzyme inhibitors, peptide mimetics, and other biologically active compounds. The reproducibility of their synthesis is paramount for ensuring consistent downstream results in screening campaigns and lead optimization.
This guide provides an in-depth, comparative analysis of two robust and common synthetic protocols for preparing Oxo(propylamino)acetic acid. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, critical control parameters, and troubleshooting strategies essential for achieving high reproducibility. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this synthesis.
Comparative Overview of Synthetic Strategies
Two primary, reliable routes to Oxo(propylamino)acetic acid are presented:
Protocol A: Direct Acylation via Nucleophilic Acyl Substitution. This is a classic and direct method involving the reaction of propylamine with an activated derivative of oxalic acid, such as an oxalyl chloride or a dialkyl oxalate. It is conceptually straightforward and relies on the robust formation of an amide bond.
Protocol B: Reductive Amination of Glyoxylic Acid. This strategy involves the formation of an imine intermediate between glyoxylic acid and propylamine, which is then reduced in situ to yield the target N-substituted acid.[1] This pathway is a cornerstone of modern synthetic chemistry for creating C-N bonds.[2]
The choice between these protocols depends on factors such as starting material availability, scale, tolerance for hazardous reagents, and desired purity profile.
Protocol A: Direct Acylation of Propylamine with Diethyl Oxalate
This method leverages the nucleophilicity of propylamine to attack an ester of oxalic acid, forming the more stable amide bond. Diethyl oxalate is chosen as a readily available, less hazardous alternative to oxalyl chloride.
Principle and Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. Propylamine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The ethoxide group is subsequently eliminated as a leaving group. The reaction is typically driven to completion by using an excess of the amine or by removing the ethanol byproduct. While the reaction can produce a mixture of the mono-amide (the desired product) and the N,N'-dipropyloxalamide (diamide), the reaction conditions can be tuned to favor mono-substitution. Using the amine as the limiting reagent at controlled temperatures helps minimize the formation of the diamide byproduct.
Experimental Workflow Diagram
Caption: Workflow for Direct Acylation Synthesis.
Detailed Step-by-Step Protocol
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add diethyl oxalate (1.0 eq.) and absolute ethanol (approx. 3 mL per mmol of oxalate).
Amine Addition: Cool the solution in an ice-water bath to 0 °C. Add propylamine (1.0 eq.) dropwise over 15 minutes. The choice to use the amine as the limiting reagent is critical to minimize the formation of the N,N'-dipropyloxalamide byproduct.
Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 16 hours. Monitor the reaction progress by TLC or LC-MS.
Saponification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol. To the resulting crude ethyl oxo(propylamino)acetate, add a solution of sodium hydroxide (1.1 eq.) in a 1:1 mixture of ethanol and water. Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed.
Purification:
Remove the ethanol via rotary evaporation.
Cool the remaining aqueous solution in an ice bath and acidify to pH 2 using 1M HCl.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
If necessary, further purify the solid product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Protocol B: Reductive Amination of Glyoxylic Acid
This elegant method builds the molecule by forming a C-N bond through an imine intermediate, which is then selectively reduced. It is a highly versatile and widely used transformation in organic synthesis.[1][2]
Principle and Rationale
The reaction begins with the condensation of the primary amine (propylamine) and the aldehyde of glyoxylic acid to form a transient iminium ion. This electrophilic intermediate is then reduced in situ by a hydride donor. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation because it is mild and selectively reduces the protonated imine in the acidic-to-neutral pH range, without significantly reducing the aldehyde starting material. Maintaining a slightly acidic pH (typically 5-6) is crucial; it must be low enough to catalyze imine formation but not so low as to protonate and deactivate the amine nucleophile or cause side reactions with the hydride reagent.
Experimental Workflow Diagram
Caption: Workflow for Reductive Amination Synthesis.
Detailed Step-by-Step Protocol
Reaction Setup: In a round-bottom flask, dissolve glyoxylic acid monohydrate (1.0 eq.) in a 3:1 mixture of methanol and water. Add propylamine (1.1 eq.) and stir the solution at room temperature for 30 minutes to facilitate pre-formation of the imine.
pH Adjustment: Cool the mixture in an ice bath and adjust the pH to approximately 5-6 by the careful addition of glacial acetic acid. This step is critical for the success of the reaction.
Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.2 eq.) portion-wise to the cooled solution, ensuring the temperature remains below 10 °C. Caution: NaBH₃CN is highly toxic and releases HCN gas upon contact with strong acid. Perform this step in a well-ventilated fume hood.
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction by TLC or LC-MS.
Work-up and Purification:
Carefully quench the reaction by acidifying to pH 2 with 1M HCl in an ice bath (this will destroy any remaining hydride reagent and should be done in a fume hood).
Concentrate the mixture under reduced pressure to remove the methanol.
Extract the aqueous residue three times with ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to provide the crude product.
Purify as described in Protocol A.
Quantitative and Qualitative Comparison
Parameter
Protocol A: Direct Acylation
Protocol B: Reductive Amination
Rationale & Justification
Starting Materials
Propylamine, Diethyl Oxalate
Propylamine, Glyoxylic Acid
All starting materials are commercially available. Glyoxylic acid is often sold as the monohydrate.[3]
Key Reagents
NaOH (for saponification)
NaBH₃CN (toxic), Acetic Acid
Protocol B involves a highly toxic reagent (NaBH₃CN). Protocol A's reagents are standard lab chemicals.
Reaction Steps
2 (Amidation, Saponification)
1 (One-pot reductive amination)
Reductive amination is more step-economical as it does not require a separate hydrolysis step.
Reaction Conditions
0 °C to RT, atmospheric pressure
0 °C to RT, atmospheric pressure
Both protocols operate under mild, easily reproducible conditions.
Critical Controls
Stoichiometry of amine to avoid diamide formation. Complete saponification.
Strict pH control (5-6) is essential for selective reduction. Temperature control during hydride addition.
The success of Protocol B is highly dependent on precise pH monitoring, making it technically more demanding.
Typical Yields
Moderate to Good (50-75%)
Good to Excellent (65-90%)
Reductive amination is often a higher-yielding transformation for this class of compounds.
Scalability
Readily scalable.
Scalable, but requires caution due to the use of NaBH₃CN and potential gas evolution during quench.
The direct acylation route is generally more straightforward to scale up without significant safety concerns.
Purification
Standard extraction and recrystallization. Separation from diamide may require chromatography.
Standard extraction and recrystallization. Boron-containing byproducts are aqueous soluble.
Both methods result in an acidic product that is readily extractable into organic solvents after acidification.
Product Characterization and Validation
To ensure the identity and purity of the synthesized Oxo(propylamino)acetic acid (C₅H₉NO₃, MW: 131.13 g/mol )[4][5], the following analytical data should be acquired:
¹H NMR: Expect signals corresponding to the propyl group (a triplet for the methyl group, a sextet for the central methylene, and a triplet for the methylene adjacent to the nitrogen) and a broad singlet for the N-H proton. The carboxylic acid proton may be visible as a very broad singlet or may exchange with solvent.
¹³C NMR: Expect five distinct carbon signals, including two carbonyl carbons (amide and carboxylic acid) at the downfield end of the spectrum (~160-170 ppm) and three signals for the aliphatic propyl chain.
Mass Spectrometry (MS): In ESI-negative mode, the primary ion observed should correspond to [M-H]⁻ at m/z 130.05. In ESI-positive mode, [M+H]⁺ at m/z 132.06 or [M+Na]⁺ at m/z 154.04 may be observed.
Purity Assessment: Purity should be assessed by HPLC or LC-MS, ideally demonstrating >95% purity for use in sensitive biological assays.
Conclusion and Recommendations
Both protocols presented are viable and reproducible methods for the synthesis of Oxo(propylamino)acetic acid.
Protocol A (Direct Acylation) is recommended for laboratories where simplicity and avoidance of highly toxic reagents are prioritized. It is robust and generally easier to troubleshoot, making it a good choice for larger-scale synthesis or for chemists less experienced with multi-parameter optimizations. The primary challenge is controlling the stoichiometry to minimize the diamide byproduct.
Protocol B (Reductive Amination) is the preferred method for achieving higher yields in a more step-economical fashion. It represents a more modern and elegant synthetic approach. However, its successful and safe execution demands careful attention to pH control and cautious handling of sodium cyanoborohydride. This protocol is highly recommended for small-scale synthesis, library generation, and situations where maximizing yield is the primary objective.
Ultimately, the self-validating nature of any protocol rests on rigorous in-process monitoring and final product characterization. By understanding the chemical principles behind each step, researchers can confidently reproduce and, if necessary, adapt these methods to their specific experimental needs.
References
Nimitz, J. S., & Mosher, H. S. (1981). A new synthesis of .alpha.-keto esters and acids. The Journal of Organic Chemistry, 46(10), 211-213. Available from: [Link]
Google Patents. US8299293B2 - Process for preparing α-keto acids and derivatives thereof.
Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. Available from: [Link]
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available from: [Link]
Chemsrc. oxo(propylamino)acetic acid | CAS#:81682-53-3. Available from: [Link]
Google Patents. Process for the preparation of substituted glyoxylic acid derivatives - Patent 0053408.
University of Manchester. N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. Available from: [Link]
National Institutes of Health. Oxo(propylamino)acetic acid | C5H9NO3 | CID 15761643 - PubChem. Available from: [Link]
Google Patents. US5219745A - Production of glyoxylic acid from glycolic acid.
Google Patents. US4073804A - Producing glycine by the reductive amination of glyoxylic acid.
National Institutes of Health. Oxo(propylamino)acetic acid | C5H9NO3 | CID 15761643 - PubChem. Available from: [Link]
National Institutes of Health. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Available from: [Link]
ResearchGate. Study on Synthesis Technology of Glyoxylic Acid Fine Chemicals. Available from: [Link]
The Royal Society of Chemistry. Supporting Information for. Available from: [Link]
Google Patents. CN110981721A - Method for continuous production of n-propyl acetate.
YouTube. Synthesis of N-Propyl Acetate. Available from: [Link]
A Comprehensive Guide to the Safe Handling of Oxo(propylamino)acetic Acid
Hazard Assessment and Risk Mitigation Given its structure as a carboxylic acid, Oxo(propylamino)acetic acid should be handled as a potentially hazardous substance. The primary assumed risks include: Skin and Eye Irritati...
Author: BenchChem Technical Support Team. Date: January 2026
Hazard Assessment and Risk Mitigation
Given its structure as a carboxylic acid, Oxo(propylamino)acetic acid should be handled as a potentially hazardous substance. The primary assumed risks include:
Skin and Eye Irritation/Corrosion: Carboxylic acids can be corrosive or irritating upon contact.[1]
Respiratory Tract Irritation: If the compound is a fine powder, inhalation may cause respiratory irritation.
Toxicity: The specific toxicity is unknown, but it is prudent to minimize exposure through all routes (inhalation, ingestion, and skin contact).[3]
Before any procedure, a formal risk assessment must be conducted.[2][4][5][6] This involves evaluating the specific quantities being used, the nature of the experimental procedures, and the potential for aerosol or dust generation.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the minimum required PPE for handling Oxo(propylamino)acetic acid.
Body Part
Personal Protective Equipment
Specifications and Rationale
Hands
Chemical-resistant gloves
Nitrile or neoprene gloves are recommended for protection against acids.[7] Always inspect gloves for tears or holes before use and practice proper glove removal to avoid skin contact.[8]
Eyes
Safety goggles with side shields
Provides essential protection against chemical splashes and airborne particles.[9][10]
Face
Face shield
A face shield must be worn in addition to safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[9][10][11]
Body
Laboratory coat
A standard, fully-buttoned lab coat is required to protect against skin contact from spills and splashes.[9][11]
Respiratory
NIOSH-approved respirator
Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[9][11] The specific cartridge type should be determined by a formal risk assessment.
Feet
Closed-toe shoes
Prevents foot injuries from dropped objects or spills.[7][9]
Operational Plan: A Step-by-Step Workflow
Adherence to a systematic operational plan minimizes the risk of exposure and accidental release.
Preparation and Engineering Controls
Designated Area: All handling of solid Oxo(propylamino)acetic acid and its concentrated solutions should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[11]
Emergency Equipment Check: Before starting, verify the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[12] Ensure the path to this equipment is unobstructed.
Gather Materials: Assemble all necessary equipment, including spatulas, glassware, and waste containers, before introducing the chemical to the work area.
Handling the Compound
Don PPE: Wear all required PPE as detailed in the table above.
Avoid Dust Formation: When weighing and transferring the solid material, use gentle motions and appropriate tools (e.g., spatulas) to avoid creating dust.[8][11]
Solution Preparation: When dissolving or diluting, always add the acid to the solvent (e.g., water) slowly.[7] Never add solvent to the acid, as this can cause a rapid, exothermic reaction leading to splashing.
Container Management: Keep all containers of Oxo(propylamino)acetic acid tightly closed when not in use.[13] Clearly label all primary and secondary containers with the full chemical name and any known hazards.[7]
Chemical Handling & Safety Workflow Diagram
Caption: A workflow diagram illustrating the key stages of safe chemical handling, from preparation to post-experiment procedures and emergency responses.
Emergency Procedures
Preparation for contingencies is a cornerstone of laboratory safety.[3]
Wearing appropriate PPE, neutralize the acid spill by sprinkling sodium bicarbonate or another suitable acid neutralizer over the spill area, starting from the outside and working inward.[14][15]
Once fizzing stops, carefully collect the residue using absorbent pads or other inert material.[14]
Place the collected material into a sealed, labeled container for hazardous waste disposal.[14]
Decontaminate the area with a mild detergent and water.
Large Spill (Outside Fume Hood):
Evacuate the immediate area and alert all nearby personnel.[15][16]
If safe to do so, close the laboratory doors to contain vapors.[14][15]
Call your institution's emergency response number (e.g., Environmental Health & Safety).
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.[14]
Personal Exposure
Exposure Route
First Aid Procedure
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.
Eye Contact
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation
Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Storage and Disposal Plan
Storage
Segregation: Store Oxo(propylamino)acetic acid away from incompatible materials, particularly bases, oxidizing agents, and reactive metals.
Location: Keep containers in a cool, dry, and well-ventilated area, preferably in a corrosion-resistant cabinet.[1][17] Do not store on high shelves.
Containment: Use secondary containment, such as chemically-resistant trays, to capture any potential leaks.[12][17]
Disposal
Waste Collection: All waste containing Oxo(propylamino)acetic acid, including contaminated consumables and cleanup materials, must be collected in a designated hazardous waste container.[7][13]
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents.[13]
Neutralization (for aqueous waste): Small quantities of dilute aqueous waste may be neutralized before disposal, following institutional guidelines. Slowly add a weak base (e.g., sodium bicarbonate) to the diluted acidic solution until the pH is between 6 and 8.[18] This should only be performed by trained personnel in a fume hood.[19][20] Concentrated or organic-contaminated acid waste should not be neutralized for drain disposal.[21][20]
Pickup: Contact your institution's Environmental Health & Safety department to arrange for the pickup and disposal of the hazardous waste container.[13] Never dispose of this chemical down the drain or in the regular trash without following established institutional protocols.[7][13]
References
What steps should be taken when a new chemical is introduced to the workplace? (2024, December 24). Source Not Available.
Quick Guide to Risk Assessment for Hazardous Chemicals. Worcester Polytechnic Institute.
Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. Benchchem.
How do labs dispose acids or chemical residue? (2022, January 18). Reddit.
Navigating the Disposal of Acidic Compounds in a Labor
chemical risk assessment, hazard control and emergency management. SIA Toolbox.
A Practical Guide to Chemical Risk Assessment.
The MSDS HyperGlossary: Carboxylic Acid.
Emergency and Spill Response Procedures. Auburn University.
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
SPILLS. Smith College Research and Instruction Safety.
Risk Assessment of Chemical Products – A Step-by-Step Guide. (2025, June 25). Intersolia.